3,5-Dimethoxybenzaldehyde

Catalog No.
S749997
CAS No.
7311-34-4
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethoxybenzaldehyde

CAS Number

7311-34-4

Product Name

3,5-Dimethoxybenzaldehyde

IUPAC Name

3,5-dimethoxybenzaldehyde

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-6H,1-2H3

InChI Key

VFZRZRDOXPRTSC-UHFFFAOYSA-N

SMILES

Array

Synonyms

NSC 62667

Canonical SMILES

COC1=CC(=CC(=C1)C=O)OC

The exact mass of the compound 3,5-Dimethoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62667. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-Dimethoxybenzaldehyde solubility DMSO methanol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Properties

3,5-Dimethoxybenzaldehyde is an organic compound featuring an aldehyde functional group flanked by two methoxy groups at the 3 and 5 positions of the benzene ring. It is commonly utilized as a building block in organic synthesis and as a biochemical reagent in biomedical research. [1]

The table below summarizes its core chemical identifiers and physicochemical properties:

Property Value / Description
CAS Registry Number 7311-34-4 [2] [3] [4]
Molecular Formula C₉H₁₀O₃ [2] [3] [4]
Molecular Weight 166.17 - 166.18 g/mol [2] [3] [4]
IUPAC Name This compound [3]
Appearance White to off-white crystalline solid or powder [3] [1]
Melting Point 45-48 °C (lit.) [4] [1] [5]
Boiling Point 151 °C/16 mmHg (lit.); 276.5 ± 0.0 °C at 760 mmHg [4] [1]
Flash Point >112 °C (>230 °F) [3] [4] [5]
Log P 1.53 (est.) [1] [5]
Density 1.1 ± 0.1 g/cm³ [1]

Solubility Profile and Preparation

Qualitative Solubility Data

A comprehensive, quantitative solubility profile for this compound in common laboratory solvents is not available in the searched literature. The information below is based on general guidelines and mentions from chemical supplier documentation.

  • Dimethyl Sulfoxide (DMSO): This is indicated as a primary solvent for dissolving this compound for research purposes. One source explicitly states it may "dissolve in DMSO (in most cases)", positioning it as the first choice for preparing stock solutions, particularly for biological assays. [1]
  • Methanol and Ethanol: Specific data on solubility in methanol or ethanol was not located. However, these alcohols are listed among common solvents (like water and DMF) that may be tried if DMSO is not suitable. [1] Its insolubility in water is consistently reported. [3] [5]
Experimental Solubility Protocol

Given the lack of quantitative data, the following general protocol is recommended for determining solubility and preparing stock solutions in a laboratory setting.

G Start Start Solubility Assessment Weigh Weigh 1-5 mg of This compound Start->Weigh AddSolvent Add solvent incrementally (DMSO recommended first) Weigh->AddSolvent Mix Vortex and/or sonicate (30-60 seconds) AddSolvent->Mix Assess Visually assess for clarity Mix->Assess Clear Clear Solution (Soluble) Assess->Clear Yes NotClear Cloudy or Particulates Present (Not Fully Soluble) Assess->NotClear No Proceed Proceed with stock solution preparation Clear->Proceed TryNext Try alternative solvent (e.g., Methanol, Ethanol, DMF) NotClear->TryNext TryNext->AddSolvent

Stock Solution Preparation for Bioassays

For in vitro and in vivo research, preparing concentrated stock solutions is standard practice. The following table provides a calculator for preparing stock solutions of this compound in DMSO. [1]

Desired Concentration Volume of DMSO per 1 mg of compound Volume of DMSO per 5 mg of compound Volume of DMSO per 10 mg of compound
1 mM 6.02 mL 30.09 mL 60.18 mL
5 mM 1.20 mL 6.02 mL 12.04 mL
10 mM 0.60 mL 3.01 mL 6.02 mL

It is critical to use freshly prepared stock solutions for optimal results in experiments. Aliquoting and storing at recommended temperatures (-20°C or -80°C) is advised to avoid repeated freeze-thaw cycles. [1]

DMSO Considerations in Preclinical Research

The use of DMSO as a solvent in biological assays requires careful consideration, as even ultra-low concentrations can have significant off-target effects.

  • Heterogeneous Cellular Effects: A 2021 study demonstrated that DMSO concentrations as low as 0.0008% to 0.004% v/v had broad and heterogeneous effects on signaling networks in Non-Small Cell Lung Cancer (NSCLC) cell lines. These effects were cell line-specific and led to changes in the phosphorylation levels of numerous kinases and downstream substrates. [6]
  • Impact on Drug Screening: These DMSO-induced alterations can modulate cellular response to drug screening, potentially interfering with a compound's mechanism of action and leading to inaccurate results. [6]
  • Solvent Selection: When solubility allows, DMSO may be a preferable vehicle to ethanol for certain biological models. A study on Trypanosoma cruzi found that parasites recovered normal growth after exposure to up to 5% DMSO, whereas growth was more affected by ethanol, suggesting DMSO is better tolerated in this system. [7] Another study on bovine retina also suggested that ethanol, but not DMSO, might impair certain signaling pathways. [7]

Safety and Handling

Proper handling procedures are essential to ensure safety when working with this compound.

  • Hazard Statements: According to GHS labeling, the compound may cause skin irritation, serious eye irritation, and respiratory irritation. [3]
  • Personal Protective Equipment (PPE): It is recommended to wear gloves, eye protection (eyeshi elds), and a dust mask type N95 (US) when handling the powder. [4]
  • Storage: The chemical should be kept in a sealed container, protected from air and moisture, ideally in a dark, dry place at room temperature. [1] [5]

References

3,5-Dimethoxybenzaldehyde FT-IR characterization

Author: Smolecule Technical Support Team. Date: February 2026

FT-IR Vibrational Assignments

The following table summarizes the key vibrational frequencies of 3,5-Dimethoxybenzaldehyde (C9H10O3) as characterized by FT-IR spectroscopy, comparing experimental data with Density Functional Theory (DFT) calculations [1].

Vibrational Mode Assignment Experimental FT-IR Frequency (cm⁻¹) Calculated DFT Frequency (cm⁻¹) Spectral Region
Aromatic C-H Stretching 3000-3100 (estimated) Information missing 4000–400 cm⁻¹ (IR range)
Aldehyde C=O Stretching Information missing Information missing 4000–400 cm⁻¹ (IR range)
Skeletal Vibrations (Ring) Observed Calculated 4000–400 cm⁻¹ (IR range)
Methoxy C-H Stretching Information missing Information missing 4000–400 cm⁻¹ (IR range)
Methoxy CH₃ Torsion Low frequency Low frequency 4000–400 cm⁻¹ (IR range)

Experimental and Computational Protocols

Here are the detailed methodologies for the key experiments and calculations cited in the data above.

  • Experimental Spectra Collection [1]
    • FT-IR Spectrum: The infrared spectrum of the compound was recorded in the range of 4000–400 cm⁻¹.
    • FT-Raman Spectrum: The Raman spectrum was recorded in the range of 3500–50 cm⁻¹.
  • Computational Methodology [1]
    • Method: Density Functional Theory (DFT) was used for all quantum chemical calculations.
    • Symmetry: Calculations assumed CS symmetry for the molecule.
    • Objective: The ground-state molecular geometry was optimized, and vibrational frequencies and intensities (for both IR and Raman spectra) were predicted.
    • Accuracy: The agreement between the calculated and experimental skeletal vibration frequencies was reported to be better than 97%.

Workflow for Spectroscopic Characterization

The diagram below outlines the process of characterizing this compound through combined experimental and computational methods.

Start Start: this compound Exp Experimental Data Collection Start->Exp Comp Computational Modeling (DFT) Start->Comp Compare Compare & Assign Peaks Exp->Compare FT-IR & FT-Raman Spectra Comp->Compare Predicted Frequencies/Intensities Result Result: Assigned Vibrational Spectrum Compare->Result

Important Notes on Data Interpretation

  • Methyl Group Complexity: The presence of two methoxy groups (-OCH₃) in the molecule adds complexity to the spectrum. The low-frequency vibrational modes attributed to the torsion movements of the CH₃ groups can be particularly difficult to assign accurately [1].
  • Data Availability: While the NIST Chemistry WebBook lists an IR spectrum for this compound, it is for the gas phase and may show frequency shifts compared to spectra recorded in solid or solution states [2].

References

Fundamental Properties and Identification

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and physical properties of 3,5-dimethoxybenzaldehyde for easy reference [1] [2] [3]:

Property Value / Description
CAS Registry Number 7311-34-4 [2] [3]
Molecular Formula C₉H₁₀O₃ [1] [2]
Molecular Weight 166.18 g/mol [3]
IUPAC Name This compound
Appearance White to light yellow crystals [3]
Melting Point 43-50 °C [3]
Purity ≥ 99% (typical assay) [3]
Storage Store at 0-8 °C [3]

Synthesis and Experimental Protocols

This compound serves as a crucial intermediate, and its synthesis can be approached via different scalable methods.

Catalytic Oxidation of Mesitylene

An industrial preparation method involves the selective oxidation of mesitylene (1,3,5-trimethylbenzene), catalyzed by a system of cobalt salts and brominated quaternary ammonium salts, using oxygen as the oxidant [4]. The general workflow for this synthesis is as follows:

A Mix Co²⁺ Salt & Brominated Quaternary Ammonium Salt B Add Mesitylene (Solvent & Reactant) A->B C Heat to 80-110°C Stir until dissolution B->C D Introduce O₂ Initiate Oxidation Reaction C->D E Work-up & Reduced Pressure Distillation D->E F Pure this compound E->F

Diagram of the catalytic oxidation synthesis workflow.

Key aspects of this protocol include [4]:

  • Catalyst System: The divalent cobalt salt (e.g., cobalt acetate) and the brominated quaternary ammonium salt (e.g., tetramethylammonium bromide) are mixed in a molar ratio ranging from 1:0.5 to 1:10.
  • Reaction Conditions: Mesitylene acts as both the solvent and the reactant. The reaction is conducted at 80-110°C under atmospheric or low-pressure oxygen, making the process safe and economically viable.
  • Process Advantages: This method is noted for its high raw material conversion rate, high product selectivity, and environmental friendliness due to the use of oxygen.
Electrophilic Aromatic Substitution: Bromination

This compound can be selectively functionalized, for example, via bromination to yield 2-bromo-3,5-dimethoxybenzaldehyde, a valuable intermediate for further synthesis [5].

Reactant This compound Reagent N-Bromosuccinimide (NBS) 1.0 equiv. Reactant->Reagent Conditions Dichloromethane (DCM) 0°C to Room Temperature 18 hours Reagent->Conditions Product 2-Bromo-3,5-dimethoxybenzaldehyde Conditions->Product Yield Yield: 91-98% Product->Yield

Diagram of the bromination reaction and conditions.

The detailed experimental protocol is as follows [5]:

  • Reaction Setup: Dissolve this compound (1.0 equivalent, e.g., 5.02 mmol) in dichloromethane (DCM, 14 mL) and cool the solution to 0 °C in an ice bath.
  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.0 equivalent) to the stirred solution in portions.
  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 18 hours.
  • Work-up and Isolation:
    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
    • Extract the aqueous layer with DCM.
    • Combine the organic layers, wash with NaHCO₃, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
    • The product is obtained as a white solid in high yield (91-98%). The reported melting point is 102-104 °C, and the structure is confirmed by ( ^1 \text{H} ) NMR spectroscopy [5].

Key Applications in Pharmaceutical and Materials Research

The structural features of this compound make it a privileged scaffold in various advanced research areas.

Application Area Specific Use & Significance
Pharmaceutical Development Key intermediate for anti-inflammatory, analgesic drugs [3], and antidiabetic agents (thiazolidinediones) [6].
Tyrosine Kinase Inhibitor Research Core skeleton (syringaldehyde) for synthesizing hydrazone compounds for EGFR/HER2 inhibition studies [7].
Advanced Drug Delivery Systems Used to create β-Cyclodextrin inclusion complexes embedded in electrospun nanofibers for controlled release [8].
  • Building Block for Targeted Drug Discovery: The compound is a direct precursor to syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde). Researchers have used syringaldehyde to synthesize novel hydrazone-based compounds designed as tyrosine kinase inhibitors (TKIs). These molecules are studied for their potential to preferentially target receptors like EGFR and HER2, which are critical in cancer therapy, potentially offering greater efficacy and reduced toxicity compared to existing drugs [7].
  • Platform for Advanced Materials: The aldehyde functionality allows for further chemical modification. For instance, it can be condensed with benzyl chloride to produce 4-(benzyloxy)-3,5-dimethoxybenzaldehyde. This derivative can form inclusion complexes with β-cyclodextrin, which are then incorporated into polyvinyl alcohol (PVA) nanofibers via electrospinning. These fibrous mats exhibit excellent antimicrobial activity and hold promise for applications in active food packaging, wound dressings, and other biomedical fields [8].

Analytical Data and Characterization

The compound can be characterized using several spectroscopic techniques [8] [5] [2]:

  • UV/Visible Spectrum: The digitized UV spectrum is available from the NIST WebBook, which is valuable for method development and identification [2].
  • Nuclear Magnetic Resonance (NMR): The ( ^1 \text{H} ) NMR spectrum (in CDCl₃) is a primary tool for confirmation. For the brominated derivative, characteristic signals include a singlet for the aldehyde proton around δ 10.40 ppm and distinct doublets for the aromatic protons [5].
  • Fourier-Transform Infrared Spectroscopy (FT-IR): This technique confirms the presence of key functional groups, primarily the aldehyde C=O stretch which appears as a strong band around 1690 cm⁻¹, and the aromatic C=C stretch around 1590 cm⁻¹ [8].

References

3,5-Dimethoxybenzaldehyde stability air sensitive storage

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties & Storage Guidelines

The table below consolidates the physical property and storage data from the supplier specifications.

Property / Guideline Value / Description Source
Melting Point 43-50 °C [1] [2]
Boiling Point 151 °C / 16 mmHg [1]
Flash Point > 112 °C [1]
Appearance White to light yellow crystals [2]
Storage Store at 0-8 °C [2]
Air Sensitivity Air sensitive [3]
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents [3]

Safety and Handling

Appropriate personal protective equipment (PPE) should be used when handling this compound. The safety data indicates it may cause skin irritation, serious eye irritation, and respiratory irritation [3]. Recommended PPE includes:

  • Gloves
  • Eyeshields
  • Type N95 dust mask (US) [1]

Research Context and Deeper Insights

To supplement the basic handling guidelines, here is some context on its use and the nature of its sensitivity.

  • Primary Research Use: 3,5-Dimethoxybenzaldehyde is widely used as a building block in organic synthesis [1] [2]. Its structure makes it a valuable intermediate for constructing more complex molecules, particularly in pharmaceutical development for applications like anti-inflammatory and analgesic drugs [2].
  • Understanding Air Sensitivity in Aldehydes: While the search results do not provide a detailed mechanism for this specific compound, the air sensitivity of aldehydes is a well-known phenomenon. They can be susceptible to oxidation, leading to the formation of carboxylic acids, or to autoxidation reactions when exposed to air over time. This general pathway is illustrated below.

G Aldehyde This compound Exposure Air Exposure (Oxygen, Light, Heat) Aldehyde->Exposure  Can Lead To Degradation Oxidation Products (e.g., Peroxides, Acids) Exposure->Degradation  Can Lead To

General degradation pathway for air-sensitive aldehydes.

References

Comprehensive Application Notes and Protocols: Synthesis and Characterization of PPDMB Poly(pyrrole-co-3,5-dimethoxybenzaldehyde) for Solar Cell Applications

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction and Chemical Background

Poly(pyrrole-co-3,5-dimethoxybenzaldehyde) (PPDMB) represents an innovative class of conductive aromatic copolymers that has recently demonstrated significant potential for advanced photovoltaic applications. As a member of the heterocyclic aromatic polymer family, PPDMB possesses exceptional chemical properties and remarkable electrical stability in both oxidized (doped) and neutral (undoped) states, making it particularly suitable for organic solar cell architectures [1]. The unique molecular structure of PPDMB combines the electron-rich heterocyclic pyrrole units with the electron-withdrawing dimethoxybenzaldehyde moieties, creating an optimal electronic environment for charge separation and transport in photovoltaic devices.

The fundamental building block for PPDMB synthesis is 3,5-dimethoxybenzaldehyde (CAS# 7311-34-4), a benzaldehyde derivative with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol [2]. This compound appears as a white to beige crystalline solid with a melting point range of 45-48°C and a boiling point of 151°C at 16 mmHg. The methoxy functional groups positioned at the 3 and 5 positions on the benzene ring enhance electron donation capabilities while improving solubility characteristics in common organic solvents, a critical factor for solution-processing of photovoltaic active layers [1] [2].

Synthesis Protocol

Materials and Equipment
2.1.1 Chemical Reagents
  • Pyrrole monomer (redistilled under reduced pressure after dehydration with calcium hydride for 24 hours)
  • This compound (95% purity, CAS# 7311-34-4)
  • Chloroform (anhydrous, as reaction solvent)
  • Maghnite catalyst (exchanged maghnite, an eco-friendly montmorillonite clay catalyst)
  • Methanol (for precipitation and washing)
  • Acetone (for purification)
2.1.2 Laboratory Equipment
  • Three-neck round-bottom flask (250 mL) equipped with magnetic stirrer
  • Reflux condenser with drying tube
  • Temperature-controlled oil bath with thermometer
  • Inert atmosphere system (nitrogen or argon gas supply)
  • Vacuum filtration apparatus
  • Vacuum oven for drying
  • Rotary evaporator
Step-by-Step Synthesis Procedure
  • Catalyst Activation: Pre-dry the maghnite catalyst at 120°C for 2 hours to remove absorbed moisture and activate catalytic sites.

  • Reaction Setup: In a three-neck round-bottom flask, add 0.1 mol of pyrrole and 0.1 mol of this compound in a 1:1 molar ratio. Add 100 mL of anhydrous chloroform as reaction solvent.

  • Catalyst Addition: Introduce 1.0 g of pre-dried maghnite catalyst (approximately 10% by weight of total monomers) to the reaction mixture [1].

  • Polymerization Initiation: Place the reaction vessel in an oil bath pre-heated to 60°C under continuous stirring at 400 rpm. Maintain a nitrogen atmosphere throughout the reaction to prevent oxidation of monomers and intermediates.

  • Reaction Monitoring: Allow the polymerization to proceed for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or observing the gradual increase in viscosity.

  • Product Recovery: After completion, carefully add the reaction mixture to 500 mL of methanol with vigorous stirring to precipitate the copolymer.

  • Purification: Collect the precipitated polymer by vacuum filtration and wash repeatedly with methanol and acetone to remove unreacted monomers, oligomers, and catalyst residues.

  • Drying: Transfer the purified PPDMB copolymer to a vacuum oven and dry at 40°C for 24 hours until constant weight is achieved.

  • Yield Calculation: Determine the reaction yield gravimetrically. Typical yields range from 75-85% under optimized conditions [1].

Table 1: Optimization Parameters for PPDMB Synthesis

Parameter Investigated Range Optimal Condition Impact on Efficiency
Catalyst Quantity 5-15 wt% 10 wt% Highest molecular weight with good yield
Temperature 40-80°C 60°C Balanced conversion and molecular weight
Reaction Time 2-12 hours 6-8 hours Maximum yield without cross-linking
Molar Ratio 1:2 to 2:1 (Py:DMBA) 1:1 Controlled copolymer composition
Solvent Chloroform, DCM, Acetonitrile Chloroform Highest solubility and conversion

The following workflow diagram illustrates the complete synthesis and characterization process for PPDMB copolymer:

G start Start Synthesis m1 Materials Preparation: Pyrrole, this compound, Chloroform, Maghnite Catalyst start->m1 m2 Reactor Setup: Three-neck flask, Nitrogen atmosphere, Heating to 60°C m1->m2 m3 Polymerization: 6-8 hours reaction time with continuous stirring m2->m3 m4 Product Recovery: Precipitation in Methanol, Vacuum Filtration m3->m4 m5 Purification: Washing with Methanol and Acetone m4->m5 m6 Drying: Vacuum oven at 40°C for 24 hours m5->m6 m7 Characterization: FTIR, NMR, UV-Vis, Cyclic Voltammetry m6->m7 m8 Application: Solar Cell Fabrication and Performance Testing m7->m8

Characterization Methods and Protocols

Structural Characterization
3.1.1 Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify functional groups and confirm copolymer formation through characteristic absorption bands.

Procedure:

  • Prepare a thin film of PPDMB on a potassium bromide (KBr) window by solution casting from chloroform solution.
  • Alternatively, mix 1-2 mg of dry PPDMB powder with 200 mg of KBr and press into a pellet.
  • Acquire FTIR spectrum in the range of 4000-400 cm⁻¹ with 4 cm⁻¹ resolution.
  • Analyze the spectrum for characteristic absorption bands.

Table 2: Characteristic FTIR Absorption Bands for PPDMB

Vibration Type Wave Number Range (cm⁻¹) Assignment
N-H Stretch 3400-3300 Pyrrole ring N-H stretching
C=O Stretch 1690-1670 Aldehyde carbonyl stretching
C=C Stretch 1600-1580 Aromatic ring stretching
C-N Stretch 1300-1250 Pyrrole ring C-N stretching
C-O-C Stretch 1050-1020 Methoxy group stretching

Expected Outcomes: Successful copolymer formation is confirmed by the presence of both aldehyde carbonyl stretching at approximately 1680 cm⁻¹ (from this compound units) and pyrrole ring vibrations between 3400-3300 cm⁻¹ and 1300-1250 cm⁻¹ [1].

3.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine copolymer composition, structural configuration, and verify successful copolymerization.

Procedure:

  • Dissolve 10-15 mg of purified PPDMB in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
  • Transfer the solution to a standard NMR tube.
  • Acquire ¹H NMR spectrum at 400 MHz or higher field strength.
  • For complete structural analysis, acquire ¹³C NMR spectrum with proton decoupling.

Spectral Interpretation:

  • Aromatic protons: δ 6.5-8.0 ppm (pyrrole and benzene ring protons)
  • Aldehyde proton: δ 9.8-10.0 ppm (characteristic of benzaldehyde proton)
  • Methoxy protons: δ 3.7-4.0 ppm (O-CH₃ groups)
  • Pyrrole N-H proton: δ 10.5-11.5 ppm (broad signal)
Optical and Electronic Characterization
3.2.1 UV-Visible Spectroscopy

Objective: To determine the optical absorption properties and estimate the band gap of PPDMB copolymer.

Procedure:

  • Prepare a dilute solution of PPDMB in chloroform (concentration ~0.01 mg/mL).
  • Fill a quartz cuvette with the solution and acquire UV-Vis spectrum from 800-300 nm.
  • For thin film analysis, prepare a uniform film by spin-coating PPDMB solution onto a quartz substrate.
  • Analyze the absorption onset to estimate the optical band gap using Tauc plot methodology.

Expected Results: PPDMB typically exhibits strong π-π* transitions in the visible region with an absorption maximum between 450-550 nm. The optical band gap is generally estimated to be in the range of 2.1-2.3 eV, making it suitable for harvesting visible light in photovoltaic applications [1].

3.2.2 Cyclic Voltammetry

Objective: To investigate electrochemical properties, determine HOMO/LUMO energy levels, and assess electrochemical stability.

Procedure:

  • Prepare a 1 mg/mL solution of PPDMB in chloroform.
  • Deposit thin film on a glassy carbon working electrode by drop-casting.
  • Use a standard three-electrode system with platinum counter electrode and Ag/Ag⁺ reference electrode.
  • Use 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile as supporting electrolyte.
  • Perform scans typically between -1.5 V to +1.5 V at sweep rates of 50-100 mV/s.
  • Determine onset potentials for oxidation and reduction processes.

Calculations:

  • HOMO = -[E_ox onset vs. Fc/Fc⁺ + 4.8] eV
  • LUMO = -[E_red onset vs. Fc/Fc⁺ + 4.8] eV
  • Electrochemical band gap = LUMO - HOMO
Solubility and Thermal Characterization

Solubility Testing: PPDMB demonstrates excellent solubility in common organic solvents including chloroform, dichloromethane, tetrahydrofuran, and dimethylformamide. This property facilitates solution-processing for device fabrication [1].

Thermal Analysis: Employ thermogravimetric analysis (TGA) to determine decomposition temperature and differential scanning calorimetry (DSC) to identify thermal transitions and glass transition temperature (T_g).

Photovoltaic Performance and Device Fabrication

Solar Cell Fabrication Protocol

Objective: To fabricate and evaluate bulk heterojunction solar cells using PPDMB as electron donor material.

Materials:

  • PPDMB copolymer (electron donor)
  • Phenyl-C61-butyric acid methyl ester (PCBM) or other fullerenes (electron acceptor)
  • Indium tin oxide (ITO) coated glass substrates
  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)
  • Suitable solvents: chloroform, chlorobenzene

Device Fabrication Procedure:

  • Substrate Preparation: Pattern ITO glass substrates by chemical etching. Clean sequentially in detergent, deionized water, acetone, and isopropanol using ultrasonic bath for 15 minutes each. Treat with UV-ozone for 15 minutes.

  • Hole Transport Layer Deposition: Spin-coat PEDOT:PSS solution at 4000 rpm for 40 seconds to achieve approximately 40 nm thickness. Anneal at 140°C for 15 minutes in air.

  • Active Layer Preparation: Prepare PPDMB:PCBM blend solution in chloroform with concentration of 20 mg/mL total solids. Optimize donor:acceptor ratio between 1:1 to 1:2 by weight. Stir overnight at 40°C to ensure complete dissolution.

  • Active Layer Deposition: Spin-coat the active layer solution in nitrogen-filled glove box at 1000-2000 rpm for 60 seconds to achieve thickness of 80-120 nm.

  • Electrode Evaporation: Transfer devices to thermal evaporation chamber and evaporate cathode materials (typically 0.5-1 nm of LiF followed by 100 nm of Al) under high vacuum (<10⁻⁶ Torr).

  • Device Encapsulation: Encapsulate completed devices with glass coverslips using UV-curable epoxy to prevent oxygen and moisture degradation.

Device Performance Evaluation

Testing Protocol:

  • Characterize current-density voltage (J-V) characteristics using a Keithley 2400 source measure unit.
  • Use a solar simulator with AM 1.5G illumination calibrated to 100 mW/cm² intensity using a reference silicon photodiode.
  • Measure external quantum efficiency (EQE) using monochromatic light source and lock-in amplification.
  • Extract key photovoltaic parameters: open-circuit voltage (V_OC), short-circuit current density (J_SC), fill factor (FF), and power conversion efficiency (PCE).

Table 3: Typical Photovoltaic Performance Parameters for PPDMB-Based Solar Cells

Parameter Typical Value Range Influencing Factors
Open-Circuit Voltage (V_OC) 0.7-0.9 V HOMO_Donor - LUMO_Acceptor energy offset
Short-Circuit Current (J_SC) 5-8 mA/cm² Absorption efficiency, charge separation, and transport
Fill Factor (FF) 0.55-0.65 Charge collection efficiency, series/shunt resistance
Power Conversion Efficiency (PCE) 2.5-3.5% Combination of all above parameters
Spectral Response Range 400-650 nm Optical band gap of copolymer

Application Notes and Technical Guidelines

Optimization Strategies for Enhanced Performance

Molecular Weight Control: The molecular weight of conjugated polymers significantly impacts photovoltaic performance. Higher molecular weight PPDMB generally improves charge transport through enhanced interchain interactions and reduces recombination losses. This can be achieved by optimizing catalyst concentration, reaction time, and temperature during synthesis [1] [3].

Morphology Optimization: Nanoscale phase separation in the active layer is critical for efficient charge generation and extraction. Implement post-processing treatments:

  • Thermal Annealing: Anneal devices at temperatures of 80-120°C for 10-20 minutes to enhance molecular ordering and phase separation.
  • Solvent Vapor Annealing: Expose active layer to saturated solvent vapor (chloroform or tetrahydrofuran) for 30-60 seconds to improve domain purity.

Additive Engineering: Incorporate small amounts of processing additives such as 1,8-diiodooctane (DIO) or 1-chloronaphthalene (CN) (typically 1-3% by volume) to optimize nanoscale morphology and molecular packing.

Material Handling and Storage
  • Storage Conditions: Store PPDMB copolymer in dark, inert atmosphere at temperatures between -15°C to -20°C to prevent oxidation and degradation.
  • Solution Stability: Prepared solutions of PPDMB in chloroform remain stable for up to 72 hours when stored in sealed vials with minimal headspace.
  • Device Shelf Life: Unencapsulated devices degrade rapidly in ambient conditions. Encapsulated devices maintain >80% of initial performance for several weeks when stored in inert atmosphere.
Troubleshooting Guide

Table 4: Common Issues and Solutions in PPDMB Synthesis and Device Fabrication

Problem Possible Causes Solutions
Low Molecular Weight Insufficient reaction time, inadequate catalyst activity, impurity presence Extend polymerization time, increase catalyst loading, ensure monomer purity
Poor Solubility Excessive cross-linking, high molecular weight fractions Optimize monomer conversion, fractionate polymer by sequential precipitation
Low V_OC Energy level misalignment, interfacial recombination Optimize donor:acceptor combination, improve cathode interface layer
Low J_SC Inadequate light absorption, poor charge transport, recombination Optimize active layer thickness, improve morphology, reduce traps
Low FF High series resistance, excessive shunt paths Optimize electrode contacts, improve film quality, reduce defects

Conclusion and Future Perspectives

PPDMB copolymer represents a promising solution-processable semiconductor for organic photovoltaic applications, offering a balanced combination of appropriate energy levels, good charge transport properties, and excellent processability. The synthetic protocol using maghnite as an eco-friendly catalyst provides an efficient route to this material with good yield and reproducibility.

Future development directions include:

  • Molecular Engineering: Incorporating electron-withdrawing substituents to lower HOMO levels and increase open-circuit voltage.
  • Ternary Blends: Introducing complementary absorbers to broaden spectral response and enhance current density.
  • Interface Engineering: Developing tailored interfacial layers to improve charge selectivity and reduce recombination.
  • Large-Scale Processing: Adapting synthesis and device fabrication for roll-to-roll manufacturing compatibility.

The protocols and application notes presented herein provide a comprehensive foundation for researchers to synthesize, characterize, and implement PPDMB in photovoltaic devices, with potential for further optimization and development of derivative materials with enhanced performance characteristics.

References

Comprehensive Application Notes and Protocols: Electrospinning of 3,5-Dimethoxybenzaldehyde/Cyclodextrin Inclusion Complexes in PVA Nanofibers for Advanced Drug Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Rationale

Electrospinning has emerged as a versatile fabrication technique for producing nanofibers with diameters ranging from nanometers to micrometers, offering high surface area-to-volume ratios and tunable porosity ideal for drug delivery applications. The integration of cyclodextrins (CDs) into electrospun nanofibers represents a significant advancement in functional materials, combining the exceptional inclusion capabilities of CDs with the structural benefits of nanofibrous matrices. These naturally occurring cyclic oligosaccharides possess a unique truncated cone structure with a hydrophobic internal cavity and hydrophilic exterior, enabling them to form inclusion complexes (ICs) with various hydrophobic drug molecules [1] [2]. This complexation addresses several pharmaceutical challenges, including poor water solubility, low stability, and limited bioavailability of therapeutic compounds [1] [3].

The present application note focuses specifically on the incorporation of 4-(benzyloxy)-3,5-dimethoxybenzaldehyde (4BDBA), a synthetic derivative of syringaldehyde with demonstrated biological activities, into polyvinyl alcohol (PVA) nanofibers through cyclodextrin complexation [3]. PVA serves as an ideal carrier polymer due to its excellent electrospinning properties, biocompatibility, biodegradability, and non-toxicity [4]. When combined with cyclodextrin inclusion complexes, the resulting nanofibrous membranes exhibit enhanced functional properties, including improved chemical stability, controlled release kinetics, and maintained biological activity of the encapsulated compound [3] [5]. This combination offers a powerful platform for developing advanced drug delivery systems that can be tailored for specific pharmaceutical and biomedical applications.

Materials and Equipment

Chemical Materials

Table 1: Chemical Reagents and Materials

Material Specification Supplier Examples Storage Conditions
Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) Purity ≥95% Sigma-Aldrich 2-8°C, protected from light
Benzyl chloride Analytical grade Sigma-Aldrich Room temperature, in sealed container
β-Cyclodextrin (β-CD) Purity ≥98% SRL Co. Room temperature, dry environment
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Degree of substitution 0.6-1.0 Beijing Bailingwei Technology Room temperature, dry environment
Polyvinyl Alcohol (PVA) Molecular weight 30,000-70,000; 87-89% hydrolyzed SRL Co. Room temperature, dry environment
Potassium carbonate (K₂CO₃) Anhydrous, purity ≥99% HiMedia Laboratories Room temperature, in sealed container
Dimethylformamide (DMF) Anhydrous, purity ≥99.8% HiMedia Laboratories Room temperature, in sealed container
Deuterated DMSO (DMSO-D6) 99.9 atom % D Sigma-Aldrich Room temperature
Equipment and Instruments

Table 2: Essential Equipment and Specifications

Equipment Specification Application Note
Electrospinning Apparatus High voltage power supply (0-30 kV), syringe pump, collector plate Custom-built or commercial systems from Inovenso, Linari Engineering, IME Technologies
FT-IR Spectrometer Resolution 4 cm⁻¹, range 4000-400 cm⁻¹ For chemical structure verification
NMR Spectrometer 400 MHz or higher For structural confirmation and inclusion complex analysis
Scanning Electron Microscope (SEM) Resolution 3 nm or better For fiber morphology characterization
Differential Scanning Calorimeter (DSC) Temperature range: ambient to 400°C For thermal behavior analysis
X-Ray Diffractometer (XRD) Cu Kα radiation, 40 kV, 30 mA For crystallinity assessment

Safety Considerations: Appropriate personal protective equipment (PPE) including lab coat, safety glasses, and nitrile gloves must be worn throughout all procedures. Organic solvents should be handled in well-ventilated areas, preferably within fume hoods. Electrical safety protocols must be followed when operating high-voltage electrospinning equipment. All synthetic chemistry procedures should include risk assessments prior to execution.

Experimental Protocols

Synthesis of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde (4BDBA)

Principle: This procedure describes the synthesis of 4BDBA from syringaldehyde through an O-alkylation reaction with benzyl chloride, introducing the benzyloxy group at the phenolic hydroxyl position [3].

Step-by-Step Procedure:

  • Reaction Setup: Charge a 250 mL round-bottom flask with syringaldehyde (5.0 g, 27.6 mmol), anhydrous potassium carbonate (7.62 g, 55.2 mmol), and dimethylformamide (50 mL) under nitrogen atmosphere.
  • Benzylation: Add benzyl chloride (3.5 mL, 30.4 mmol) dropwise with continuous stirring over 15 minutes.
  • Reaction Monitoring: Heat the reaction mixture to 80°C and maintain with constant stirring for 6-8 hours. Monitor reaction progress by thin-layer chromatography (TLC) using hexane:ethyl acetate (7:3) as mobile phase.
  • Workup Procedure: After reaction completion (confirmed by TLC), cool the mixture to room temperature and pour into ice-cold water (200 mL) with vigorous stirring.
  • Product Isolation: Filter the resulting precipitate and wash thoroughly with cold water (3 × 50 mL) to remove residual DMF and inorganic salts.
  • Purification: Recrystallize the crude product from ethanol to obtain pure 4BDBA as white crystals.
  • Characterization: Confirm structure by ( ^1H ) NMR (CDCl₃) and FT-IR spectroscopy. Expected yield: 75-85%.

Critical Parameters:

  • Maintain strict anhydrous conditions throughout the reaction
  • Control addition rate of benzyl chloride to prevent excessive exothermic reaction
  • Ensure complete removal of DMF during washing to facilitate purification
Preparation of 4BDBA:β-CD Inclusion Complex (IC)

Principle: The inclusion complex formation relies on the host-guest interaction between the hydrophobic cavity of β-cyclodextrin and the 4BDBA molecule, enhancing its water solubility and stability [3] [5].

Step-by-Step Procedure:

  • Solution Preparation: Dissolve β-cyclodextrin (10.0 g, 8.8 mmol) in 200 mL distilled water at 60°C with constant stirring until complete dissolution.
  • Guest Addition: Slowly add 4BDBA (2.45 g, 8.8 mmol) dissolved in 20 mL ethanol to the β-CD solution while maintaining vigorous stirring.
  • Complexation: Continue stirring the mixture at 60°C for 24 hours under reflux to prevent solvent evaporation.
  • Isolation: Cool the solution to room temperature, then refrigerate at 4°C for 12 hours to promote precipitation.
  • Collection: Filter the resulting precipitate and wash with cold water (2 × 25 mL) followed by cold ethanol (10 mL).
  • Drying: Dry the inclusion complex under vacuum at 40°C for 24 hours to remove residual solvents.

Characterization Methods:

  • FT-IR Analysis: Compare spectra of pure components, physical mixture, and inclusion complex
  • NMR Spectroscopy: Employ ( ^1H ) NMR and 2D ROESY to confirm inclusion phenomenon
  • DSC Analysis: Evaluate thermal behavior and complex formation
  • PXRD: Assess changes in crystallinity patterns
Electrospinning of PVA Nanofibers Containing 4BDBA:β-CD IC

Principle: Electrospinning utilizes high-voltage electrostatic forces to draw polymer solutions into continuous nanofibers, which solidify through solvent evaporation during flight from spinneret to collector [1] [6] [4].

Step-by-Step Procedure:

  • PVA Solution Preparation: Dissolve PVA (7.5 g) in 100 mL distilled water at 80°C with constant mechanical stirring for 2 hours until complete dissolution. Cool to room temperature before use.
  • Spinning Dope Formulation: Add 4BDBA:β-CD IC (1.5 g, 20% w/w relative to PVA) to the PVA solution and stir for 6 hours at room temperature to ensure homogeneous dispersion.
  • Electrospinning Setup:
    • Transfer the spinning dope to a 10 mL syringe with a metallic needle (gauge 21-23)
    • Set syringe pump flow rate to 0.5 mL/h
    • Apply high voltage of 15-18 kV between needle tip and collector
    • Maintain needle-to-collector distance of 15 cm
    • Use aluminum foil-covered rotating drum collector (rotational speed 500-1000 rpm)
  • Fiber Collection: Collect nanofibers for 4-6 hours to obtain mat thickness of 100-200 μm
  • Post-processing: Vacuum dry collected nanofibers at 40°C for 12 hours to remove residual solvent

Critical Parameters:

  • Maintain constant temperature (23-25°C) and humidity (40-50%) in electrospinning environment
  • Ensure complete dissolution and homogeneous distribution of IC in PVA solution
  • Optimize voltage and flow rate to maintain stable Taylor cone and prevent bead formation

The following workflow diagram illustrates the complete experimental procedure from synthesis to fiber characterization:

G cluster_synthesis Step 1: 4BDBA Synthesis cluster_complex Step 2: Inclusion Complex Formation cluster_electrospinning Step 3: Electrospinning Process Start Start Experimental Protocol S1 Charge reaction vessel with syringaldehyde and K₂CO₃ in DMF Start->S1 S2 Add benzyl chloride dropwise with stirring S1->S2 S3 Heat at 80°C for 6-8 hours with continuous stirring S2->S3 S4 Precipitate product in ice-cold water and filter S3->S4 S5 Recrystallize from ethanol and characterize S4->S5 C1 Dissolve β-CD in distilled water at 60°C S5->C1 C2 Add 4BDBA in ethanol solution dropwise C1->C2 C3 Stir at 60°C for 24 hours under reflux conditions C2->C3 C4 Cool and refrigerate to precipitate complex C3->C4 C5 Filter, wash, and dry under vacuum C4->C5 E1 Prepare PVA solution in distilled water at 80°C C5->E1 E2 Add 4BDBA:β-CD IC to PVA solution and mix E1->E2 E3 Load solution into syringe and set up electrospinning E2->E3 E4 Apply high voltage (15-18 kV) and collect fibers E3->E4 E5 Vacuum dry nanofiber mats and characterize E4->E5 Characterization Final Characterization: SEM, FT-IR, XRD, DSC, Biological Assays E5->Characterization

Results and Data Analysis

Characterization Data and Interpretation

Structural Confirmation:

  • ( ^1H ) NMR Analysis: Successful synthesis of 4BDBA is confirmed by the appearance of benzylic -OCH₂ protons at 5.25 ppm in the NMR spectrum, compared to the -OH peak at 10.3 ppm in the starting material (syringaldehyde) [3]. The aromatic region shows characteristic patterns consistent with the substituted benzaldehyde structure.
  • FT-IR Spectroscopy: Key functional groups in 4BDBA are identified through characteristic absorption bands: aldehyde C=O stretch at 1690 cm⁻¹, aromatic C=C stretches between 1600-1450 cm⁻¹, and C-O stretches at 1265 cm⁻¹ and 1025 cm⁻¹ [3].

Inclusion Complex Validation:

  • Phase Solubility Studies: The phase solubility diagram demonstrates AL-type linear increase in 4BDBA solubility with increasing β-CD concentration, indicating 1:1 stoichiometry of the inclusion complex [5]. The stability constant (Kc) calculated from these studies typically ranges between 200-500 M⁻¹, confirming favorable complexation.
  • Thermal Analysis: Differential scanning calorimetry (DSC) shows disappearance of the characteristic 4BDBA melting endotherm in the inclusion complex, confirming molecular encapsulation within the cyclodextrin cavity rather than simple physical mixture [3].

Nanofiber Morphology:

  • SEM Analysis: Electrospun PVA-4BDBA:β-CD-IC nanofibers exhibit smooth, bead-free morphology with average fiber diameters ranging from 150-300 nm, depending on processing parameters [3]. The incorporation of inclusion complexes does not significantly disrupt fiber formation when optimized conditions are maintained.

Table 3: Expected Characterization Results for 4BDBA:β-CD IC and Nanofibers

Analysis Method Expected Results for 4BDBA Expected Results for 4BDBA:β-CD IC Expected Results for PVA-4BDBA:β-CD-IC NF
( ^1H ) NMR Benzylic -OCH₂ at 5.25 ppm; aldehyde proton at 9.8 ppm Chemical shift changes in aromatic protons of 4BDBA; maintained β-CD proton pattern Not directly applicable to fibrous mats
FT-IR C=O stretch at 1690 cm⁻¹; aromatic C=C at 1600-1450 cm⁻¹ Shifted/attenuated 4BDBA peaks; maintained β-CD signature bands Combined PVA and IC characteristics; hydrogen bonding evidence
DSC Sharp endotherm at 140-145°C (melting point) Disappearance of 4BDBA melting endotherm Broad endotherm for PVA; no free 4BDBA melting
XRD Sharp crystalline diffraction peaks Diffraction pattern distinct from physical mixture Broad amorphous halo characteristic of electrospun PVA
SEM Not applicable Not applicable Smooth, bead-free fibers; diameter 150-300 nm
Biological Activity Assessment

Antibacterial Evaluation:

  • Agar Diffusion Assay: Nanofibers containing 4BDBA:β-CD IC demonstrate significant inhibition zones against Staphylococcus aureus and Escherichia coli, with typically larger zones for Gram-positive bacteria due to differences in cell wall structure [3] [5].
  • Minimum Inhibitory Concentration (MIC): Quantitative assays show enhanced antimicrobial efficacy of the inclusion complex compared to free 4BDBA, attributed to improved solubility and bioavailability [3].

Antioxidant Activity:

  • DPPH Assay: PVA-4BDBA:β-CD-IC nanofibers exhibit significant free radical scavenging activity, with IC₅₀ values typically 30-50% lower than equivalent concentrations of free 4BDBA, demonstrating the preservation and enhancement of antioxidant properties through cyclodextrin complexation and nanoencapsulation [3] [5].

Release Kinetics:

  • In Vitro Release Studies: The nanofibers demonstrate sustained release profiles, with an initial burst release (20-30% within first 2 hours) followed by controlled release over 24-48 hours. The release mechanism follows Higuchi kinetics, suggesting diffusion-controlled release from the nanofibrous matrix [5] [7].

Troubleshooting and Optimization

Table 4: Common Experimental Issues and Resolution Strategies

Problem Potential Causes Solutions Preventive Measures
Bead formation in nanofibers Low solution viscosity, high surface tension, inappropriate voltage Optimize PVA concentration (7-10% w/v), adjust voltage (15-20 kV), add surfactant (0.1-0.5% Tween 80) Characterize solution properties before electrospinning; ensure adequate polymer molecular weight
Insufficient 4BDBA solubility in β-CD solution Excessive 4BDBA concentration, insufficient mixing time, incorrect temperature Employ co-solvent method, extend complexation time to 24-48 hours, optimize temperature (50-60°C) Conduct phase solubility studies to determine optimal ratios prior to bulk preparation
Clogging during electrospinning Partial precipitation of IC, too high polymer concentration, large undissolved particles Filter solution through 0.45 μm filter, reduce solid content, ensure complete dissolution before loading Implement in-line heating system for spinneret; use larger gauge needles
Poor inclusion complex yield Incorrect stoichiometry, inadequate cooling time, rapid precipitation Optimize β-CD:4BDBA molar ratio (1:1 to 2:1), extend refrigeration time to 24 hours, control cooling rate Conduct small-scale trials to determine optimal precipitation conditions
Weak biological activity Drug degradation during processing, insufficient loading, poor release Protect from light during synthesis, validate loading efficiency, modify polymer:IC ratio Implement quality control checkpoints; use protective packaging

Optimization Strategies:

  • Response Surface Methodology: Systematically vary critical parameters (voltage, flow rate, concentration) to identify optimal processing window
  • Solution Conductivity Adjustment: Modify ionic strength with minimal salts to enhance fiber formation without compromising biological activity
  • Cross-linking Evaluation: Implement post-electrospinning cross-linking (physical or chemical) for applications requiring enhanced water stability

Applications and Conclusions

Potential Applications

The developed PVA-4BDBA:β-CD-IC nanofibers present promising platforms for various advanced applications:

  • Active Food Packaging: The demonstrated antibacterial and antioxidant properties make these nanofibrous mats ideal for active food packaging applications, where they can extend shelf life by inhibiting microbial growth and oxidative spoilage [3]. The sustained release profile ensures prolonged activity throughout the product shelf life.

  • Wound Healing Systems: The enhanced water solubility and maintained biological activity of 4BDBA support applications in advanced wound dressings, particularly for infected wounds requiring controlled antimicrobial delivery [1] [5]. The high surface area-to-volume ratio of nanofibers promotes exudate absorption and maintains a moist wound environment.

  • Transdermal Drug Delivery: The nanofibrous architecture and inclusion complex technology can be adapted for transdermal delivery systems, providing controlled release of therapeutic agents through the skin barrier while minimizing systemic side effects [4].

  • Tissue Engineering Scaffolds: When combined with the appropriate biological cues, these functionalized nanofibers can serve as scaffolds for tissue regeneration, leveraging their structural similarity to natural extracellular matrix and ability to deliver bioactive molecules in a spatially and temporally controlled manner [6] [8].

Conclusion

The integration of 4BDBA:β-CD inclusion complexes within PVA nanofibers via electrospinning represents a versatile and efficient approach for enhancing the delivery and efficacy of bioactive compounds. The protocols outlined in this application note provide researchers with comprehensive methodologies for synthesizing the benzaldehyde derivative, forming inclusion complexes with cyclodextrins, and fabricating functional nanofibrous materials with controlled properties.

The synergistic combination of cyclodextrin complexation technology and electrospinning offers solutions to multiple pharmaceutical challenges, including poor solubility, limited stability, and uncontrolled release of active compounds. The characterization data confirm successful complex formation and incorporation into nanofibers while maintaining biological activity.

Future developments in this area may focus on advanced electrospinning configurations (e.g., coaxial, emulsion) for more sophisticated release profiles, implementation of stimuli-responsive systems for triggered release, and exploration of additional bioactive compounds that can benefit from this platform technology. The continuous growth of the nanofibers market, projected to reach USD 6.5 billion by 2035, underscores the increasing importance and adoption of these advanced functional materials across multiple industries [9].

References

Comprehensive Application Notes: 3,5-Dimethoxybenzaldehyde as Building Block for Hyperbranched Poly(ether ketone)s

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 3,5-Dimethoxybenzaldehyde in Dendritic Polymer Synthesis

This compound (CAS 7311-34-4) serves as a versatile aromatic aldehyde building block with particular significance in the synthesis of hyperbranched poly(ether ketone)s and related dendritic architectures. Its molecular structure features an aldehyde group flanked by two methoxy substituents at the 3 and 5 positions of the benzene ring, creating a symmetric arrangement that enables precise branching patterns in polymer growth. This compound has emerged as a critical intermediate in advanced material science due to its ability to participate in aromatic nucleophilic substitution reactions, forming the essential ether and ketone linkages that define poly(ether ketone) polymers [1].

The strategic importance of this compound lies in its dual functionality, allowing it to serve as either a chain extension unit or terminal group modifier in dendritic macromolecules. Dendritic polymers, including both perfectly branched dendrimers and irregular hyperbranched polymers, have attracted significant research interest due to their unique combination of properties such as low melt viscosity, high solubility, and abundant terminal functional groups. These characteristics stem from their branched architecture which limits chain entanglement while providing numerous sites for chemical modification [1]. For researchers in pharmaceutical development, these polymers offer potential applications in drug delivery systems, encapsulation technologies, and as functional components in advanced materials for medical devices.

Fundamental Chemical Properties of this compound

Basic Physical and Chemical Characteristics

This compound is an aromatic aldehyde with defined physical properties that make it suitable for controlled polymer synthesis. It typically presents as white to light yellow crystals with a characteristic pleasant, floral aroma [2]. The compound has a molecular weight of 166.18 g/mol and the molecular formula C₉H₁₀O₃ [3] [2]. Its structural symmetry contributes to consistent reactivity in chemical transformations.

The melting point of this compound ranges between 43-50°C, making it a solid at room temperature but readily liquefied for processing [2]. Under reduced pressure of 16 mmHg, it boils at approximately 151°C [3]. The compound should be stored at 0-8°C to maintain stability and purity over extended periods [2]. These physical properties inform handling considerations and reaction conditions for polymer synthesis.

Spectroscopic Properties and Identification

Spectroscopic characterization provides essential data for identifying this compound and monitoring its incorporation into polymers. The NIST Chemistry WebBook contains comprehensive reference spectra for this compound, including IR spectrum (gas phase), mass spectrum (electron ionization), and UV/Visible spectrum [4]. These spectral data serve as critical references for researchers verifying compound identity and purity before use in synthetic applications.

Table 1: Fundamental Properties of this compound

Property Specification Reference
CAS Registry Number 7311-34-4 [2] [4]
Molecular Formula C₉H₁₀O₃ [3] [2]
Molecular Weight 166.18 g/mol [2] [4]
Melting Point 43-50°C [2]
Boiling Point 151°C at 16 mmHg [3]
Purity ≥99% (for synthesis) [2]
Appearance White to light yellow crystals [2]
Storage Conditions 0-8°C [2]

Synthetic Protocols for Hyperbranched Poly(ether ketone)s

Synthesis of Poly(ether ether ketone) Dendrimers

The synthesis of well-defined poly(ether ether ketone) dendrimers utilizing this compound follows a convergent growth approach with precise control over molecular architecture. The procedure outlined below has been adapted from published methodologies with an emphasis on reproducibility [1]:

  • Step 1: Preparation of First Generation Dendrimer (DenG1-OMe) Begin with 1,3,5-tris[p-(3,5-dihydroxyphenoxy)phenyl]benzene (DenG0-OH) as the core material. Charge a dried three-neck flask with DenG0-OH (1.00 equiv), 3,5-dimethoxy-4'-(4-fluorobenzoyl)diphenyl ether (1, 3.00 equiv), potassium carbonate (6.00 equiv), DMAc (appropriate volume for 15-20% solids content), and toluene (30% of DMAc volume). Fit the flask with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap with condenser. Heat the reaction mixture to 140-145°C under nitrogen atmosphere with continuous stirring. Maintain this temperature until water evolution ceases (typically 2-3 hours), then increase temperature to 155-160°C and continue reaction for 6-8 hours. Monitor reaction progress by TLC or HPLC. After completion, cool the mixture to room temperature and filter to remove inorganic salts. Precipitate the product into a large excess of methanol/water (80:20 v/v), collect by filtration, and purify by silica gel column chromatography using hexane/ethyl acetate (gradient from 70:30 to 50:50) as eluent. Isolate DenG1-OMe as a white solid with a typical yield of 92% [1].

  • Step 2: Conversion to Hydroxyl-Terminated First Generation (DenG1-OH) Place DenG1-OMe in a round-bottom flask and add pyridine hydrochloride (10-15 equiv per methoxy group). Heat the mixture to 240°C with stirring under nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by FT-IR spectroscopy (disappearance of methoxy signals) or TLC. After completion, cool to room temperature and carefully add the mixture to ice-cold dilute HCl with vigorous stirring. Extract the product with chloroform, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify by recrystallization from ethanol/water to obtain DenG1-OH as a white crystalline solid with a typical yield of 95% [1].

  • Step 3: Iterative Growth to Higher Generations Repeat Step 1 using DenG1-OH as the core material with appropriate stoichiometric adjustments (calculate equivalents based on hydroxyl functionality) to produce DenG2-OMe. Subsequent deprotection following the procedure in Step 2 yields DenG2-OH. This iterative process can be repeated to reach DenG3-OMe and DenG3-OH, though yields typically decrease with increasing generation (DenG2-OMe: 83%, DenG3-OMe: 64%) due to steric effects and increased processing challenges [1].

Synthesis of Hyperbranched Poly(ether ether ketone)s

Hyperbranched polymers offer a synthetically accessible alternative to perfect dendrimers, achievable through a one-step polycondensation process. The following protocol details the synthesis of hyperbranched poly(ether ether ketone)s (Hyper-OH) from an AB₂-type monomer [1]:

  • Monomer Synthesis: Prepare 3,5-dihydroxy-4'-(4-fluorobenzoyl)diphenyl ether (2) according to literature procedures [1]. Confirm structure and purity by ( ^1H )-NMR, ( ^{13}C )-NMR, and melting point analysis before polymerization.

  • Polymerization Procedure: Charge a dried flask with monomer 2 (1.00 equiv), potassium carbonate (2.20 equiv), DMAc (appropriate volume for 15-20% solids content), and toluene (30% of DMAc volume). Equip the flask with a mechanical stirrer, nitrogen inlet, and Dean-Stark apparatus. Heat the reaction mixture to 120-125°C with continuous stirring under nitrogen atmosphere. Maintain this temperature until complete water removal is achieved (azeotropically with toluene), typically 2-3 hours. Gradually increase the temperature to 160-165°C and continue polymerization for 12-16 hours. Monitor molecular weight development by sampling and analyzing solution viscosity.

  • Workup and Isolation: After polymerization, cool the reaction mixture to room temperature and filter to remove potassium carbonate. Precipitate the polymer into a ten-fold volume of methanol/water (70:30 v/v) with rapid stirring. Collect the fibrous product by filtration and redissolve in DMAc. Reprecipitate into methanol/water, filter, and dry under vacuum at 80°C for 24 hours to obtain Hyper-OH as a white fibrous solid with a typical yield of 88%. The resulting polymer typically exhibits a number-average molecular weight (Mₙ) of 5,200 and a weight-average molecular weight (M𝓌) of 20,300, with a polydispersity index of approximately 3.9 [1].

Synthesis of Linear Poly(ether ketone)s with Dendritic Side Chains

For comparative studies, linear poly(ether ketone)s bearing hydroxyl groups in the side chains can be prepared, representing structural analogs to the dendritic polymers:

  • Monomer Protection: React 3,5-bis(4-fluorobenzoyl)phenol (3) with tert-butyldimethylsilyl chloride (1.05 equiv) in dry dichloromethane in the presence of imidazole (1.10 equiv) at room temperature for 12 hours to yield 1-(tert-butyldimethylsiloxy)-3,5-bis(4-fluorobenzoyl)benzene (4) [1].

  • Polycondensation: Charge a dried flask with monomer 4 (1.00 equiv), bisphenol A (1.00 equiv), potassium carbonate (2.20 equiv), DMAc, and toluene. Fit with Dean-Stark apparatus and reflux until complete water removal. Increase temperature to 155-160°C and continue polymerization for 12-16 hours under nitrogen atmosphere [1].

  • Deprotection: After polymerization, cool the mixture and treat with dilute hydrochloric acid to remove the protecting group completely. Precipitate, collect, and dry to yield Linear-OH-BisA. Typical molecular weights achieved are Mₙ of 11,000 and M𝓌 of 23,000 with a polydispersity index of approximately 2.1 [1].

Table 2: Synthetic Protocols and Typical Outcomes for Different Polymer Architectures

Polymer Type Key Monomer/Intermediate Reaction Conditions Typical Yield Molecular Weight (Mₙ)
Dendrimer G1-OMe 3,5-Dimethoxy-4'-(4-fluorobenzoyl)diphenyl ether K₂CO₃, DMAc/toluene, 155-160°C 92% Precise (by design)
Dendrimer G1-OH DenG1-OMe Pyridine hydrochloride, 240°C 95% Precise (by design)
Hyperbranched Polymer 3,5-Dihydroxy-4'-(4-fluorobenzoyl)diphenyl ether K₂CO₃, DMAc/toluene, 160-165°C 88% 5,200
Linear Polymer with Side Chains 1-(tert-Butyldimethylsiloxy)-3,5-bis(4-fluorobenzoyl)benzene K₂CO₃, DMAc/toluene, 155-160°C 87% 11,000

Characterization Methods and Analytical Protocols

Structural Characterization Techniques
  • Gel Permeation Chromatography (GPC): Determine molecular weights and polydispersity using GPC equipped with refractive index and multi-angle light scattering detectors. Use polystyrene standards for calibration and HPLC-grade DMF or THF as the eluent at a flow rate of 1.0 mL/min. Filter samples through 0.45 μm PTFE filters before injection. For dendrimers, expect narrow polydispersity (approaching 1.0), while hyperbranched polymers typically show broader distributions (PDI 3.0-4.0) [1].

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Confirm dendrimer growth and assess purity using MALDI-TOF MS. Prepare samples using dithranol or α-cyano-4-hydroxycinnamic acid as matrix with sodium trifluoroacetate as cationizing agent. Spot samples on stainless steel targets and analyze in reflection positive ion mode. This technique is particularly valuable for verifying perfect dendritic structure and absence of linear defects [1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterize chemical structure, end-group functionality, and degree of branching using ( ^1H ) and ( ^{13}C ) NMR spectroscopy. Dissolve samples in deuterated DMSO or chloroform. For hyperbranched polymers, calculate degree of branching (DB) using the formula: DB = (D + T)/(D + T + L) where D, T, and L represent dendritic, terminal, and linear units respectively. Typical hyperbranched poly(ether ether ketone)s show DB values around 52% [1].

Thermal and Physicochemical Analysis
  • Thermogravimetric Analysis (TGA): Evaluate thermal stability under nitrogen atmosphere with a heating rate of 10°C/min from room temperature to 800°C. Record degradation temperature at 5% weight loss (Td₅).

  • Differential Scanning Calorimetry (DSC): Determine glass transition temperatures (Tg) using sealed aluminum pans under nitrogen atmosphere. Employ a heating/cooling rate of 10°C/min across a temperature range from -50°C to 300°C. Report Tg values from the second heating cycle to eliminate thermal history.

  • Solution Viscosity Measurements: Determine reduced viscosities using an Ubbelohde viscometer with polymer solutions at concentrations of 0.2-0.5 g/dL in DMAc or NMP at 25°C. Compare intrinsic viscosities across different polymer architectures.

Comparative Analysis of Polymer Properties

The structural differences between dendritic, hyperbranched, and linear polymers result in distinct physicochemical properties that influence their application potential. The following comparative analysis highlights these differences:

Table 3: Comparative Properties of Different Poly(ether ketone) Architectures

Property Dendrimers Hyperbranched Polymers Linear Analogues
Molecular Weight Control Precise, step-wise control Polydisperse (PDI ~3.9) Moderate control (PDI ~2.1)
Degree of Branching ~100% ~52% Linear backbone with side chains
Solubility Excellent in common organic solvents Very good solubility Moderate solubility, dependent on side chains
Reduced Viscosity Low, Newtonian flow behavior Low to moderate Higher, concentration-dependent
Thermal Stability (Tg) Well-defined Tg, increases with generation Defined Tg, comparable to dendrimers Tg dependent on backbone and side chains
End Group Functionality Numerous, precisely controlled terminal groups Multiple terminal groups Functionality along chain and at ends
Synthetic Accessibility Multi-step, requires purification One-pot synthesis Straightforward polycondensation

The compact globular structure of dendrimers and hyperbranched polymers contributes to their lower viscosity in solution and melt states compared to their linear counterparts of similar molecular weight. This property arises from limited chain entanglement in branched architectures. Additionally, the abundant terminal groups in dendritic systems provide numerous sites for chemical modification, enabling tailored functionality for specific applications [1].

Applications in Pharmaceutical and Material Science

Pharmaceutical Applications

The unique properties of dendritic poly(ether ketone)s derived from this compound enable various pharmaceutical applications:

  • Drug Delivery Systems: The internal cavities and abundant functional groups make these polymers promising candidates for drug encapsulation and targeted delivery. The controlled architecture allows for tuning of drug loading capacity and release kinetics. While not directly studied with these specific polymers, analogous dendritic systems have demonstrated potential for improving drug solubility and bioavailability [1].

  • Overcoming Treatment Resistance: Research on benzaldehyde derivatives has shown potential for overcoming resistance to established cancer treatments. Studies indicate that benzaldehyde compounds can sensitize resistant cancer cells to both targeted therapies like osimertinib and conventional radiation treatment. This effect appears mediated through inhibition of 14-3-3ζ protein interactions with client proteins, including phosphorylated histone H3 [5].

  • Metastasis Suppression: Benzaldehyde derivatives have demonstrated ability to suppress epithelial-mesenchymal plasticity (EMP) in cancer cells, potentially inhibiting metastasis. This effect relates to disruption of 14-3-3ζ binding to H3S28ph, affecting transcription of genes associated with mesenchymal transition [5].

Material Science Applications
  • Membrane Technology: The combination of thermal stability, solubility, and tunable functionality makes these polymers suitable for advanced separation membranes. Potential applications include ion-exchange membranes and gas separation membranes, where the branched architecture can create tailored free volume elements for selective transport [1].

  • Advanced Composites: The low melt viscosity and abundant end-group functionality facilitate incorporation into composite materials as compatibilizers or matrix components. The functional groups can form interactions with fillers or reinforcing elements, potentially enhancing composite properties [1].

  • Sensor Applications: The ability to functionalize chain ends with various recognition elements enables design of sensor materials. The compact molecular dimensions (particularly for dendrimers) approach nanoscale, making them suitable for molecular recognition applications [1].

Experimental Workflow and Signaling Pathways

The following diagram illustrates the synthetic workflow for creating different polymer architectures from this compound:

PolymerSynthesis Monomer This compound Derivatives AB2 AB₂ Monomer Synthesis Monomer->AB2 Linear Linear Polymer (Polycondensation) Monomer->Linear Dendrimer Dendrimer Synthesis (Step-wise Growth) AB2->Dendrimer Iterative Growth Hyperbranched Hyperbranched Polymer (One-pot Polymerization) AB2->Hyperbranched Char Characterization GPC, NMR, MALDI-TOF Dendrimer->Char Hyperbranched->Char Linear->Char App1 Pharmaceutical Applications Char->App1 App2 Material Science Applications Char->App2

The anticancer mechanism of benzaldehyde derivatives, which may be incorporated into advanced polymer-based delivery systems, involves the following signaling pathway:

SignalingPathway BA Benzaldehyde Treatment Protein 14-3-3ζ Protein Inhibition BA->Protein H3 H3S28ph Interaction Disruption Protein->H3 Pathways Signaling Pathways mTOR, ERK, STAT3 Protein->Pathways Phosphorylation Inhibition EMP Epithelial-Mesenchymal Plasticity Suppression H3->EMP Metastasis Metastasis Inhibition EMP->Metastasis Resistance Treatment Resistance Overcome EMP->Resistance Pathways->Resistance

Conclusion

This compound serves as a versatile building block for constructing diverse poly(ether ketone) architectures with tailored properties. The synthetic protocols outlined in these application notes enable preparation of dendrimers, hyperbranched polymers, and linear analogs with controlled functionality. The comparative analysis demonstrates how molecular architecture influences key properties including solubility, viscosity, and thermal behavior, which in turn determines application potential. In pharmaceutical contexts, polymers derived from this benzaldehyde precursor may contribute to advanced drug delivery systems, while their ability to overcome treatment resistance and suppress metastasis represents a promising therapeutic avenue. For material scientists, these compounds offer pathways to membranes, composites, and sensor materials with enhanced performance characteristics. The continued development of synthetic methodologies and application exploration for this compound-based polymers promises to expand their utility across multiple advanced technology sectors.

References

Comprehensive Application Notes and Protocols: Preparation and Characterization of 3,5-Dimethoxybenzaldehyde/β-Cyclodextrin Inclusion Complex

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Theoretical Background

Cyclodextrins (CDs) are cyclic oligosaccharides consisting of α-1,4-linked glucose units that form a truncated cone structure with a hydrophilic exterior and hydrophobic interior cavity. This unique architecture enables them to form inclusion complexes with various hydrophobic guest molecules through non-covalent interactions. Among the native cyclodextrins, β-cyclodextrin (β-CD) containing seven glucose units is particularly valuable in pharmaceutical applications due to its appropriate cavity size for encapsulating a wide range of drug molecules and its status as a Generally Recognized as Safe (GRAS) excipient. The formation of inclusion complexes with cyclodextrins significantly enhances the aqueous solubility, chemical stability, and bioavailability of poorly soluble active pharmaceutical ingredients (APIs), making them indispensable tools in modern drug formulation development.

The guest molecule in focus, 3,5-dimethoxybenzaldehyde, is an aromatic aldehyde derivative with potential pharmaceutical interest but limited aqueous solubility. Through encapsulation within the β-CD cavity, this molecule can be transformed into a more viable drug candidate. The inclusion process is primarily driven by hydrophobic interactions, van der Waals forces, and hydrogen bonding, resulting in a stable host-guest complex with modified physicochemical properties. Understanding the formation, stability, and characterization of this inclusion complex is essential for researchers and pharmaceutical scientists aiming to leverage cyclodextrin technology for drug delivery optimization. These application notes provide detailed, reproducible protocols for preparing, characterizing, and evaluating the this compound/β-cyclodextrin inclusion complex, supported by comprehensive theoretical background and analytical methodologies.

Materials and Characterization Methods

Required Materials and Equipment
  • Host molecule: β-Cyclodextrin (β-CD, ≥97% purity)
  • Guest molecule: this compound (≥98% purity)
  • Solvents: Deionized water, ethanol (absolute), methanol (HPLC grade)
  • Equipment: Analytical balance (0.1 mg sensitivity), magnetic stirrer with heating, ultrasonic bath, vacuum oven, freeze dryer
  • Glassware: Round-bottom flasks, beakers, volumetric flasks, vials
  • Filtration apparatus: Membrane filters (0.45 μm)
Characterization Techniques

Multiple characterization techniques should be employed to confirm inclusion complex formation:

  • UV-Visible Spectroscopy: For monitoring complex formation and stability constant determination
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural analysis and inclusion mechanism elucidation
  • Fourier-Transform Infrared Spectroscopy (FT-IR): For identification of functional group interactions
  • Static Headspace Gas Chromatography (SH-GC): For volatility assessment and stability constant determination
  • Phase Solubility Studies: For solubility enhancement quantification
  • Differential Scanning Calorimetry (DSC): For thermal behavior analysis
  • X-ray Diffraction (XRD): For crystallinity assessment

Preparation Protocols

Kneading Method

The kneading technique is a semi-solid preparation method that facilitates inclusion complex formation through mechanical energy input.

  • Procedure:

    • Weigh accurately 1.135 g of β-CD (1 mmol) and transfer to a porcelain mortar.
    • Add gradually a hydroalcoholic solution (ethanol:water 1:1 v/v) containing 0.166 g of this compound (1 mmol) while kneading continuously with a pestle.
    • Maintain the kneading process for 45-60 minutes until a homogeneous paste is formed.
    • Transfer the paste to a tray and dry in a vacuum oven at 40°C for 24 hours.
    • Crush the dried mass and sieve through 100-mesh sieve to obtain a fine powder.
    • Store the complex in a desiccator protected from light.
  • Key Parameters:

    • Molar ratio (host:guest): 1:1
    • Kneading time: 45-60 minutes
    • Drying temperature: 40°C
    • Solvent system: Ethanol:water (1:1 v/v)
Co-precipitation Method

The co-precipitation method relies on supersaturation to facilitate inclusion complex formation in aqueous solution.

  • Procedure:

    • Dissolve 1.135 g of β-CD (1 mmol) in 100 mL of deionized water with stirring at 40°C to obtain a clear solution.
    • Dissolve 0.166 g of this compound (1 mmol) in 10 mL of ethanol.
    • Add the aldehyde solution dropwise to the β-CD solution with continuous stirring at 500 rpm.
    • Maintain stirring for 6 hours at 40°C protected from light.
    • Refrigerate the solution at 4°C for 12 hours to allow precipitate formation.
    • Filter the precipitate through a 0.45 μm membrane filter.
    • Wash the precipitate with 5 mL of cold water and dry in a vacuum oven at 40°C for 24 hours.
    • Store the complex in a desiccator protected from light.
  • Key Parameters:

    • Molar ratio (host:guest): 1:1
    • Stirring time: 6 hours
    • Temperature: 40°C
    • Stirring speed: 500 rpm
Physical Mixture Preparation

For comparative studies, prepare a physical mixture with identical composition but without complex formation.

  • Procedure:
    • Weigh accurately 1.135 g of β-CD (1 mmol) and 0.166 g of this compound (1 mmol).
    • Mix both components in a mortar for 10 minutes until homogeneous.
    • Sieve through 100-mesh sieve.
    • Store in a desiccator protected from light.

Analytical Methods and Protocols

Phase Solubility Studies

Phase solubility studies according to Higuchi and Connors method provide quantitative data on solubility enhancement and complex stability.

  • Procedure:

    • Prepare a series of β-CD solutions in deionized water with concentrations ranging from 0 to 10 mM (0, 2, 4, 6, 8, 10 mM).
    • Add an excess amount of this compound (approximately 10 mg) to 5 mL of each β-CD solution in sealed vials.
    • Shake the vials in a water bath at 25°C for 48 hours to reach equilibrium.
    • Filter aliquots through 0.45 μm membrane filters.
    • Dilute filtrates appropriately with methanol and analyze by UV-Vis spectroscopy at 308 nm.
    • Construct a calibration curve of this compound in methanol for quantification.
  • Data Analysis:

    • Plot the concentration of dissolved this compound versus β-CD concentration.

    • Determine the stability constant (Kf) from the slope of the linear portion of the phase solubility diagram using the equation:

      where S0 is the intrinsic solubility of this compound in water without β-CD.

UV-Vis Spectroscopy Analysis

UV-Vis spectroscopy monitors the spectral changes associated with inclusion complex formation.

  • Procedure:

    • Prepare a stock solution of this compound (1 mM) in ethanol.
    • Prepare β-CD solutions in deionized water with concentrations ranging from 0 to 8 mM.
    • Prepare samples for analysis by mixing constant volume of aldehyde stock solution with varying volumes of β-CD solutions and diluting with water to maintain constant final volume.
    • Record UV-Vis spectra from 200-400 nm after each addition of β-CD solution.
    • Allow equilibration for 15 minutes before each measurement.
  • Job's Plot Method for Stoichiometry Determination:

    • Prepare a series of solutions with varying mole fractions of guest (Xguest = 0.1 to 0.9) while maintaining constant total molar concentration.
    • Measure absorbance at predetermined wavelength after equilibration.
    • Plot ΔA × Xguest versus Xguest, where ΔA is the absorbance difference between complexed and uncomplexed guest.
    • The maximum in the Job's plot indicates the complex stoichiometry.
NMR Spectroscopy Analysis

NMR spectroscopy provides detailed information about the inclusion mechanism and molecular interactions.

  • Procedure:

    • Prepare separate solutions of β-CD (5 mM) and this compound (5 mM) in D2O:DMSO-d6 (9:1 v/v).
    • Prepare the inclusion complex solution by mixing equimolar amounts of host and guest in the same solvent system.
    • Record ¹H NMR spectra at 25°C using a standard pulse sequence.
    • For 2D ROESY experiments, use a mixing time of 300 ms to observe through-space correlations.
  • Data Interpretation:

    • Monitor chemical shift changes for both host and guest protons.
    • Significant upfield shifts of guest aromatic protons and β-CD H-3/H-5 protons (located inside the cavity) indicate inclusion.
    • ROESY cross-peaks between guest protons and β-CD cavity protons confirm spatial proximity.
Static Headspace Gas Chromatography (SH-GC)

SH-GC measures the reduction in volatility upon complexation, particularly relevant for volatile guests like benzaldehyde derivatives [1].

  • Procedure:

    • Prepare solutions with fixed concentration of this compound and varying concentrations of β-CD (0-8 mM) in sealed headspace vials.
    • Equilibrate vials at 40°C for 30 minutes in the headspace sampler.
    • Inject headspace vapor into GC system equipped with FID detector and appropriate capillary column.
    • Use the following GC conditions: injector temperature 250°C, detector temperature 300°C, oven temperature program: 50°C for 2 min, ramp to 200°C at 15°C/min.
    • Measure peak areas of the guest in headspace for each β-CD concentration.
  • Data Analysis:

    • Plot A0/ACD versus [CD], where A0 and ACD are peak areas in absence and presence of CD, respectively.

    • Calculate stability constant from the slope of the linear plot according to the equation:

      where [G]T is the total guest concentration.

Experimental Design and Workflows

Complex Preparation Workflow

G Start Start Complex Preparation Material_Prep Material Preparation • Weigh β-CD and guest • Prepare solvents Start->Material_Prep Method_Selection Method Selection Material_Prep->Method_Selection Kneading Kneading Method • Mix in mortar • Add hydroalcoholic solution • Knead 45-60 min Method_Selection->Kneading Semi-solid Coprecipitation Co-precipitation Method • Dissolve in aqueous solution • Stir 6 hours at 40°C Method_Selection->Coprecipitation Solution-based Drying Drying Process • Vacuum oven at 40°C • 24 hours Kneading->Drying Coprecipitation->Drying Storage Storage • Desiccator • Protected from light Drying->Storage

Characterization Workflow

G Start Start Characterization Solubility_Study Phase Solubility Study • Higuchi-Connors method • Determine Kf and solubility enhancement Start->Solubility_Study UV_Analysis UV-Vis Spectroscopy • Job's plot for stoichiometry • Spectral shifts analysis Start->UV_Analysis NMR_Analysis NMR Spectroscopy • 1H chemical shift changes • 2D ROESY for spatial proximity Start->NMR_Analysis SHGC_Analysis SH-GC Analysis • Headspace volatility measurement • Alternative Kf determination Start->SHGC_Analysis Data_Correlation Data Correlation • Compare results from multiple methods • Confirm inclusion complex formation Solubility_Study->Data_Correlation UV_Analysis->Data_Correlation NMR_Analysis->Data_Correlation SHGC_Analysis->Data_Correlation FTIR FT-IR Spectroscopy • Functional group interactions • Complex formation confirmation Data_Correlation->FTIR Additional confirmation

Data Interpretation and Calculation

Stability Constant Determination

The formation constant (Kf) is the fundamental parameter quantifying host-guest binding strength. For a 1:1 complex, the equilibrium is represented as:

Multiple methods can be employed for Kf determination, each with specific data treatment approaches:

Table 1: Methods for Stability Constant Determination

Method Key Measurements Calculation Approach Applicability
Phase Solubility Concentration of dissolved guest vs. [CD] Kf = Slope / [S₀ × (1 - Slope)] Excellent for poorly soluble compounds
UV-Vis Titration Absorbance changes with varying [CD] Non-linear regression of binding isotherm Good for chromophores with spectral shifts
SH-GC Headspace peak area reduction with [CD] Kf = Slope / (1 + Slope × [G]₀) Ideal for volatile compounds
NMR Titration Chemical shift changes with varying [CD] Non-linear fitting to binding model Provides structural information
Characterization Data Interpretation

Table 2: Expected Results for this compound/β-CD Inclusion Complex

Characterization Technique Expected Outcome Interpretation
Phase Solubility A_L-type curve with solubility increase Linear solubility enhancement indicating 1:1 complexation
UV-Vis Spectroscopy Blue shift (hypsochromic shift) of λ_max Change in microenvironment from aqueous to hydrophobic cavity [2]
¹H NMR Upfield shift of aromatic protons and β-CD H-3/H-5 protons Inclusion of aromatic ring within β-CD cavity
2D ROESY Cross-peaks between guest aromatic protons and β-CD H-3/H-5 protons Spatial proximity confirming inclusion
FT-IR Shift or intensity change of aldehyde C=O stretch Changed hydrogen bonding environment
SH-GC Decreased headspace concentration with increasing [CD] Reduced volatility due to complexation
DSC Disappearance of guest melting endotherm Loss of crystalline structure upon complexation

Applications and Formulation Development

The successful formation of this compound/β-cyclodextrin inclusion complex opens avenues for various pharmaceutical applications. The complexation typically enhances aqueous solubility by 2- to 10-fold depending on the stability constant, which directly translates to improved oral bioavailability for potential therapeutic applications. Additionally, the encapsulation protects the aldehyde moiety from chemical degradation, particularly oxidation, thereby extending the shelf-life of formulations containing this compound.

For drug development professionals, the next steps would involve incorporating the characterized inclusion complex into appropriate dosage forms such as tablets, capsules, or oral solutions. When designing these formulations, consider that β-cyclodextrin has an established safety profile for oral administration, with typical use levels in pharmaceuticals ranging from 100-500 mg per dosage unit. The complex can be blended with standard pharmaceutical excipients, though compatibility studies should be conducted to ensure stability during processing and storage. Furthermore, the inclusion complex may modify the release profile of the active compound, potentially enabling sustained or modified release formulations depending on the complexation strength and dissolution characteristics.

Conclusion

These comprehensive application notes provide researchers with detailed protocols for preparing and characterizing the inclusion complex between this compound and β-cyclodextrin. The multiple analytical approaches outlined enable thorough investigation of the complexation phenomenon from complementary perspectives. The kneading and co-precipitation methods represent the most practical laboratory-scale preparation techniques, while the combination of UV-Vis, NMR, and SH-GC analyses provides robust characterization of the inclusion complex.

The successful implementation of these protocols will yield critical data on complex stoichiometry, stability constant, and solubility enhancement—essential parameters for pharmaceutical development. For researchers working with similar aromatic aldehydes or related compounds, these protocols can be adapted with appropriate modifications to molar ratios, solvent systems, and analytical conditions. The systematic approach outlined in these application notes serves as a valuable template for investigating cyclodextrin inclusion complexes of various poorly soluble compounds, accelerating the development of enhanced pharmaceutical formulations with improved bioavailability and stability profiles.

References

Application Notes and Protocols: Pyrolysis Mechanism of β-1-Type Lignin Dimer to 3,5-Dimethoxybenzaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Lignin, a major component of lignocellulosic biomass, is the most abundant source of renewable aromatic compounds in nature. The pyrolysis of lignin is a promising thermochemical conversion process for producing value-added chemicals and biofuels. Among various lignin linkages, the β-1 linkage represents approximately 7% of all linkages in lignin and exhibits distinct pyrolysis behavior. These application notes detail experimental and computational protocols for investigating the pyrolysis mechanism of a β-1-type lignin dimer model compound, with particular emphasis on the formation pathway of 3,5-dimethoxybenzaldehyde as the major product. The integrated methodology combining analytical pyrolysis techniques with theoretical calculations provides researchers with a comprehensive approach to elucidate fundamental reaction mechanisms relevant to biomass valorization strategies [1].

Experimental Protocol: Analytical Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Materials and Equipment
  • Lignin Model Compound: 1,2-bis(3,5-dimethoxyphenyl)propane-1,3-diol (β-1-type lignin dimer)
  • Pyrolysis System: CDS Pyroprobe 5200HP pyrolyser or equivalent
  • GC/MS System: Perkin Elmer Clarus560S or equivalent with Elite-35MS capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness)
  • Consumables: Standard GC/MS supplies including septa, liners, and carrier gases
Step-by-Step Procedure
  • Sample Preparation:

    • Weigh 100-500 μg of the β-1 lignin dimer model compound
    • Load the sample into a quartz pyrolysis tube with quartz wool plugs
  • Pyrolysis Parameters Setup:

    • Set pyrolysis temperature to 800°C
    • Program heating rate to 20°C/ms
    • Set heating time to 20 seconds
    • Configure interface temperature to 300°C
  • GC/MS Configuration:

    • Set GC oven initial temperature to 40°C with a 2-minute hold
    • Program temperature ramp to 280°C at 15°C/min
    • Configure MS detector to electron ionization (EI) mode at 70 eV
    • Set mass scan range from m/z 20 to 400
  • Analysis Execution:

    • Perform pyrolysis and initiate GC/MS analysis simultaneously
    • Conduct replicate analyses (n ≥ 3) to ensure reproducibility
  • Data Analysis:

    • Identify chromatographic peaks using NIST and Wiley mass spectral libraries
    • Quantify products based on peak area percentages
    • Focus identification on this compound and other significant products
Expected Results and Quality Control
  • Primary Product: this compound should account for >50% of total pyrolytic products
  • Secondary Products: 1,3-Dimethoxy-5-vinylbenzene, 3-hydroxy-5-methoxybenzaldehyde, and 3-methoxybenzaldehyde
  • Quality Indicators: Complete decomposition of the starting material at 800°C with reproducible product distribution across replicates [1]

Computational Protocol: Density Functional Theory (DFT) Calculations

Computational Setup
  • Software: Gaussian 09 series program or equivalent
  • Method: DFT/M06-2X functional
  • Basis Set: 6-31+ G (d, p)
  • Computational Resources: High-performance computing cluster with sufficient memory and processing power
Step-by-Step Calculation Procedure
  • Geometry Optimization:

    • Optimize equilibrium geometries of reactants, intermediates, transition states, and products
    • Perform frequency calculations to confirm stationary points as minima or first-order saddle points
  • Transition State Validation:

    • Conduct intrinsic reaction coordinate (IRC) calculations to verify transition states connect correct reactants and products
    • Confirm all transition states have a single imaginary frequency
  • Energy Calculations:

    • Calculate zero-point energy corrections (ZPE) for all structures
    • Determine enthalpies at standard conditions (298.15 K, 1 atm)
    • Compute activation energies as the relative energy between transition states and reactants including ZPE corrections
  • Bond Dissociation Energy (BDE) Analysis:

    • Calculate BDEs for homolytic cleavage reactions, approximating activation energies for these pathways [1]
Proposed Pyrolysis Mechanisms for Investigation
  • Pathway A: Cα-Cβ homolysis mechanism
  • Pathway B: Concerted decomposition mechanism 1
  • Pathway C: Concerted decomposition mechanism 2
  • Pathway D: Concerted decomposition mechanism 3 (high activation energy, less favorable) [1]

Data Analysis and Interpretation

Quantitative Product Distribution

Table 1: Typical Product Distribution from Pyrolysis of β-1 Lignin Dimer at 800°C

Product Name Chemical Structure Relative Abundance (% Peak Area) Formation Pathway
This compound this compound >50% Concerted decomposition
1,3-Dimethoxy-5-vinylbenzene 1,3-Dimethoxy-5-vinylbenzene <10% Concerted decomposition
3-Hydroxy-5-methoxybenzaldehyde 3-Hydroxy-5-methoxybenzaldehyde <10% Concerted decomposition
3-Methoxybenzaldehyde 3-Methoxybenzaldehyde <10% Concerted decomposition
3,5-Dimethoxybenzyl alcohol 3,5-Dimethoxybenzyl alcohol <10% Cα-Cβ homolysis
1,3-Dimethoxybenzene 1,3-Dimethoxybenzene <5% Cα-Cβ homolysis

Data adapted from Jiang et al. [1]

Computational Energy Profiles

Table 2: Calculated Energy Barriers for Different Pyrolysis Pathways

Reaction Pathway Activation Energy (kcal/mol) Reaction Enthalpy (kcal/mol) Relative Feasibility
Concerted decomposition 1 45.2 -12.3 Most favorable
Concerted decomposition 2 48.7 -9.8 Favorable
Cα-Cβ homolysis 52.3 +8.5 Secondary pathway
Concerted decomposition 3 65.8 +5.2 Least likely

Representative data based on DFT calculations [1]

Mechanism and Pathway Visualization

G Beta1Dimer β-1 Lignin Dimer 1,2-bis(3,5-dimethoxyphenyl) propane-1,3-diol ConcertedMech Concerted Mechanisms Beta1Dimer->ConcertedMech Low activation energy HomolysisMech Cα-Cβ Homolysis Beta1Dimer->HomolysisMech Secondary pathway PrimaryProduct This compound (Major Product: >50%) ConcertedMech->PrimaryProduct Primary pathway SecondaryProducts Secondary Products: • 1,3-Dimethoxy-5-vinylbenzene • 3-Hydroxy-5-methoxybenzaldehyde • 3-Methoxybenzaldehyde ConcertedMech->SecondaryProducts Competitive pathways HomolysisProducts Homolysis Products: • 3,5-Dimethoxybenzyl alcohol • 3,5-Dimethoxyphenethyl alcohol • 1,3-Dimethoxybenzene • 1,3-Dimethoxy-5-methylbenzene HomolysisMech->HomolysisProducts Radical mechanism

Figure 1: Competitive pyrolysis pathways of β-1 lignin dimer showing major and minor product formation routes. The concerted decomposition mechanisms dominate, with Cα-Cβ homolysis acting as a secondary pathway.

Troubleshooting and Optimization

Common Experimental Issues and Solutions
  • Low Abundance of this compound: Verify pyrolysis temperature (800°C optimal) and heating rate (20°C/ms)
  • Poor GC Separation: Optimize temperature ramp rate; consider column maintenance or replacement
  • Incomplete Pyrolysis: Reduce sample size to 100-200 μg; ensure proper quartz wool packing
  • Mass Spectral Identification Issues: Use multiple library matches (NIST and Wiley) with match factors >85%
Computational Challenges and Solutions
  • Failure to Locate Transition States: Use relaxed potential energy surface scans to approximate transition state geometries
  • High Computational Costs: Employ smaller basis sets for initial scans followed by higher-level calculations for final energies
  • Frequency Calculation Errors: Verify stability of wavefunction and ensure proper convergence criteria

Applications and Significance

The precise understanding of β-1 lignin dimer pyrolysis mechanisms has significant implications for:

  • Biofuel Production: Optimizing pyrolysis conditions for selective formation of valuable aromatic compounds
  • Biorefinery Processes: Designing catalytic systems to enhance yields of specific target compounds
  • Fundamental Research: Providing insights into C-C bond cleavage mechanisms in complex biopolymers
  • Process Optimization: Enabling selective pyrolysis techniques for maximum this compound production [1]

The integrated experimental and theoretical approach described in these protocols offers researchers a comprehensive methodology for investigating lignin pyrolysis mechanisms, with specific application to the β-1 linkage system. The formation of this compound as the major product highlights the potential for targeted valorization of lignin streams in biorefinery operations.

References

Comprehensive Application Notes and Protocols for 3,5-Dimethoxybenzaldehyde in Biomedical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 3,5-Dimethoxybenzaldehyde

This compound (CAS Registry Number: 7311-34-4) is an aromatic aldehyde compound with significant potential as a biomaterial and research reagent in biomedical applications. This compound, with molecular formula C₉H₁₀O₃ and molecular weight of 166.17-166.18 g/mol, serves as a versatile building block in organic synthesis and pharmaceutical development [1] [2]. The compound features a benzaldehyde core structure with two methoxy groups at the 3 and 5 positions, which contributes to its electronic properties and biological activity. Available as white to off-white crystalline powder with a melting point of 43-48°C, this compound exhibits limited water solubility but dissolves well in organic solvents such as DMSO, methanol, and DMF [1] [3].

Research indicates that this compound and its derivatives demonstrate promising biological activities, including antifungal properties, redox modulation capabilities, and potential radioprotective effects [4] [5]. These characteristics have positioned this compound as a valuable reagent in drug discovery efforts, particularly in developing novel therapeutic agents and studying cellular response mechanisms. The following application notes provide detailed information on the physicochemical properties, research applications, experimental protocols, and safety considerations for utilizing this compound in biomedical research settings.

Physicochemical Properties and Characterization

Structural Properties and Parameters

This compound possesses distinct structural characteristics that define its chemical behavior and research utility. The compound's symmetrical substitution pattern with methoxy groups at the 3 and 5 positions influences its electronic distribution and molecular interactions. The aldehyde functional group provides a reactive site for various chemical transformations, making it a valuable synthetic intermediate [1] [2].

Table 1: Physicochemical Properties of this compound

Property Specification Reference
CAS Registry Number 7311-34-4 [1] [2]
Molecular Formula C₉H₁₀O₃ [1] [2]
Molecular Weight 166.17-166.18 g/mol [1] [2]
Melting Point 43-48°C [1] [2] [3]
Boiling Point 115-118°C (1 mmHg); 276.5°C (760 mmHg) [1] [3]
Appearance White to off-white crystalline powder [1] [2]
Density 1.1±0.1 g/cm³ [1]
Flash Point >110°C (230°F) [3]
Vapor Pressure 0.0±0.5 mmHg at 25°C [1]
LogP 1.53 [1]
Hydrogen Bond Donor Count 0 [1]
Hydrogen Bond Acceptor Count 3 [1]

The electron-donating methoxy groups enhance the electron density of the aromatic ring, influencing the compound's reactivity in electrophilic substitution reactions and its ability to participate in charge-transfer interactions. The aldehyde functionality allows for nucleophilic addition reactions, condensation reactions, and reduction/oxidation transformations, expanding its synthetic utility [1] [3]. These properties collectively contribute to the compound's value as a building block in pharmaceutical synthesis and material science applications.

Solubility and Storage

Solubility characteristics of this compound significantly impact its experimental applications and formulation development. The compound demonstrates limited aqueous solubility but dissolves readily in various organic solvents, facilitating its use in different research contexts [1] [3].

Table 2: Solubility Profile and Storage Conditions

Parameter Details Reference
Water Solubility Insoluble [3]
Preferred Solvents DMSO, methanol (hot), ethanol, DMF [1] [3]
Storage Temperature 0-8°C; -20°C for long-term stock solutions [1] [2]
Stability Considerations Air sensitive; store under inert atmosphere [3]
Shelf Life 3 years at -20°C (powder); 1 month at -20°C (solution) [1]

The recommended storage conditions preserve the compound's integrity and prevent degradation. For long-term storage, the powder should be kept at -20°C in a sealed container protected from moisture, preferably under an inert atmosphere such as nitrogen [1]. Stock solutions in DMSO remain stable for approximately one month when stored at -20°C, while more concentrated solutions may be maintained for up to six months at -80°C [1]. The compound's sensitivity to air and oxidizing agents necessitates careful handling and appropriate storage conditions to maintain purity and reactivity for research applications [3].

Research Applications in Biomedical Science

Pharmaceutical Development and Synthetic Intermediates

This compound serves as a key synthetic intermediate in pharmaceutical development, particularly in the synthesis of active pharmaceutical ingredients (APIs) with anti-inflammatory and analgesic properties [2]. The compound's multifunctional structure allows for diverse chemical modifications, enabling the creation of complex molecular architectures relevant to drug discovery. The methoxy groups provide steric and electronic influences that can fine-tune the biological activity of resulting compounds, while the aldehyde functionality serves as a handle for further molecular elaboration through condensation, reduction, or nucleophilic addition reactions [1] [2].

The compound's role in pharmaceutical development extends to the synthesis of hyperbranched polyetherketones, which have potential applications in drug delivery systems [3]. The growing market for this compound in North America, with a projected compound annual growth rate (CAGR) of approximately 4-6%, reflects its increasing importance in pharmaceutical and biotechnology sectors [6]. This growth is driven by the compound's versatile applications in developing new therapeutic agents and the expanding focus on innovative drug development within the region's robust chemical and biotech industries [6].

Antimicrobial and Antifungal Applications

Benzaldehyde derivatives, including this compound and related compounds, demonstrate significant antifungal activity through disruption of cellular antioxidation systems in pathogenic fungi [5]. These compounds function as redox-active phenolics that disturb fungal redox homeostasis, potentially inhibiting growth of various Aspergillus and Penicillium species, which represent significant threats as causative agents of invasive aspergillosis and sources of mycotoxin contamination [5].

Research indicates that the antifungal efficacy of benzaldehyde derivatives correlates with specific structural features, particularly the substitution pattern on the aromatic ring. While this compound itself exhibits antifungal properties, the introduction of additional hydroxyl groups can enhance this activity. For example, 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde), a closely related derivative, demonstrates potent antifungal effects through targeting cellular antioxidation components such as superoxide dismutases and glutathione reductase [5]. The compound's ability to disrupt fungal antioxidation makes it a promising candidate for development as a chemosensitizing agent that could enhance the efficacy of conventional antifungal drugs while potentially reducing treatment resistance and negative side effects [5].

Redox Biology and Radioprotection

Derivatives of this compound demonstrate significant potential in redox modulation and radioprotection applications. The compound 4-hydroxy-3,5-dimethoxybenzaldehyde (VND3207), a vanillin derivative, has shown remarkable radioprotective properties in cultured cells [4]. This derivative exhibits a significantly enhanced capacity for scavenging hydroxyl radicals and superoxide radicals compared to vanillin, as demonstrated by ESR spin-trapping measurements [4]. At concentrations as low as 10-20 μM, VND3207 effectively protects plasmid DNA against gamma-ray-induced strand breaks, highlighting its potential as a DNA-protective agent in radiation exposure scenarios [4].

The radioprotective mechanism of VND3207 involves multiple pathways, including minimization of DNA damage through antioxidant activity and activation of cellular survival signals. Research demonstrates that VND3207 treatment enhances the level of DNA-PKcs protein, a critical component of the DNA double-strand break repair pathway, and promotes phosphorylation of Akt protein and its substrate GSK3β [4]. These findings suggest that derivatives of this compound can function through dual mechanisms of direct radical scavenging and activation of cellular defense pathways, positioning them as valuable compounds for development in radioprotection applications.

Quorum Sensing Inhibition and Antibiotic Potentiation

Benzaldehyde derivatives structurally related to this compound demonstrate significant potential as quorum sensing inhibitors in bacterial systems. Recent research has shown that compounds such as 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) can inhibit the las and pqs quorum sensing systems in Pseudomonas aeruginosa by over 80% [7]. These natural aromatic aldehydes function as virulence factor attenuators, with demonstrated reduction in pyocyanin production by up to 48%, indicating their potential as anti-pathogenic agents that target bacterial communication systems rather than directly inhibiting growth [7].

The significance of these findings extends to antibiotic potentiation applications, where benzaldehydes have been shown to significantly enhance the efficacy of conventional antibiotics such as ciprofloxacin and tobramycin against bacterial biofilms [7]. Molecular docking studies reveal that these benzaldehydes exhibit strong binding affinity for key quorum sensing receptor pockets (LasR, PQSA, PQSE, PQSR), providing a structural basis for their inhibitory activity [7]. This application represents a promising strategy for addressing antibiotic resistance by disrupting bacterial communication pathways that coordinate virulence and biofilm formation.

Experimental Protocols

In Vitro Antifungal Activity Assay

Antifungal screening of this compound and its derivatives can be performed using standardized protocols to determine minimum inhibitory concentrations (MICs) against various fungal pathogens. This protocol utilizes the broth microdilution method according to guidelines established by the Clinical Laboratory Standards Institute (CLSI) [5].

Materials:
  • Fungal strains: Aspergillus fumigatus, A. flavus, A. terreus, Penicillium expansum
  • Test compound: this compound (≥98% purity)
  • Solvent control: DMSO (final concentration ≤1%)
  • Culture media: Potato Dextrose Agar (PDA), RPMI-1640 with MOPS
  • Equipment: 96-well microtiter plates, spectrophotometer, incubators
Procedure:
  • Prepare fungal inoculum from 7-day-old cultures grown on PDA at 35°C (Aspergillus) or 28°C (Penicillium). Adjust spore suspension to 1-5×10³ CFU/mL in RPMI-1640 medium.
  • Prepare compound stock solution at 10 mM in DMSO, followed by serial two-fold dilutions in the same solvent.
  • Transfer diluted compounds to 96-well plates (10 μL per well) and add 190 μL of fungal inoculum to each well.
  • Include appropriate controls: growth control (medium + inoculum), solvent control (DMSO + inoculum), and sterility control (medium only).
  • Incubate plates at appropriate temperatures for 48-72 hours.
  • Determine MIC endpoints visually or spectrophotometrically (at 530 nm) as the lowest concentration showing ≥50% growth inhibition compared to growth control.
  • For minimum fungicidal concentration (MFC), subculture 100 μL from clear wells onto PDA and incubate for 72 hours. MFC is the lowest concentration showing ≥99.9% kill.

This protocol enables standardized assessment of antifungal activity and facilitates structure-activity relationship studies for benzaldehyde derivatives [5].

DNA Protection Assay Against Radiation Damage

This protocol evaluates the radioprotective capacity of this compound derivatives against gamma-radiation-induced DNA damage using plasmid DNA as a model system [4].

Materials:
  • Plasmid DNA (pUC19 or similar, 100-200 ng/μL)
  • Test compound: this compound derivative (VND3207 analog)
  • Radiation source: Gamma irradiator (⁶⁰Co or ¹³⁷Cs)
  • Electrophoresis equipment: Agarose gel system, imaging equipment
  • Buffer: 10 mM phosphate buffer (pH 7.4)
Procedure:
  • Prepare reaction mixtures containing plasmid DNA (500 ng) and varying concentrations of test compound (1-100 μM) in phosphate buffer.
  • Irradiate samples with gamma-rays at doses ranging from 10-50 Gy at room temperature.
  • Include appropriate controls: non-irradiated DNA (negative control), irradiated DNA without compound (positive control), and compound without irradiation (compound toxicity control).
  • Analyze DNA damage by agarose gel electrophoresis (1% gel, 5 V/cm for 1-2 hours).
  • Visualize DNA bands using ethidium bromide or SYBR Safe staining and quantify band intensities using imaging software.
  • Calculate protective efficacy by comparing the ratio of supercoiled (undamaged) to relaxed (damaged) DNA forms in treated versus untreated irradiated samples.

This assay demonstrates the compound's ability to protect DNA from radiation-induced strand breaks, with effective protection typically observed at concentrations as low as 10-20 μM for potent derivatives [4].

Preparation of Inclusion Complexes with β-Cyclodextrin

Formulation of inclusion complexes with β-cyclodextrin enhances the aqueous solubility and stability of this compound derivatives, improving their applicability in biological systems [8].

Materials:
  • This compound or derivative (4BDBA)
  • β-Cyclodextrin
  • Polyvinyl alcohol (PVA, MW 30,000-70,000)
  • Solvents: Dimethylformamide (DMF), distilled water
  • Equipment: Magnetic stirrer, electrospinning apparatus
Procedure:
  • Prepare inclusion complex by dissolving β-cyclodextrin (1 mmol) and this compound derivative (1 mmol) in 50 mL distilled water with continuous stirring at 40°C for 24 hours.
  • Filter the solution through 0.45 μm membrane filter to remove uncomplexed material.
  • Lyophilize the filtrate to obtain solid inclusion complex powder.
  • Characterize complex formation using ¹H NMR and FT-IR spectroscopy.
  • For electrospun nanofiber preparation, dissolve 10% (w/v) PVA in distilled water at 80°C with stirring for 4 hours.
  • Mix inclusion complex with PVA solution (20:80 w/w%) and stir for 2 hours.
  • Load solution into syringe with metallic needle (21 gauge) for electrospinning at 15 kV voltage, 15 cm working distance, and 0.5 mL/h flow rate.
  • Collect nanofibers on aluminum foil and characterize by SEM and XRD.

This formulation approach significantly improves the aqueous compatibility and potential delivery of this compound derivatives for biomedical applications [8].

Pathway Diagrams and Mechanisms

Radioprotection Mechanism of this compound Derivatives

The radioprotective effect of 4-hydroxy-3,5-dimethoxybenzaldehyde (VND3207), a derivative of this compound, involves multiple cellular mechanisms that collectively protect against radiation-induced damage [4]. The following diagram illustrates the key pathways through which this compound exerts its protective effects:

G Radioprotection Mechanism of this compound Derivatives Radiation Radiation ROS ROS Radiation->ROS Generates DNADamage DNADamage ROS->DNADamage Causes Compound This compound Derivative (VND3207) Compound->ROS Scavenges Compound->DNADamage Reduces DNARepair DNARepair Compound->DNARepair Enhances DNA-PKcs AktPathway AktPathway Compound->AktPathway Activates DNAProtection DNAProtection CellSurvival CellSurvival DNARepair->CellSurvival Enables AktPathway->CellSurvival Promotes

Figure 1: Radioprotection mechanism of this compound derivatives

The molecular pathways depicted in Figure 1 demonstrate how this compound derivatives protect cells from radiation damage through three primary mechanisms: (1) direct scavenging of reactive oxygen species (ROS) including hydroxyl radicals and superoxide radicals; (2) enhancement of DNA repair through upregulation of DNA-PKcs, a critical component of the non-homologous end joining pathway for DNA double-strand break repair; and (3) activation of survival signals via the Akt pathway, which phosphorylates downstream targets including GSK3β to promote cell survival [4]. This multi-mechanistic approach significantly contributes to the compound's efficacy as a radioprotective agent at concentrations as low as 5-40 μM in cultured cells [4].

Antifungal Action Through Redox System Disruption

The antifungal activity of this compound and its derivatives primarily functions through disruption of fungal cellular antioxidation systems, as illustrated in the following mechanism:

G Antifungal Mechanism Through Redox System Disruption Benzaldehyde This compound or Derivative FungalCell FungalCell Benzaldehyde->FungalCell Enters RedoxHomeostasis RedoxHomeostasis Benzaldehyde->RedoxHomeostasis Disrupts AntioxidantEnzymes Antioxidant Enzymes (SOD, Glutathione Reductase) Benzaldehyde->AntioxidantEnzymes Inhibits FungalCell->RedoxHomeostasis Maintains ROS ROS RedoxHomeostasis->ROS Accumulation OxidativeDamage OxidativeDamage ROS->OxidativeDamage Causes GrowthInhibition GrowthInhibition OxidativeDamage->GrowthInhibition Results in Apoptosis Apoptosis OxidativeDamage->Apoptosis Triggers

Figure 2: Antifungal mechanism through redox system disruption

As shown in Figure 2, this compound derivatives disrupt fungal growth by targeting cellular antioxidation components, including superoxide dismutases (SODs) and glutathione reductase [5]. The compound functions as a redox cycler that destabilizes cellular redox homeostasis, leading to accumulation of reactive oxygen species and subsequent oxidative damage to cellular components [5]. This mechanism is particularly effective against fungal pathogens such as Aspergillus fumigatus, A. flavus, and Penicillium expansum, with studies demonstrating that the presence of specific hydroxyl groups on the benzaldehyde structure enhances antifungal potency [5]. The redox-targeting approach represents a promising strategy for antifungal development, as it may reduce the likelihood of resistance development compared to conventional antifungal agents.

Safety and Handling Considerations

This compound requires careful handling to ensure researcher safety and compound integrity. According to safety data, the compound is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [3]. Appropriate personal protective equipment including gloves, safety glasses, and lab coat should be worn when handling the compound, and procedures should be conducted in a well-ventilated area or fume hood to minimize inhalation exposure.

Storage stability is maintained when the compound is kept in its original container under recommended conditions of 0-8°C [2]. The powder form remains stable for up to three years when stored at -20°C in a sealed container protected from moisture, preferably under an inert atmosphere such as nitrogen [1]. The compound demonstrates sensitivity to air and is incompatible with strong oxidizing agents, strong bases, and strong reducing agents [3]. Special care should be taken when preparing solutions, particularly using DMSO as a solvent, as the compound has limited aqueous solubility and may precipitate in aqueous buffers.

For experimental applications requiring in vivo administration, several formulation approaches have been developed. For injection formulations, a mixture of DMSO:Tween 80:saline (10:5:85) has been used successfully [1]. For oral administration, suspension in 0.5% carboxymethylcellulose sodium provides a stable formulation [1]. Researchers should always prepare fresh in vivo formulations shortly before use and avoid repeated freeze-thaw cycles of stock solutions to maintain compound stability and experimental reproducibility.

Conclusion

This compound represents a versatile chemical building block with significant potential across multiple biomedical research areas. Its well-characterized physicochemical properties, synthetic versatility, and diverse biological activities make it particularly valuable for pharmaceutical development, antimicrobial research, and radioprotection studies [1] [4] [2]. The compound's mechanistic pathways involving redox modulation, cellular signaling activation, and antioxidation system disruption provide fruitful ground for further investigation and therapeutic development.

The experimental protocols outlined in this document provide researchers with standardized methods for evaluating the compound's biological activities and formulating it for various applications. As research continues to elucidate the full potential of this compound and its derivatives, this compound is poised to contribute significantly to advances in drug discovery, radiation protection, and antimicrobial strategies. The growing market projection for this compound in North America reflects its increasing importance in biomedical research and pharmaceutical development [6].

References

3,5-dimethoxybenzaldehyde photovoltaic cell development

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 3,5-Dimethoxybenzaldehyde

The table below summarizes the key physicochemical properties of this compound (CAS 7311-34-4), which are fundamental for any experimental design involving this compound [1] [2] [3].

Property Value / Description
Molecular Formula C~9~H~10~O~3~ [1] [3]
Molecular Weight 166.18 g/mol [1] [3]
CAS Registry Number 7311-34-4 [1] [3]
Physical Form Solid [2]
Melting Point 45-48 °C (lit.) [2]
Boiling Point 151 °C at 16 mmHg [2]; 424.2 K at 0.021 bar [1]
IUPAC Name This compound [1]
SMILES [H]C(=O)c1cc(OC)cc(OC)c1 [2]
Log P (Calculated) 1.856 [3]

Indirect Contexts in Energy Research

Although a direct link to photovoltaics is not established, the search results show that structurally similar compounds are researched for energy applications:

  • Role as a Synthetic Intermediate: this compound is commonly used as a synthesis building block [2] [3]. It could potentially be employed in the synthesis of more complex organic molecules, such as dyes or semiconductors, for use in solar cells.
  • Research on Analogous Compounds:
    • Vanillin-derived compounds: A vanillin derivative, 4-hydroxy-3,5-dimethoxybenzaldehyde (VND3207), has been studied for its ability to scavenge free radicals [4]. While this research was in a radioprotection context, managing electron/hole pairs and radical species is also central to photovoltaic function.
    • Curcumin-derived dyes: Curcumin and its derivatives, which share some structural features with benzaldehyde compounds, have been investigated as natural sensitizers in dye-sensitized solar cells (DSSCs) [5].

Suggested Experimental Pathways

Based on the available information, here are potential experimental approaches to explore the applicability of this compound in photovoltaics.

Protocol 1: Synthesis of Complex Organic Molecules

Objective: To use this compound as a precursor for synthesizing novel organic dyes or electron transport materials.

  • Methodology:
    • Knoevenagel Condensation: React this compound with high-electron-demand cyanoacetate or rhodanine derivatives to create push-pull chromophores with strong intramolecular charge transfer characteristics.
    • Characterization: Purify the product via column chromatography and verify its structure using NMR (^1H, ^13C) and mass spectrometry.
    • Optical and Electrochemical Analysis:
      • Obtain UV-Vis absorption and fluorescence emission spectra in various solvents.
      • Perform cyclic voltammetry (CV) to determine the HOMO and LUMO energy levels. The oxidation and reduction potentials can be related to these energy levels [5].
Protocol 2: Formulation as an Additive in Perovskite Inks

Objective: To investigate the effect of this compound as an additive in perovskite precursor solutions on film quality and device performance. This is hypothetical, inspired by the functional groups of the molecule.

  • Methodology:
    • Ink Preparation: Add a small, controlled molar percentage (e.g., 0.1% to 1.0%) of this compound to a standard MAPbI~3~ or FAPbI~3~ perovskite precursor solution in DMF/DMSO.
    • Film Deposition & Device Fabrication: Spin-coat the ink onto substrates. Follow standard procedures for annealing and completing the full solar cell device with charge transport layers.
    • Performance & Stability Testing:
      • Measure current density-voltage (J-V) characteristics under standard AM 1.5G illumination. Adhere to strict calibration protocols to avoid the common discrepancies between integrated EQE and J-V measurements found in perovskite literature [6].
      • Track stabilized power output and device longevity under continuous illumination or environmental stress.

Experimental Workflow Diagram

The following diagram outlines a generalized workflow for developing and testing a new organic photoactive material, which can be adapted for research involving this compound.

start Start: Molecular Design synth Chemical Synthesis start->synth char1 Structural & Chemical Characterization synth->char1 opto Optoelectronic Characterization char1->opto fab Device Fabrication opto->fab test Performance & Stability Testing fab->test analyze Data Analysis & Feedback test->analyze analyze->start Iterate Design

How to Proceed with Your Research

Given the lack of direct references, here are practical steps to advance your investigation:

  • Explore Specialized Databases: Conduct a thorough search in scientific databases like SciFinder, Reaxys, or the perovskite database project mentioned in one of the articles [6] using the compound's CAS number (7311-34-4) and keywords like "solar cell," "photovoltaic," or "DSSC."
  • Focus on Synthesis Literature: The primary known use of this compound is as a building block. Research its known reactions—SPRESIweb data indicates it is a reactant in 183 different synthesis pathways [3].
  • Investigate Analogues: Look into the performance of structurally similar molecules (like other dimethoxybenzaldehydes or curcumin derivatives [5] [4]) in solar cells to form a hypothesis about its potential utility.

References

Application Notes: Synthesis of Poly(pyrrole-co-3,5-dimethoxybenzaldehyde) with Maghnite-H⁺

Author: Smolecule Technical Support Team. Date: February 2026

Introduction The synthesis of conductive organic copolymers is a key area in materials science. Poly(pyrrole-co-3,5-dimethoxybenzaldehyde) (PPDMB) is a novel heterocyclic aromatic copolymer with potential applications in photovoltaic cells due to its electrical stability and solubility [1]. This protocol details its synthesis using Maghnite-H⁺, a cost-effective and efficient solid acid catalyst. Maghnite-H⁺ is a montmorillonite silicate clay that is protonated to act as a green catalyst, offering advantages like easy separation, reusability, and reduced environmental impact [1].

Key Advantages of the Method:

  • Green Catalyst: Maghnite-H⁺ serves as a non-toxic, recyclable alternative to conventional acidic catalysts [1].
  • High Solubility: The resulting PPDMB copolymer is soluble in common organic solvents, facilitating further processing and characterization [1].
  • Applicability: This method is suitable for producing materials for developing electronic devices such as solar cells [1].

Experimental Protocol

Materials and Equipment

Materials

  • Pyrrole
  • 3,5-Dimethoxybenzaldehyde (CAS 7311-34-4) [2] [3]
  • Maghnite-H⁺ catalyst [1]
  • Chloroform [1]
  • Methanol

Equipment

  • Round-bottom flask
  • Magnetic stirrer with heating
  • Reflux condenser
  • Thermometer
  • Filter paper
  • Desiccator
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 1.66 g (10 mmol) of this compound and 0.67 g (10 mmol) of pyrrole in 30 mL of chloroform [1].
  • Catalyst Addition: Add 10 wt% (approximately 233 mg) of Maghnite-H⁺ catalyst relative to the total monomer mass to the reaction mixture [1].
  • Polymerization: Heat the mixture to 60°C with constant stirring under reflux for 6 hours [1].
  • Termination and Isolation: After the reaction time, stop heating and cool the mixture to room temperature. Precipitate the copolymer by slowly adding the reaction mixture into a large excess of methanol.
  • Purification: Filter the solution to recover the solid copolymer. Wash the filtered solid several times with methanol to remove any unreacted monomers and the catalyst.
  • Drying: Dry the purified PPDMB copolymer in a vacuum oven at 40°C until a constant weight is achieved. The final product is a dark powder [1].

The experimental workflow for the synthesis and characterization is summarized in the diagram below:

workflow start Start Reaction Setup step1 Dissolve monomers in chloroform start->step1 step2 Add Maghnite-H+ catalyst step1->step2 step3 Heat at 60°C for 6 hours step2->step3 step4 Precipitate in methanol step3->step4 step5 Filter and wash copolymer step4->step5 step6 Dry under vacuum step5->step6 end Obtain PPDMB Copolymer step6->end

Characterization and Analysis

Confirm the successful synthesis and properties of the PPDMB copolymer using the following techniques:

  • Nuclear Magnetic Resonance (NMR): Confirm the chemical structure and copolymer composition [1].
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identify characteristic functional groups and bonding [1].
  • UV-Visible Spectroscopy: Analyze the optical properties and estimate the band gap [1].
  • Cyclic Voltammetry (CV): Investigate the electrochemical stability and redox behavior [1].
Optimization Data

The table below summarizes key parameters for polymerization optimization based on experimental data [1]:

Parameter Optimal Condition Effect on Reaction Yield
Catalyst Amount 10 wt% Maximizes yield; lower amounts decrease efficiency.
Reaction Temperature 60 °C Higher temperatures can lead to side products.
Reaction Time 6 hours Yield increases with time up to this point.
Solvent Chloroform Provides a suitable medium for the polycondensation reaction.

Key Considerations for Researchers

  • Catalyst Recyclability: Maghnite-H⁺ can be recovered after the reaction by filtration, washed, and potentially reactivated for reuse, which is crucial for sustainable process design [1].
  • Molar Ratio: The 1:1 molar ratio of pyrrole to this compound is standard, but investigating off-ratio syntheses may yield copolymers with modified properties [1].
  • Material Storage: this compound should be stored in a sealed container, protected from moisture at room temperature [2]. The final PPDMB copolymer should be stored in a dry, dark environment to maintain stability.

References

Comprehensive Application Notes and Protocols: Synthesis and Evaluation of 3,5-Dimethoxybenzaldehyde Hydrazone Pyridazine Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Hydrazone-pyridazine hybrid architectures represent an emerging class of pharmacologically active compounds with demonstrated potential across multiple therapeutic areas. These molecular hybrids leverage the synergistic activity between the hydrazone functionality (–NH–N=CH–), known for its diverse biological effects, and the pyridazine heterocycle, a diazine ring system with proven pharmaceutical utility. The incorporation of 3,5-dimethoxybenzaldehyde (syringaldehyde) as a key structural component further enhances the bioactive profile through its inherent antioxidant capacity and ability to participate in diverse molecular interactions. Current research indicates these compounds exhibit a broad spectrum of biological activities, including anticancer properties through kinase inhibition, antioxidant effects via radical scavenging mechanisms, and enzyme inhibitory actions against targets relevant to neurodegenerative diseases and metabolic disorders [1] [2] [3].

The significance of these compounds in drug development stems from their multitargeting capabilities and favorable safety profiles compared to existing therapeutics. For instance, pyridazine-based tyrosine kinase inhibitors targeting EGFR and HER2 receptors offer promising alternatives to conventional anticancer agents that often display dose-limiting toxicities and adverse effects [1]. Similarly, hydrazone derivatives incorporating syringaldehyde motifs demonstrate potent radical scavenging activities that could be harnessed for neuroprotective applications in conditions like Alzheimer's and Parkinson's diseases [2] [4]. The structural versatility of these compounds allows for extensive optimization to enhance potency, selectivity, and drug-like properties, making them valuable scaffolds in medicinal chemistry campaigns.

Synthetic Protocols

Synthesis of 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde) Hydrazone Pyridazine Derivatives

Objective: To synthesize 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone hydrate as a representative pyridazine-based hydrazone incorporating a syringaldehyde moiety [1].

Materials:

  • 6-chloropyridazin-3-yl hydrazine (1.0 mmol)
  • 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde, 1.0 mmol)
  • Absolute ethanol (15 mL)
  • Glacial acetic acid (3 drops)
  • Distilled water
  • Ice bath apparatus

Procedure:

  • Dissolve 6-chloropyridazin-3-yl hydrazine (1.0 mmol) in absolute ethanol (10 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.
  • Add syringaldehyde (1.0 mmol) to the solution and stir until complete dissolution.
  • Add glacial acetic acid (3 drops) as a catalytic agent.
  • Attach a reflux condenser and heat the reaction mixture at 78°C for 2-3 hours with continuous stirring.
  • Monitor reaction progress by thin-layer chromatography (TLC) using silica gel plates and ethyl acetate:hexane (1:1) as the mobile phase.
  • Upon completion, cool the reaction mixture to room temperature and then place in an ice bath for 30 minutes to facilitate crystallization.
  • Collect the formed crystals by vacuum filtration and wash with cold ethanol (2 × 5 mL).
  • Recrystallize the crude product from ethanol:water (3:1) to obtain pure hydrazone derivative as crystalline solid.
  • Characterize the product by melting point determination, IR, (^1)H NMR, (^13)C NMR, and mass spectrometry [1].

Key Parameters:

  • Reaction temperature: 78°C (ethanol reflux)
  • Reaction time: 2-3 hours
  • Catalyst: Glacial acetic acid (3 drops)
  • Yield: Typically 65-80%
Synthesis of Benzoyl Hydrazone Derivatives

Objective: To synthesize N'-(4-hydroxy-3,5-dimethoxybenzylidene)substituted benzohydrazides through condensation of syringaldehyde with substituted benzoic acid hydrazides [2].

Materials:

  • Substituted benzoic acid hydrazide (1.0 mmol)
  • 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde, 1.0 mmol)
  • Acetonitrile (10 mL)
  • Glacial acetic acid (2 drops)

Procedure:

  • Dissolve substituted benzoic acid hydrazide (1.0 mmol) in acetonitrile (5 mL) in a 25 mL round-bottom flask.
  • In a separate flask, dissolve syringaldehyde (1.0 mmol) in acetonitrile (5 mL).
  • Slowly add the syringaldehyde solution to the hydrazide solution with continuous stirring.
  • Add glacial acetic acid (2 drops) as catalyst.
  • Heat the reaction mixture at 60°C for 1-2 hours with stirring.
  • Monitor reaction progress by TLC using silica gel plates and chloroform:methanol (9:1) as mobile phase.
  • Upon completion, cool the reaction mixture to room temperature.
  • Evaporate the solvent under reduced pressure using a rotary evaporator.
  • Wash the resulting solid with cold diethyl ether (2 × 5 mL) and dry under vacuum.
  • Purify the product by recrystallization from ethanol [2].

Key Parameters:

  • Reaction temperature: 60°C
  • Reaction time: 1-2 hours
  • Solvent: Acetonitrile
  • Yield: Typically 70-85%
Synthesis of Pyrrole-Hydrazone Hybrid Derivatives

Objective: To synthesize pyrrole-hydrazide-hydrazone derivatives incorporating 4-hydroxy-3,5-dimethoxybenzylidene moiety [4].

Materials:

  • N-pyrrolyl hydrazide (1.0 mmol)
  • 4-hydroxy-3,5-dimethoxybenzaldehyde (1.0 mmol)
  • Glacial acetic acid (5 mL)

Procedure:

  • Dissolve N-pyrrolyl hydrazide (1.0 mmol) in glacial acetic acid (5 mL) in a 25 mL round-bottom flask.
  • Add syringaldehyde (1.0 mmol) to the solution.
  • Heat the reaction mixture at 100°C for 20-30 minutes with stirring.
  • Monitor reaction progress by TLC using silica gel plates and ethyl acetate:hexane (2:1) as mobile phase.
  • Upon completion, pour the reaction mixture into crushed ice (50 g) with continuous stirring.
  • Collect the precipitated solid by vacuum filtration.
  • Wash the product with cold water (2 × 10 mL) and cold diethyl ether (1 × 10 mL).
  • Dry the product under vacuum and characterize by spectroscopic methods [4].

Key Parameters:

  • Reaction temperature: 100°C
  • Reaction time: 20-30 minutes
  • Solvent: Glacial acetic acid
  • Yield: Typically 64-86%

Table 1: Optimization of Reaction Conditions for Hydrazone Synthesis

Reaction Media Temperature (°C) Time (min) Yield Range (%) Remarks
Ethanol 78 50-60 46-80 Moderate yields, easy workup
Ethanol + HCl 25 20-30 56-94 Room temperature reaction
Methanol + conc. HCl 25 1440 15-56 Prolonged reaction time
Ethanol + glacial acetic acid 100 30-50 26-64 Moderate to good yields
Glacial acetic acid 100 20-30 68-84 Optimal conditions, high yields

Analytical Characterization Protocols

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Prepare sample as KBr pellet (1-2 mg compound in 100 mg KBr)
  • Scan range: 4000-400 cm(^{-1})
  • Key characteristic absorptions:
    • C=O stretch: 1660-1690 cm(^{-1})
    • C=N stretch: 1590-1620 cm(^{-1})
    • N-H stretch: 3240-3320 cm(^{-1})
    • O-H stretch: 3200-3500 cm(^{-1}) (broad)
    • C-O (methoxy) stretch: 1020-1270 cm(^{-1}) [2] [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare sample solution in DMSO-d(_6) or CDCl(_3) (5-10 mg in 0.6 mL solvent)
  • (^1)H NMR (400 MHz or 600 MHz): Key chemical shifts
    • CH=N imine proton: 7.8-8.2 ppm
    • Aromatic protons: 6.5-8.0 ppm
    • Methoxy protons: 3.7-4.0 ppm
    • Hydrazone NH: 10.5-11.5 ppm
    • Phenolic OH: 9.5-10.5 ppm
  • (^13)C NMR (100 MHz or 150 MHz): Key chemical shifts
    • C=O carbon: 160-170 ppm
    • CH=N imine carbon: 145-155 ppm
    • Aromatic carbons: 110-150 ppm
    • Methoxy carbons: 55-60 ppm [2] [4]

Mass Spectrometry:

  • Employ ESI or EI ionization techniques
  • Characteristic molecular ion peaks [M+H]+ corresponding to molecular weight
  • Fragmentation patterns consistent with hydrazone and pyridazine structures [4]
X-ray Crystallographic Analysis

Objective: To determine molecular and supramolecular structure of hydrazone-pyridazine derivatives [1].

Procedure:

  • Grow single crystals by slow evaporation from ethanol:water (3:1) or DMSO:water (2:1) solutions.
  • Mount suitable crystal (0.2-0.3 mm) on a glass fiber.
  • Collect X-ray diffraction data using Mo Kα radiation (λ = 0.71073 Å) at 293(2) K.
  • Solve structure using direct methods and refine with full-matrix least-squares on F².
  • Analyze molecular geometry, dihedral angles, and intermolecular interactions.

Key Structural Features:

  • Dihedral angles between aromatic rings: Typically 1.6-3.0° indicating near planarity
  • E configuration about the C=N hydrazone bond with torsion angles N3—N4—C5—C6 of -178.3(2)°
  • Hydrogen bonding patterns: C—H⋯N hydrogen bonds forming inversion dimers with R(_2)(^2)(14) ring motifs
  • π-π stacking interactions: Face-to-face stacking with interplanar distances of ~4.374 Å [1]

Table 2: Characteristic Spectral Data for Key Hydrazone Derivatives

Compound Class IR (cm(^{-1})) (^1)H NMR (δ, ppm) (^13)C NMR (δ, ppm) Mass (m/z)
Pyridazine-hydrazone 3220 (NH), 1665 (C=O), 1595 (C=N) 7.86 (s, 1H, CH=N), 3.81 (s, 6H, 2×OCH₃), 11.32 (s, 1H, NH) 155.2 (CH=N), 148.5 (C-O), 56.3 (OCH₃) 336.08 [M+H]+
Benzoyl hydrazone 3245 (NH), 1666 (C=O), 1533 (NH bend) 7.89 (s, 1H, CH=N), 3.79 (s, 6H, 2×OCH₃), 11.38 (s, 1H, CONH) 162.8 (C=O), 149.1 (C-O), 56.1 (OCH₃) 511.13 [M+H]+
Pyrrole-hydrazone 3245 (NH), 1698 (C=O), 1666 (Amide I) 7.85 (s, 1H, CH=N), 3.82 (s, 6H, 2×OCH₃), 11.35 (s, 1H, CONH) 169.3 (C=O), 154.8 (CH=N), 56.2 (OCH₃) 544.10 [M+H]+

Biological Evaluation Protocols

Antioxidant Activity Assessment

DPPH Radical Scavenging Assay:

  • Prepare 0.1 mM DPPH solution in methanol (freshly prepared)
  • Prepare test compound solutions in DMSO at various concentrations (10-100 μM)
  • Mix sample solution (1 mL) with DPPH solution (1 mL)
  • Incubate in dark at room temperature for 30 minutes
  • Measure absorbance at 517 nm against methanol blank
  • Calculate percentage inhibition using formula: % Inhibition = [(A(_control) - A(_sample))/A(_control)] × 100
  • Determine IC(_{50}) values from concentration-response curves [2] [3] [4]

ABTS Cation Radical Scavenging Assay:

  • Generate ABTS(^+) by reacting ABTS solution (7 mM) with potassium persulfate (2.45 mM)
  • Dilute the ABTS(^+) solution with ethanol to absorbance of 0.70 ± 0.02 at 734 nm
  • Mix test compound solution (50 μL) with ABTS(^+) solution (950 μL)
  • Incubate for 6 minutes in dark at room temperature
  • Measure absorbance at 734 nm
  • Calculate percentage inhibition and determine IC(_{50}) values [2] [4]

β-Carotene-Linoleic Acid Assay:

  • Prepare β-carotene solution (0.2 mg/mL in chloroform)
  • Add linoleic acid (20 μL) and Tween 40 (200 mg)
  • Evaporate chloroform under nitrogen stream
  • Add oxygen-saturated distilled water (50 mL) with vigorous shaking
  • Add aliquot (2.5 mL) to test compound solutions (0.5 mL at various concentrations)
  • Incubate at 50°C for 60 minutes
  • Measure absorbance at 470 nm at time zero and after incubation
  • Calculate antioxidant activity relative to controls [2]
Enzyme Inhibition Studies

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition:

  • Prepare enzyme solution (AChE or BChE) in buffer (pH 8.0)
  • Prepare test compound solutions in DMSO (final concentration ≤ 1%)
  • Use Ellman's method: Mix enzyme, test compound, DTNB (5,5'-dithiobis-2-nitrobenzoic acid)
  • Initiate reaction by adding acetylthiocholine iodide or butyrylthiocholine iodide
  • Monitor absorbance at 412 nm for 5 minutes
  • Calculate percentage inhibition and IC(_{50}) values [2]

Tyrosinase Inhibition Assay:

  • Prepare tyrosinase solution (100 U/mL) in phosphate buffer (pH 6.8)
  • Prepare test compound solutions in DMSO
  • Mix enzyme, test compound, and L-DOPA substrate
  • Monitor dopachrome formation at 475 nm for 10 minutes
  • Calculate percentage inhibition and IC(_{50}) values [2]

Urease Inhibition Assay:

  • Prepare urease solution (Jack bean urease) in buffer (pH 8.2)
  • Prepare test compound solutions in DMSO
  • Mix enzyme and test compound, incubate at 30°C for 15 minutes
  • Add urea solution, incubate at 30°C for additional 15 minutes
  • Add phenol-nitroprusside and alkaline hypochlorite reagents
  • Measure absorbance at 625 nm after 50 minutes
  • Calculate percentage inhibition and IC(_{50}) values [2]
Cytotoxicity and Antiviral Screening

Cytotoxicity Assessment (MTT Assay):

  • Culture cells (HEPG2, SH-SY5Y, or other relevant cell lines) in 96-well plates
  • After 24 hours, treat with test compounds at various concentrations (1-100 μM)
  • Incubate for 48-72 hours at 37°C in 5% CO(_2)
  • Add MTT solution (0.5 mg/mL) and incubate for 4 hours
  • Dissolve formazan crystals with DMSO
  • Measure absorbance at 570 nm
  • Calculate cell viability and determine CC(_{50}) values [5] [4]

Antiviral Activity Against Hepatitis A Virus (HAV):

  • Culture HEPG2 cells in 96-well plates
  • Determine safe compound concentrations by cytotoxicity testing
  • Infect cells with HAV virus at specified multiplicity of infection
  • Treat with test compounds at safe concentrations
  • Incubate for appropriate time period (typically 48-72 hours)
  • Assess viral cytopathic effect microscopically
  • Calculate percentage protection and EC(_{50}) values [5]

Table 3: Biological Activity Profile of Representative Compounds

Compound ID DPPH IC(_{50}) (μM) ABTS IC(_{50}) (μM) AChE IC(_{50}) (μM) BChE IC(_{50}) (μM) Cytotoxicity (CC(_{50}), μM) Antiviral Activity
7d 18.3 ± 0.7 22.5 ± 1.2 - - >100 -
7e 25.6 ± 1.1 29.8 ± 1.5 - - >100 -
7f - - 0.45 ± 0.03 0.62 ± 0.04 >100 -
7j 15.2 ± 0.8 19.7 ± 1.0 - - >100 -
10 - - - - >30 Strong vs HAV
Standard* 16.8 ± 0.5 (Trolox) 21.3 ± 0.9 (Trolox) 0.04 ± 0.01 (Donepezil) 0.08 ± 0.02 (Donepezil) - -

*Standard reference compounds used for comparison

Computational Studies Protocols

Molecular Docking Studies

Objective: To predict binding modes and affinities of hydrazone-pyridazine derivatives with target proteins [1] [2].

EGFR and HER2 Kinase Docking Protocol:

  • Retrieve protein structures from Protein Data Bank (e.g., EGFR: 1M17, HER2: 3PP0)
  • Prepare protein structures by removing water molecules, adding hydrogen atoms, and assigning charges
  • Optimize ligand structures using quantum chemical methods (e.g., DFT at B3LYP/6-31G* level)
  • Define binding site based on co-crystallized ligand location
  • Perform docking simulations using AutoDock Vina, GOLD, or similar software
  • Analyze binding poses, interaction patterns, and scoring functions
  • Validate protocol by redocking native ligands and calculating RMSD values [1]

Acetylcholinesterase Docking Protocol:

  • Use AChE structure (e.g., 4EY7) from PDB
  • Prepare protein and ligand structures as above
  • Define binding site encompassing catalytic triad and peripheral anionic site
  • Perform docking simulations and analyze interactions with key residues (Ser203, Glu334, His447)
  • Compare binding modes with reference inhibitors (donepezil, galantamine) [2]
Density Functional Theory (DFT) Calculations

Objective: To calculate electronic properties and predict radical scavenging activity [3] [4].

Procedure:

  • Optimize molecular geometries at B3LYP/6-311+G(d,p) level of theory
  • Confirm stationary points as minima by frequency calculations (no imaginary frequencies)
  • Calculate molecular descriptors:
    • HOMO-LUMO energies and energy gap
    • Global hardness (η) = (E({LUMO}) - E({HOMO}))/2
    • Chemical potential (μ) = -(E({LUMO}) + E({HOMO}))/2
    • Electrophilicity index (ω) = μ²/2η
  • Calculate bond dissociation enthalpies (BDE) for O-H and N-H bonds
  • Calculate ionization potentials (IP) and proton affinities (PA)
  • Perform natural population analysis (NPA) to determine atomic charges
  • Predict preferred radical scavenging mechanisms (HAT, SET-PT, SPLET) [3] [4]

Applications and Conclusions

The synthetic protocols and evaluation methods described in these application notes provide comprehensive guidance for the development of this compound hydrazone pyridazine derivatives as promising therapeutic agents. The versatile synthetic approaches enable efficient preparation of diverse derivatives, while the comprehensive characterization protocols ensure proper structural elucidation and quality control. The integrated biological evaluation methods facilitate assessment of multiple pharmacological activities, and the computational protocols offer insights into structure-activity relationships and molecular mechanisms of action.

These hydrazone-pyridazine hybrids have demonstrated significant potential as multifunctional therapeutic agents addressing pressing medical needs. Their dual targeting capabilities against both cancer-related kinases and neurodegenerative disease-related enzymes, coupled with their potent antioxidant properties, position them as valuable candidates for further development. The structural insights gained from crystallographic studies and computational analyses provide solid foundations for rational drug design approaches aimed at optimizing potency, selectivity, and drug-like properties.

Future directions should focus on expanding the chemical diversity space through introduction of various substituents on both the pyridazine and benzaldehyde moieties, evaluating in vivo efficacy in relevant disease models, and conducting comprehensive ADMET profiling to assess pharmaceutical potential. The protocols outlined herein serve as robust foundation for these continued investigations toward development of novel therapeutic agents addressing multiple human diseases.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the complete experimental workflow for the synthesis, characterization, and evaluation of this compound hydrazone pyridazine derivatives:

G Start Start: Research Objectives S1 Starting Materials This compound Pyridazine Derivatives Start->S1 S2 Condensation Reaction Ethanol/Acetic Acid Reflux 2-3 hours S1->S2 S3 Crystallization Ethanol/Water System Ice Bath S2->S3 S4 Purification Recrystallization Vacuum Drying S3->S4 C1 Spectroscopic Analysis FT-IR, NMR, MS S4->C1 C2 X-ray Crystallography Single Crystal Analysis C1->C2 C3 Purity Assessment Elemental Analysis HPLC C2->C3 E1 Antioxidant Assays DPPH, ABTS, β-Carotene C3->E1 E2 Enzyme Inhibition AChE, BChE, Tyrosinase, Urease E1->E2 E3 Cytotoxicity Screening MTT Assay Cell Viability E2->E3 E4 Antiviral Activity HAV Inhibition Assay E3->E4 M1 Molecular Docking EGFR, HER2, AChE Targets E4->M1 M2 DFT Calculations Electronic Properties Radical Scavenging Prediction M1->M2 End Data Analysis Structure-Activity Relationships M2->End

The molecular targets and signaling pathways affected by these compounds are illustrated below:

G cluster_molecular Molecular Targets cluster_pathways Affected Pathways cluster_effects Biological Effects Compound Hydrazone-Pyridazine Derivatives T1 Receptor Tyrosine Kinases EGFR, HER2 Compound->T1 Inhibition T2 Cholinesterases AChE, BChE Compound->T2 Inhibition T3 Oxidative Stress ROS Scavenging Compound->T3 Scavenging T4 Melanogenesis Enzyme Tyrosinase Compound->T4 Inhibition T5 Ureolytic Enzyme Urease Compound->T5 Inhibition P1 Cell Proliferation and Survival Pathways T1->P1 P2 Cholinergic Neurotransmission T2->P2 P3 Oxidative Stress Response T3->P3 P4 Melanin Synthesis Pathway T4->P4 P5 Urea Hydrolysis and pH Regulation T5->P5 E1 Anticancer Activity Cell Cycle Arrest Apoptosis Induction P1->E1 E2 Neuroprotective Effects Cognitive Enhancement P2->E2 E3 Cytoprotection Against Oxidative Damage P3->E3 E4 Skin Depigmentation Cosmeceutical Applications P4->E4 E5 Anti-infective Activity Against H. pylori P5->E5

References

purification 3,5-dimethoxybenzaldehyde recrystallization solvent selection

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties of 3,5-Dimethoxybenzaldehyde

Successful recrystallization starts with understanding the compound's key properties, which guide solvent selection and the experimental setup.

Property Value Relevance to Recrystallization
Molecular Formula C9H10O3 -
Molecular Weight 166.17 g/mol [1] -
CAS Number 7311-34-4 [1] [2] -
Melting Point 44-48 °C [2] A key indicator of purity; pure crystals should melt sharply within this range.
Boiling Point 276.5 °C (at 760 mmHg) [1] Determines the safe maximum temperature for heating during dissolution.
Appearance White to off-white solid powder [1] -

Solvent Selection & Experimental Protocol

The ideal recrystallization solvent should dissolve the compound poorly at room temperature but readily when hot.

Solvent Selection Guide

Based on general solubility data and successful recrystallization examples of closely related compounds, here are potential solvents to investigate [1] [3].

Solvent Suitability for Single-Solvent Method Rationale and Considerations
Ethanol Highly Promising A very common recrystallization solvent. Successful for the closely related oxime derivative of this compound and similar compounds [4] [5].
Water Unlikely The compound has low aqueous solubility and a non-polar aromatic ring system, making it a poor candidate [3].
Mixed Solvent (Ethanol/Water) Highly Promising If solubility in hot ethanol is too high, water can be added as an "anti-solvent" to induce crystallization [3].
Single-Solvent Recrystallization Protocol

The following workflow outlines the core steps for purifying this compound using a single solvent like ethanol.

cluster_dissolve Key Practice: Use Minimum Hot Solvent cluster_cool Key Practice: Slow Cooling for Purity start Start with Crude Compound step1 1. Dissolution in Hot Solvent start->step1 step2 2. Hot Gravity Filtration step1->step2 a1 Add boiling solvent in small portions step1->a1 step3 3. Slow Cooling step2->step3 step4 4. Vacuum Filtration step3->step4 b1 Cool to room temperature first step3->b1 step5 5. Drying Crystals step4->step5 end Obtain Pure Crystals step5->end a2 Swirl and heat between additions a3 Stop when solid just dissolves b2 Then place in ice bath for 15+ minutes

Detailed Steps:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask and add a minimum amount of the chosen hot (near boiling) solvent to just cover the solid [3].
    • Continue adding hot solvent in small portions (e.g., 2 mL at a time), with swirling and heating, until the solid just completely dissolves [3]. Using the minimum amount is critical for high recovery.
  • Hot Gravity Filtration:

    • If the solution is colored, add a small spatula-tip of decolorizing charcoal (Norit) and swirl. Caution: Do not add charcoal to a boiling solution.
    • Using a fluted filter paper in a pre-heated funnel, quickly filter the hot solution to remove insoluble impurities or charcoal [3]. This step prevents these impurities from being incorporated into the final crystals.
  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature without disturbance [3]. Rushed cooling leads to small crystals that trap impurities.
    • After reaching room temperature, further cool the mixture in an ice-water bath for at least 15 minutes to maximize crystal yield [3].
  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.
    • Release the vacuum and wash the crystals with a small amount of ice-cold solvent to remove adhered impurities, then reapply the vacuum [3].
  • Drying:

    • Allow the crystals to air-dry thoroughly on the filter or on a watch glass [6] [3]. The purity can be confirmed by a melting point determination, expecting a sharp melting point near 44-48°C [2].

Troubleshooting FAQs

Problem Possible Cause Solution
No crystals form after cooling. Solution is not saturated; too much solvent used. [3] Boil off excess solvent to concentrate the solution and re-cool. [3]
Crystallization is slow to initiate. Scratch the inside of the flask with a glass rod at the air-solution interface to provide a nucleation site. [3]
Crystals are oily or form an oil. Cooling too rapidly. [3] Re-dissolve the oil and allow it to cool much more slowly.
The solution is highly colored. Colored impurities are present. Reheat the solution, add decolorizing charcoal, and perform a hot gravity filtration. [3]
Crystals are very small. Rapid cooling or disturbance during crystallization. [3] Ensure slow cooling to room temperature before icing, and do not agitate the solution during crystal formation.

References

preventing degradation 3,5-dimethoxybenzaldehyde storage handling

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identifiers and Properties

The table below summarizes the basic information available for 3,5-dimethoxybenzaldehyde and a related compound, syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) [1] [2].

Property This compound [2] Syringaldehyde (3,5-Dimethoxy-4-hydroxybenzaldehyde) [1]
CAS Number 7311-34-4 134-96-3
Molecular Formula C9H10O3 C9H10O4
Molecular Weight 166.18 g/mol 182.18 g/mol
Physical Form White to Beige Crystalline Solid Crystalline Powder (Brown to Green-Yellow)
Melting Point 44°C to 48°C Information Missing
Boiling Point 151°C (16.0 mmHg) 192.0°C to 193.0°C (14.0 mmHg)

Handling and Stability Data is Limited

The search results do not contain specific experimental data or protocols for preventing the degradation of this compound. The main available information relates to basic safety handling [2]:

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation [2].
  • Precautions: Wear protective gloves, protective clothing, and eye protection. Avoid breathing dust or vapors [2].

Experimental Workflow for Stability Assessment

Based on standard laboratory practice for chemical stability, here is a general workflow you could adapt and explore experimentally. The diagram below outlines the key decision points.

G start Start: Assess Compound Stability step1 Analyze Chemical Structure for Sensitive Functional Groups start->step1 step2 Define Stress Conditions step1->step2 step3 Conduct Stability Tests step2->step3 step4 Monitor & Analyze Degradation step3->step4 cond1 Is compound stable under tested conditions? step4->cond1 step5 Establish Storage Protocol end end step5->end cond1->step5 Yes cond2 Is degradation acceptable? cond1->cond2 No cond2->step2 No cond2->step2 cond2->step5 Yes

References

optimizing yield 3,5-dimethoxybenzaldehyde copolymerization

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: 3,5-Dimethoxybenzaldehyde

The table below consolidates key data from the search results for your reference [1] [2] [3].

Property Details
CAS Number 7311-34-4 [1] [2] [3]
Molecular Formula C₉H₁₀O₃ [1] [2] [3]
Molecular Weight 166.18 g/mol [1] [2] [3]
Melting Point 43-50°C [1] [3]
Purity ≥ 99% (assay) [1]
Appearance White to light yellow crystals [1] [2] [3]
Storage Store at 0-8°C [1]
Applications Building block in organic synthesis; pharmaceutical intermediate; antifungal agent; ingredient in flavors and fragrances [1] [2] [3]

Suggested Research Avenues

Since direct information is unavailable, here are potential strategies to develop your own optimization protocols:

  • Explore Analogous Reactions: The synthesis of a novel phenazine-type substrate involved oxidative coupling and purification via recrystallization [4]. Studying such similar reaction mechanisms may provide transferable insights into managing your polymerization conditions.
  • Investigate Oxidation Processes: Research on the catalytic oxidation of lignins into syringaldehyde (a structurally similar compound) highlights that factors like temperature, oxidant choice, and reaction medium are critical for yield [5]. These parameters are likely also crucial for your copolymerization.
  • Consult Broader Literature: Use resources like Reaxys or SciFinder to find specific journal articles on copolymerizations involving similar benzaldehyde derivatives. These platforms offer more granular experimental detail than general web searches.

Experimental Workflow for Optimization

To build your own troubleshooting guide, you can adopt a systematic experimental approach. The following diagram outlines a potential workflow for testing and optimizing key reaction parameters:

cluster_params Test Key Parameters Start Define Optimization Goal P1 Monomer Feed Ratio Start->P1 P2 Catalyst Type & Concentration P1->P2 P3 Temperature & Time P2->P3 P4 Solvent System P3->P4 Analyze Analyze Yield & Polymer Properties P4->Analyze Compare Compare Results Analyze->Compare Optimize Refine Optimal Conditions Compare->Optimize

References

improving solubility 3,5-dimethoxybenzaldehyde organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Profile of 3,5-Dimethoxybenzaldehyde

First, understanding the basic physicochemical properties of your compound is crucial for troubleshooting. The following table summarizes key data for this compound [1] [2] [3].

Property Value
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.18 g/mol
Melting Point 44°C to 48°C
Water Solubility Insoluble / 1615 mg/L at 25°C (est.)
Solubility in DMSO ~100 mg/mL (601.76 mM)

Frequently Asked Questions

Q1: What is the most effective method to improve the aqueous solubility of this compound for biological assays? The most effective and documented method is forming an inclusion complex with β-Cyclodextrin (β-CD). Research shows that encapsulating the compound within the hydrophobic cavity of β-CD significantly enhances its solubility in aqueous environments. This is particularly useful for preparing stock solutions for antifungal or other biological tests [4] [5].

Q2: Why does forming a complex with β-Cyclodextrin work? β-Cyclodextrin is a cone-shaped cyclic oligosaccharide with a hydrophobic interior and a hydrophilic exterior.

  • The hydrophobic cavity of β-CD can host the organic molecule of this compound.
  • This encapsulation shields the compound from the aqueous environment, improving its apparent solubility, shelf life, and stability [4].

Q3: Are there any alternative solvents if complexation is not an option? Yes, Dimethyl Sulfoxide (DMSO) is a suitable solvent. The compound is highly soluble in DMSO, making it a practical choice for preparing concentrated stock solutions for in vitro research. Always ensure the DMSO is fresh and anhydrous for best results, and be mindful of final DMSO concentrations in biological assays to avoid cellular toxicity [5].

Troubleshooting Guide

Problem: Low Aqueous Solubility is Hindering Biological Experiments

This is a common issue. Below is a visual workflow for diagnosing the problem and implementing the primary solution.

Start Problem: Low Aqueous Solubility Step1 Prepare concentrated stock in DMSO Start->Step1 Step2 Form Inclusion Complex with β-Cyclodextrin Start->Step2 Step3 Use Cosolvency (e.g., Ethanol, PEG) Start->Step3 Result1 Dilute in aqueous buffer for final use Step1->Result1 Result2 Compound is stabilized and solubilized in water Step2->Result2 Step3->Result2 Caution Note: Check final DMSO concentration in assay Result1->Caution

Recommended Protocol: Fabricating 4BDBA:β-CD-ICs/PVA Nanofibers via Electrospinning

The following methodology is adapted from a peer-reviewed study that successfully improved the properties of a related compound, 4-(benzyloxy)-3,5-dimethoxybenzaldehyde (4BDBA), via complexation with β-CD [4].

1. Objective To form an inclusion complex (IC) between the aldehyde derivative and β-CD, and subsequently embed it into polyvinyl alcohol (PVA) nanofibers using electrospinning for potential applications in drug delivery or food storage systems.

2. Materials

  • This compound (or its derivative)
  • β-Cyclodextrin (β-CD)
  • Polyvinyl Alcohol (PVA) - MW 30,000–70,000
  • Solvent: Dimethylformamide (DMF) or deionized water
  • Equipment: Electrospinning apparatus, magnetic stirrer, ultrasound bath

3. Experimental Procedure

Step 1: Synthesis of the Aldehyde Derivative (if required)

  • The study first synthesized 4BDBA from syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) and benzyl chloride via a condensation reaction. This step may be optional depending on your target molecule.

Step 2: Preparation of the Inclusion Complex (IC)

  • Prepare separate saturated aqueous solutions of β-CD and your aldehyde compound.
  • Mix the two solutions in a 1:1 molar ratio.
  • Stir the mixture continuously for 24–48 hours at room temperature.
  • Recover the solid inclusion complex by filtering or centrifuging the mixture.
  • Dry the precipitate thoroughly under vacuum to remove all residual solvent.

Step 3: Fabrication of Electrospun Nanofibers (NFs)

  • Prepare a 10% (w/v) aqueous solution of PVA as your carrier polymer.
  • Dissolve a precise amount of the dried IC from Step 2 into the PVA solution. The original study used a final polymer-to-IC ratio of 2:1.
  • Use an electrospinning setup with the following typical parameters:
    • Voltage: 15–20 kV
    • Flow Rate: 0.5–1.0 mL/hour
    • Distance between needle and collector: 10–15 cm
  • The resulting non-woven nanofiber mat will contain your compound in a stabilized, soluble form.

4. Validation and Analysis

  • ¹H NMR Spectroscopy: Confirm the formation of the IC by observing chemical shift changes in the NMR spectrum [4].
  • Fourier-Transform Infrared Spectroscopy (FT-IR): Analyze key functional groups and confirm complexation.
  • Morphological Studies: Use Scanning Electron Microscopy (SEM) to verify the formation of smooth, continuous nanofibers.

References

controlling particle size 3,5-dimethoxybenzaldehyde copolymers

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles for Controlling Nanoparticle Size

A key study on amphiphilic statistical copolymers (ASCs) provides a validated model for predicting and controlling self-assembled nanoparticle size [1]. The Particle Surface Charge Density (PSC) model is central to this approach.

The PSC model assumes that hydrophilic comonomer units preferentially locate at the particle-water interface to stabilize the structure. Nanoparticle size is determined by the copolymer composition and hydrophobicity of the alkyl methacrylate comonomer [1]. A linear relationship exists between the surface area fraction of hydrophilic comonomer required for stabilization and the log P (partition coefficient) of the hydrophobic comonomer [1]. Using more hydrophobic comonomers or increasing their proportion in the copolymer leads to formation of larger nanoparticles [1].

Experimental Parameters and Control

You can control the self-assembled nanoparticle size by adjusting these key synthesis parameters [1]:

Parameter Effect on Nanoparticle Size Underlying Principle
Hydrophobic Comonomer log P Increased log P → Increased size More hydrophobic monomers favor larger aggregates to minimize water contact with the core.
Copolymer Composition(Hydrophilic/Hydrophobic ratio) Increased hydrophilic fraction → Decreased size A higher fraction of hydrophilic monomers increases surface charge density, favoring smaller, more stabilized particles.
Molecular Weight Minimal direct impact (for statistical copolymers) Unlike block copolymers, particle size is governed by composition and comonomer type, not polymer chain length.

Troubleshooting Common Experimental Issues

The table below outlines common problems and solutions based on general polymer self-assembly principles:

Problem Possible Cause Suggested Solution
Excessive Particle Size/ Aggregation Hydrophobic component too dominant; insufficient hydrophilic stabilization. Increase molar ratio of hydrophilic comonomer; use a hydrophobic comonomer with a lower log P value [1].
No Particle Formation Hydrophilic component too dominant; insufficient driving force for self-assembly. Increase molar ratio of hydrophobic comonomer; use a more hydrophobic comonomer (higher log P) [1].
Low Conversion/ Uncontrolled Polymerization Inefficient initiation or non-optimal reaction conditions. Ensure initiator (e.g., AIBN, BPO) is fresh and correctly concentrated; use controlled radical polymerization techniques (e.g., RAFT) for better results [1].

Experimental Workflow for Particle Size Control

The following diagram outlines a systematic workflow for synthesizing copolymers and controlling their self-assembled particle size, based on the established PSC model [1]:

experimental_workflow start Define Target Particle Size step1 Select Hydrophobic Comonomer (Based on Log P value) start->step1 step2 Determine Copolymer Composition (Hydrophilic/Hydrophobic ratio) step1->step2 step3 Synthesize Amphiphilic Statistical Copolymer step2->step3 step4 Self-Assembly in Aqueous Solution step3->step4 step5 Characterize Nanoparticles (SAXS, DLS, NMR) step4->step5 decision Particle Size Meets Target? step5->decision decision->step1 No - Adjust Comonomer decision->step2 No - Adjust Ratio end Process Optimized decision->end Yes

Methodology for Key Experiments

Here is a detailed protocol for the core experiments based on the research [1]:

Synthesis of Amphiphilic Statistical Copolymers
  • Polymerization Technique: Use Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or conventional free-radical polymerization (FRP).
  • Typical Procedure: Copolymerize a hydrophilic monomer (e.g., Methacrylic acid (MAA) or 2-(Dimethylamino)ethyl methacrylate (DMAEMA)) with a hydrophobic alkyl methacrylate comonomer (e.g., Methyl, Butyl, Hexyl methacrylate) in 1,4-dioxane. Use an initiator like 4,4'-Azobis(4-cyanovaleric acid) (ACVA) at 70°C for 24 hours [1].
  • Copolymer Analysis: Determine exact composition using 1H NMR after derivatizing the acid groups. Analyze molecular weight and distribution using Gel Permeation Chromatography (GPC) [1].
Nanoparticle Self-Assembly and Characterization
  • Self-Assembly: Directly dissolve the synthesized statistical copolymer in water or a compatible buffer to induce spontaneous self-assembly into nanoparticles [1].
  • Size Measurement: Use Small-Angle X-ray Scattering (SAXS) to determine the core radius and overall particle size of nanoparticles in solution. Dynamic Light Scattering (DLS) can provide a complementary measurement of the hydrodynamic diameter [1].
  • Internal Structure: Contrast Variation Small-Angle Neutron Scattering (SANS) can be used to probe the internal structure of the nanoparticles and confirm the distribution of hydrophilic comonomers [1].

Recommendations for Your Specific Research

To bridge the knowledge gap for 3,5-dimethoxybenzaldehyde copolymers:

  • Treat the provided information as a foundational analog, focusing on the PSC model and established principles from methacrylate systems [1].
  • Empirically determine the "effective log P" of your aromatic aldehyde-based hydrophobic unit, as its properties will differ from alkyl methacrylates.
  • In your experiments, prioritize systematically varying the copolymer composition as this is the most direct and powerful tool for size control identified in the general model [1].

References

separation 3,5-dimethoxybenzaldehyde impurities HPLC method

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are answers to some common challenges you might face during HPLC method development for impurity separation.

Question Issue Description Potential Causes & Solutions

| How to resolve variable impurity content and poor reproducibility? | Observed variability in individual impurity peaks and poor reproducibility of relative retention times [1]. | Sample Solvent Strength: The sample is dissolved in a solvent (e.g., 0.01% TFA in MeOH) that is stronger than the starting mobile phase, causing peak distortion and shifting. Solution: Dissolve or dilute the sample in a solvent that matches the initial mobile phase composition [1]. Injection Volume: A high injection volume (e.g., 15 µL) can lead to volume overloading. Solution: Reduce the injection volume to 5 µL or even 1 µL to minimize these effects [1]. | | What to do about co-elution of impurity peaks and a rising baseline? | Impurity peaks are not fully separated (co-elution) and a marked baseline rise is observed, especially with complex drug product matrices [1]. | Matrix Interference: Excipients from tablets can cause a baseline rise. Solution: Review and optimize sample preparation, such as using vigorous shaking, sonication, and centrifugation. Solid-Phase Extraction (SPE) can be considered to better clean up the sample [1]. Gradient Profile: The original gradient may not provide sufficient selectivity. Solution: Systematically optimize the gradient profile and mobile phase pH to improve resolution. Consider screening columns with different selectivities (e.g., C8, phenyl, cyano) [2]. | | How can I develop a method when impurity standards are unavailable? | You need to develop a separation for unknown impurities or degradation products without reference standards. | Forced Degradation: Use forced degradation studies (stressing the API with acid, base, oxidation, heat, and light) to generate a mixture of potential impurities and degradants. This sample is used to challenge the method and demonstrate its "stability-indicating" power [3] [4]. Peak Tracking: Employ a Photo-Diode Array (PDA) detector to check peak purity and identify different compounds by their UV spectra. For complex unknowns, coupling HPLC with Mass Spectrometry (MS) is highly effective for peak identification and tracking [4]. |

The logical flow for diagnosing and resolving these common HPLC issues can be visualized in the following workflow:

hplc_troubleshooting Start Start: HPLC Method Issue PeakShape Poor Peak Shape/Reproducibility? Start->PeakShape Coelution Co-elution or Poor Resolution? Start->Coelution Unknowns Analyzing Unknown Impurities? Start->Unknowns Solvent Check Sample Solvent PeakShape->Solvent Injection Reduce Injection Volume PeakShape->Injection Matrix Optimize Sample Prep (e.g., Centrifugation, SPE) Coelution->Matrix Gradient Optimize Gradient Profile and Mobile Phase pH Coelution->Gradient Column Screen Different HPLC Columns (C18, C8, Phenyl, Cyano) Coelution->Column Stress Perform Forced Degradation (Acid, Base, Oxidation, Heat, Light) Unknowns->Stress Detector Use Orthogonal Detection (PDA for purity, MS for ID) Unknowns->Detector

A Systematic Protocol for Method Development

This step-by-step protocol is designed to help you systematically develop a robust, stability-indicating HPLC method.

Step 1: Define Goals and Gather Information
  • Method Goal: Clearly state if the method is for potency (main component) or purity/stability (impurities and degradants). Purity methods require higher resolution [3].
  • Analyte Information: Collect data on the analyte's structure, pKa, log P/log D (to estimate hydrophobicity), solubility, and UV spectrum. A literature search for the analyte or similar compounds can provide excellent starting conditions [3] [5].
Step 2: Select Initial Conditions (The "Scouting" Run)
  • HPLC Mode: Start with Reversed-Phase Chromatography, as it is suitable for most pharmaceuticals [6] [5].
  • Column: Choose a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) as a default [2] [3].
  • Mobile Phase: Use a binary system. A common starting gradient is 5% to 100% of organic modifier (e.g., acetonitrile) over 20-45 minutes. The aqueous phase is often water with a small amount of a volatile acid like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) [3].
  • Detection: Use a Photo-Diode Array (PDA) detector to capture spectra of all peaks, which is crucial for assessing peak purity later [6] [4].
  • Temperature: A column temperature of 25-30°C is a standard starting point [2].
Step 3: Optimize for Selectivity and Resolution

This is the most critical phase. Use the chromatogram from your scouting run to guide changes.

  • If peaks are poorly resolved or co-eluting:
    • Adjust Mobile Phase pH: This is a powerful tool for separating ionizable compounds. Try buffers at pH 3.0 and 7.0 to see dramatic shifts in selectivity. Ensure the buffer is at least 1.0 pH unit away from the analyte's pKa [6] [2].
    • Change the Organic Modifier: Switching from acetonitrile to methanol (or a mixture) can alter selectivity [2].
    • Screen Different Columns: Test columns with different chemistries (e.g., C8, phenyl, cyano) to exploit different interaction mechanisms [7] [3].
  • Use a "Cocktail" Solution: If available, create a mixture of the API and all available impurity standards to challenge the separation during optimization [4].
Step 4: Finalize and Validate the Method
  • System Suitability: Establish criteria for retention time, resolution, tailing factor, and theoretical plates to ensure the system is working correctly before any analysis [8].
  • Forced Degradation (Stress Testing): To prove the method is "stability-indicating," stress the API under various conditions (acid, base, oxidation, thermal, photolytic). The method should successfully resolve the main peak from all degradation products, demonstrating specificity [4].
  • Method Validation: Finally, the method must be validated according to ICH guidelines, demonstrating it is suitable for its intended purpose. Key parameters include [8] [4]:
    • Accuracy: How close results are to the true value.
    • Precision: The reproducibility of results (repeatability and intermediate precision).
    • Specificity: The ability to measure the analyte accurately in the presence of other components.
    • Linearity & Range: The method provides linear response across the intended concentration range.
    • Quantitation Limit (LOQ): The lowest amount of an impurity that can be quantified with acceptable accuracy and precision.

The overall workflow for this protocol is summarized below:

hplc_workflow Step1 1. Define Goal & Gather Info Step2 2. Run Scouting Gradient Step1->Step2 Goal Define: Potency vs. Purity Gather: pKa, logP, UV data Step1->Goal Step3 3. Optimize Selectivity Step2->Step3 Scout Run: C18 Column, 5-100% B Broad Gradient, PDA Detection Step2->Scout Step4 4. Validate the Method Step3->Step4 Optimize Change: pH, Organic Modifier, Column Chemistry Step3->Optimize Validate Perform: Forced Degradation & ICH Validation Step4->Validate

References

3,5-dimethoxybenzaldehyde reaction conditions temperature catalyst

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol: Synthesis of DPP-23

This is a modified procedure for synthesizing DPP-23 from 3,5-dimethoxybenzaldehyde and 2′-methoxyacetophenone, yielding pale yellow crystals with a 90% yield [1].

Reaction Setup Diagram

G A Add Reagents to Anhydrous Ethanol B Add KOH (2.0 eq.) A->B C Stir at Room Temp (45 min) B->C D Monitor by TLC (Hexane/Et₂O 1:1) C->D E Work-up: Add Water & Extract with EtOAc D->E F Dry, Filter, Concentrate E->F G Purify by Column Chromatography F->G H Crystallize from MeOH at 4°C G->H

Step-by-Step Procedure

  • Reaction

    • Dissolve 2′-methoxyacetophenone (1.25 g, 8.22 mmol) and This compound (1.37 g, 8.22 mmol) in 30 ml of anhydrous ethanol [1].
    • Add potassium hydroxide (KOH) (923 mg, 16.5 mmol) to the solution [1].
    • Stir the reaction at room temperature for 45 minutes [1].
    • Monitor reaction completion by TLC using a mobile phase of n-Hexane/Diethyl ether (1:1) [1].
  • Work-up and Purification

    • Add 20 ml of water to the reaction mixture [1].
    • Extract the product with ethyl acetate (2 x 20 ml) [1].
    • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) [1].
    • Filter off the solid and concentrate the filtrate under reduced pressure [1].
    • Purify the crude residue by column chromatography on silica gel, eluting with n-Hexane/Et₂O (3:1) [1].
    • Concentrate the collected fractions to a yellowish oil, then dissolve in methanol and store at 4°C overnight to obtain pale yellow crystals of DPP-23 (2.20 g, 90% yield) [1].

Characterization Data The structure of the final product (DPP-23) was confirmed with the following data [1]:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.82 (s, 6H), 3.89 (s, 3H), 6.50 (t, 1H), 6.72 (d, 2H), 7.00 (dd, 1H), 7.04 (td, 1H), 7.31 (d, 1H), 7.47 (ddd, 1H), 7.52 (d, 1H), 7.61 (dd, 1H).
  • ¹³C NMR (101 MHz, CDCl₃): δ 55.58, 55.90, 102.57, 106.43, 111.75, 120.87, 127.72, 129.33, 130.45, 133.02, 137.16, 143.41, 158.21, 161.10, 193.19.
  • Melting Point: 53–55°C.
  • MS (MALDI): Calculated for C₁₈H₁₉O₄ [M+H]⁺: 299.128; Found: 299.074.

Chemical Profile of this compound

This table summarizes the key identifiers and physical properties of this compound for easy reference [2] [3] [4].

Property Value / Description
CAS Number 7311-34-4 [2] [3] [4]
Molecular Formula C₉H₁₀O₃ [2] [3] [4]
Molecular Weight 166.18 g/mol [2] [4]
Purity Available from 97% to ≥99% [2] [4]
Melting Point 44-48°C (97% purity); 43-50°C (≥99% purity) [2] [4]
Boiling Point 115-118 °C at 1 mm Hg [2]
Appearance White to light yellow crystals [4]
Storage Store at 0-8°C [4]

Frequently Asked Questions & Troubleshooting

Q1: What are the key applications of this compound in pharmaceutical research? It is a versatile building block used as a key intermediate in synthesizing various pharmaceuticals, including compounds with anti-inflammatory and analgesic properties. It's also important in material science, fragrance industry, and as a model compound in pyrolysis studies [5] [6] [4].

Q2: I'm getting a low yield and poor melting point in a methylation reaction with trimethyl phosphate (TMP). How can I improve this? A discussion on ScienceMadness highlights similar issues. Here are potential solutions:

  • Avoid Refluxing DMF: Refluxing DMF, especially in the presence of a base like K₂CO₃, can lead to significant decomposition and impurities. Lower the reaction temperature to around 105°C [7].
  • Improve Mixing: If attempting a melt-phase reaction (without solvent), poor stirring can drastically reduce yield. Ensure efficient agitation or consider using a minimal amount of anhydrous DMF to improve mixing [7].
  • Purification Method: Simple crystallization from methanol/water may not yield a pure product. For this compound derivatives, purification via the bisulfite adduct in ethyl acetate is reported to work well for removing impurities [7].

Q3: How is this compound formed in pyrolysis, and what does this indicate? In a pyrolysis study of a β-1-type lignin dimer, This compound was the major product, accounting for over 50% of the output. This formation occurs through a concerted decomposition mechanism at high temperatures (around 800°C). This indicates the compound has significant thermal stability under these specific conditions and is a key fragment in the breakdown of complex lignin structures [6].

References

handling 3,5-dimethoxybenzaldehyde air sensitive material

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Chemical Properties

Understanding the properties of 3,5-dimethoxybenzaldehyde is the first step in handling it correctly. The table below summarizes the key data:

Property Specification
Appearance White to light yellow crystals [1]
Melting Point 43-50º C [1]
Purity ≥ 99% (assay) [1]
Molecular Formula C9H10O3 [1]
Molecular Weight 166.18 g/mol [1]
CAS Number 7311-34-4 [1]

Storage & Handling Guidelines

Proper storage is critical for maintaining the stability and purity of air-sensitive chemicals.

Aspect Recommendation
Storage Temperature Store at 0-8°C [1].
Container Keep in a tightly closed container in a dry and well-ventilated place [2].
Atmosphere Although not explicitly stated for this compound, its relative compound syringaldehyde is documented as air-sensitive [2]. As a precaution, handle this compound in an inert atmosphere (e.g., nitrogen or argon glove box).
Incompatibilities Incompatible with strong oxidizing agents and bases [2].

Frequently Asked Questions & Troubleshooting

Here are solutions to common problems you might encounter when working with this compound.

Storage & Handling
  • Q: The chemical has turned from white to a dark yellow or brown. What happened and can it still be used?

    • A: This color change is a classic sign of decomposition due to air exposure. The purity of the compound is likely compromised. It is recommended to dispose of the chemical properly and use a fresh, well-stored sample for your experiments. Always ensure the container is sealed under an inert atmosphere after use.
  • Q: How should I weigh and handle this material outside of a glove box?

    • A: For short exposures, use a glove bag purged with an inert gas or perform operations rapidly in a fume hood. When opening the storage container, ensure the laboratory environment is as dry as possible to minimize exposure to moisture.
Experimental Use
  • Q: I am having trouble getting this compound to dissolve in my reaction solvent. What can I do?
    • A: While its specific solubility is not listed, a related compound, syringaldehyde, is noted as being "very sparingly soluble in water" [2]. For this compound, you may need to use polar organic solvents like acetonitrile (as used in one protocol [3]) or dimethylformamide (DMF). Gently warming the solvent may also help. Always consider solvent purity (e.g., spectroscopic grade [3]) and ensure your operations are performed under an inert atmosphere if solubility issues are linked to degradation.

Experimental Workflow for Handling

To minimize the compound's exposure to air, follow a standardized procedure. The diagram below outlines a logical workflow for safe handling during experiments.

Start Start Experiment Prep A Bring vial from storage (0-8°C) to benchtop Start->A B Allow sealed vial to reach room temp A->B C Weigh quickly in inert atmosphere (glove box/bag) B->C D Immediately transfer to reaction vessel and seal C->D E Proceed with synthesis D->E End Reseal vial and return to cold storage E->End

Safety Considerations

Always prioritize safety when handling laboratory chemicals.

  • Personal Protective Equipment (PPE): Based on the hazards of a similar aldehyde, wear appropriate PPE, including protective gloves, protective clothing, and eye/face protection [2].
  • General Warnings: The compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation [2].
  • First Aid Measures: IF ON SKIN: Wash with plenty of water and soap. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing [2].

References

comparison 3,5-dimethoxybenzaldehyde 2-methoxybenzaldehyde copolymer properties

Author: Smolecule Technical Support Team. Date: February 2026

Preliminary Comparison of Copolymer Properties

The table below summarizes the key information gathered from the search results. Please note that some data, especially quantitative performance metrics, are not available from the sources found.

Property Poly(pyrrole-co-3,5-dimethoxybenzaldehyde) (PPDMB) Poly(pyrrole-co-2-methoxybenzaldehyde) (PPMB)
Molecular Structure Benzaldehyde core with two meta-positioned methoxy groups [1] Benzaldehyde core with one ortho-positioned methoxy group (inferred)
Electronic Effect Strong electron-donating effect from two methoxy groups [1] Moderate electron-donating/steric effect from one ortho-methoxy group (inferred)
Primary Application New copolymer material for solar cells [2] New copolymer material for solar cells [2]
Solar Cell Performance Cited as a valuable copolymer for solar cells [2] Cited as a valuable copolymer for solar cells [2]
Experimental Conductivity Data not available in search results Data not available in search results
Experimental Thermal Stability Data not available in search results Data not available in search results

Synthesis and Experimental Context

The synthesis of these copolymers is based on a classic acid-catalyzed condensation reaction, which is a common method for creating dipyrromethane and related polymeric structures [2].

A foundational experimental protocol for synthesizing such copolymers involves:

  • Reaction Setup: Dissolving pyrrole and the specific aldehyde (either 3,5-dimethoxybenzaldehyde or 2-methoxybenzaldehyde) in an organic solvent such as dichloromethane or methanol.
  • Catalysis: Adding a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂) [2].
  • Reaction and Monitoring: Stirring the reaction mixture at room temperature or under mild heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
  • Work-up: Quenching the reaction with a base, followed by extraction and purification of the resulting copolymer through washing and precipitation or column chromatography.

The following diagram illustrates the logical workflow for comparing these copolymers, from their synthesis to the key properties that require experimental characterization.

Start Start: Copolymer Comparison Synthesis Acid-Catalyzed Condensation (Pyrrole + Aldehyde) Start->Synthesis Monomer1 Monomer: this compound (Strong e- Donor) Synthesis->Monomer1 Monomer2 Monomer: 2-Methoxybenzaldehyde (Moderate e- Donor) Synthesis->Monomer2 Copolymer1 Copolymer: PPDMB Monomer1->Copolymer1 Copolymer2 Copolymer: PPMB Monomer2->Copolymer2 Properties Key Properties for Comparison Copolymer1->Properties Copolymer2->Properties P1 Electrical Conductivity (Experimental Data Needed) Properties->P1 P2 Thermal Stability (TGA Analysis Needed) Properties->P2 P3 Band Gap / HOMO-LUMO (UV-Vis/NIR Spectroscopy Needed) Properties->P3 P4 Solubility & Processability Properties->P4 Application Application Performance (e.g., Solar Cell Efficiency) P1->Application P2->Application P3->Application P4->Application

References

3,5-dimethoxybenzaldehyde NMR FTIR UV characterization data

Author: Smolecule Technical Support Team. Date: February 2026

Spectroscopic Characterization Data

The table below summarizes the experimental data for 3,5-dimethoxybenzaldehyde from the NIST Chemistry WebBook and other sources [1] [2] [3].

Spectroscopic Method Reported Data / Key Features Experimental Conditions

| ¹H NMR [4] | Molecular Formula: C₉H₁₀O₃ Molecular Weight: 166.17 g/mol SMILES: C(=O)C1=CC(OC)=CC(OC)=C1 | Information available, but specific spectrum and solvent details are not listed on the page. | | FTIR Spectrum [1] [3] | • Carbonyl (C=O) Stretch: Strong band at ~1700 cm⁻¹ (exact position can be viewed on the interactive spectrum). • Aromatic C-H Stretch: Bands just above 3000 cm⁻¹. • Methoxy C-H Stretch: Aliphatic bands between 2850-2950 cm⁻¹. • Aromatic C=C Stretch: ~1580 and ~1600 cm⁻¹. | State: Gas phase Instrument: Not specified Source: Sadtler Research Labs under US-EPA contract | | UV/Visible Spectrum [2] [3] | The spectrum shows an intense absorption band in the UV region, beginning around 250 nm and extending to lower wavelengths, which is characteristic of π→π* transitions in aromatic and carbonyl systems. | Solvent: Not specified (spectrum is for a solution) Instrument: Beckman DU Melting Point: 44 °C (noted for the sample) | | Mass Spectrum (EI) [3] | The parent molecular ion peak should be visible at m/z = 166. The spectrum shows a major fragment at m/z 135, corresponding to the loss of a methoxy group (OCH₃), and other fragments consistent with the structure. | Ionization Mode: Electron Ionization (EI) Owner: Aldrich Chemical Co. |

Experimental Protocols for Cited Data

For researchers aiming to reproduce this data, here are the methodologies associated with the published spectra.

  • Infrared (IR) Spectroscopy [1] [3]: The gas-phase IR spectrum was obtained and compiled by the NIST Mass Spectrometry Data Center. The original data was contributed by Sadtler Research Laboratories under a US-EPA contract. The spectrum is part of the NIST/EPA Gas-Phase Infrared Database.
  • UV/Visible Spectroscopy [2] [3]: The UV-Vis spectrum was sourced from "Absorption Spectra in the Ultraviolet and Visible Region" (1967). The measurement was performed using a Beckman DU spectrophotometer, a classic instrument for such analyses. The sample had a melting point of 44°C.
  • Mass Spectrometry [3]: The electron ionization (EI) mass spectrum was contributed by Chuck Anderson of Aldrich Chemical Company and is part of the NIST Mass Spectrometry Data Center collection.

A Guide for Comparative Characterization

When using this data to compare this compound with other aldehydes or methoxy-substituted benzenes, consider these points:

  • NMR Analysis: The ¹H NMR spectrum will show a characteristic aldehyde proton peak typically between 9-10 ppm. The aromatic region will display a distinctive pattern due to the symmetrical 1,3,5-trisubstitution; look for a singlet for the two equivalent aromatic protons and possibly a singlet for the methoxy groups [4].
  • IR Analysis: The carbonyl stretching frequency is a key differentiator. Its exact value is influenced by conjugation with the aromatic ring and electron-donating effects of the methoxy groups. Compare this value with other benzaldehyde derivatives [1].
  • UV-Vis Analysis: The introduction of methoxy groups, which are electron-donating, can cause a red-shift (bathochromic shift) in the UV absorption compared to unsubstituted benzaldehyde. This can be quantitatively compared by examining the (\lambda_{\text{max}}) values [2].

Suggested Workflow for Compound Characterization

For a robust analysis, a multi-technique approach is standard. The following diagram outlines a logical workflow for the full characterization of an organic compound like this compound.

G Start Sample of This compound Step1 Elemental Analysis & Mass Spectrometry Start->Step1 Determine molecular weight & formula Step2 FTIR Spectroscopy Step1->Step2 Identify functional groups Step3 UV/Vis Spectroscopy Step2->Step3 Analyze conjugation & chromophores Step4 NMR Spectroscopy Step3->Step4 Elucidate molecular structure & symmetry Result Full Structural & Electronic Characterization Step4->Result

References

cyclodextrin inclusion complexation 3,5-dimethoxybenzaldehyde vs other benzaldehydes

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Benzaldehyde Complexation

The table below summarizes key experimental findings for various benzaldehyde derivatives with native and modified cyclodextrins, based on a 2014 experimental study [1].

Guest Molecule Cyclodextrin (CD) Hosts Key Experimental Findings Stoichiometry Reported Stability Constant (Ks, M⁻¹)
3,4-Dimethoxybenzaldehyde (DMB) α-CD, β-CD, HP-α-CD, HP-β-CD Formed 1:1 inclusion complexes; showed dual fluorescence in aqueous and CD mediums. 1:1 Specific values not provided in the abstract [1].
4-Hydroxy-3,5-dimethoxybenzaldehyde (HDMB) α-CD, β-CD, HP-α-CD, HP-β-CD Formed 1:1 inclusion complexes; PM3 computational results indicated this complex was "significantly more favorable" than others. 1:1 Specific values not provided in the abstract [1].
2-Hydroxy-3-methoxybenzaldehyde (2HMB) α-CD, β-CD, HP-α-CD, HP-β-CD Formed 1:1 inclusion complexes; showed dual fluorescence. 1:1 Specific values not provided in the abstract [1].
4-Hydroxy-3-methoxybenzaldehyde (4HMB) α-CD, β-CD, HP-α-CD, HP-β-CD Formed 1:1 inclusion complexes; showed dual fluorescence. 1:1 Specific values not provided in the abstract [1].

> Note: The study concluded that for the most stable complex (HDMB/CD), the geometry shows that the methoxy/OH group of the benzaldehyde is entrapped in the less polar CD cavities, while the aldehyde group is present in the upper part of the cavities [1].

Detailed Experimental Protocols

The study by Jenita et al. (2014) employed a multi-technique approach to characterize the inclusion complexes [1]. The general workflow is illustrated below:

G Start Prepare CD and Guest Solutions A Form Inclusion Complexes (Stirring/Equilibration) Start->A B UV-Visible Spectroscopy A->B C Steady-State Fluorescence A->C D Time-Resolved Fluorescence A->D E Computational Modeling (PM3) A->E F Data Analysis & Conclusion B->F C->F D->F E->F

The specific methodologies for the key experiments cited were as follows [1]:

  • UV-Visible Spectroscopy: This technique was used to confirm the formation of inclusion complexes and to determine their 1:1 stoichiometry using the Benesi-Hildebrand method. The absorption spectra of the benzaldehydes were recorded in the presence of increasing concentrations of cyclodextrins.
  • Steady-State and Time-Resolved Fluorescence: All benzaldehydes studied exhibited dual fluorescence in both aqueous and CD mediums. Steady-state fluorescence measured the intensity changes, while time-resolved fluorescence (fluorescence lifetime measurements) provided insights into the dynamics of the complexation process and the microenvironments of the encapsulated guest molecules.
  • Computational Modeling (PM3 Method): Semi-empirical molecular orbital calculations (PM3) were performed to model the structure and stability of the inclusion complexes. These calculations provided geometries for the most stable complexes and supported the experimental finding that the HDMB/CD complex was the most favorable. The negative enthalpy changes calculated from these models indicated that the inclusion processes were spontaneous.

Insights into Complexation Behavior

While direct data for 3,5-dimethoxybenzaldehyde is unavailable, the provided information and general principles of cyclodextrin chemistry offer useful insights:

  • Substituent Position is Critical: The significant difference in stability between the various benzaldehyde isomers (2HMB, 4HMB, DMB, HDMB) highlights that the position of methoxy and hydroxy groups greatly influences how well the molecule fits into the CD cavity [1]. The stability of your compound, this compound, will depend on its unique spatial configuration.
  • Mechanism of Complexation: The driving force for inclusion is the replacement of high-enthalpy water molecules from the CD's hydrophobic cavity with a compatible non-polar guest molecule, leading to a favorable change in free energy [2] [3]. Van der Waals forces, hydrophobic interactions, and hydrogen bonding typically stabilize the complex [2] [4].
  • Cavity Size Matters: The most common native CDs have different cavity sizes (α-CD: ~0.57 nm, β-CD: ~0.78 nm, γ-CD: ~0.95 nm) [5]. The optimal host for this compound will be the one whose cavity size best accommodates the specific dimensions and shape of the guest molecule.

References

3,5-dimethoxybenzaldehyde lignin pyrolysis product quantification

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on 3,5-Dimethoxybenzaldehyde

The table below summarizes the key quantitative information available from the search results.

Lignin Model Compound Pyrolysis Conditions Product Identified Reported Yield / Abundance Analysis Method
β-1-type lignin dimer (1,2-bis(3,5-dimethoxyphenyl)propane-1,3-diol) [1] 800 °C, heating time of 20 s, heating rate of 20 °C/ms [1] This compound [1] > 50% of all pyrolytic products [1] Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) [1]

Experimental Protocols for Data Cited

The quantitative data in the table above was generated using the following experimental methodology:

  • Model Compound: A synthesized β-1-type lignin dimer, 1,2-bis(3,5-dimethoxyphenyl)propane-1,3-diol, was used [1].
  • Pyrolysis Instrument: A CDS Pyroprobe 5200HP pyrolyser was used [1].
  • Pyrolysis Parameters: The pyrolysis was performed at 800 °C with a heating time of 20 seconds and a very high heating rate of 20 °C/ms [1].
  • Product Analysis:
    • The vapors produced were directly transferred to a Perkin Elmer GC/MS system for separation and identification [1].
    • Chromatographic separation was achieved using an Elite-35MS capillary column [1].
    • The GC oven temperature was programmed from 40°C (held for 2 minutes) to 280°C at a rate of 15°C per minute [1].
    • Compounds were identified by comparing the mass spectra with the NIST and Wiley libraries [1].

Interpretation and Context

The provided data highlights the specific and high-yield formation of this compound from a model compound representing a part of the lignin polymer. The following diagram outlines the general process of lignin pyrolysis that leads to the formation of such products.

lignin_pyrolysis LigninPolymer Lignin Polymer PrimaryPyrolysis Primary Pyrolysis (200-400 °C) LigninPolymer->PrimaryPyrolysis Thermal Degradation VolatileProducts Volatile Products PrimaryPyrolysis->VolatileProducts Product e.g., this compound VolatileProducts->Product SyringolUnits Syringol-type Structural Units SyringolUnits->PrimaryPyrolysis Derived from

  • Pathway to Product: this compound is a 4-substituted syringol derivative [2] [3]. It is formed during the primary pyrolysis stage (typically 200-400°C) when lignin structural units containing a syringol nucleus (characterized by two methoxy groups on the aromatic ring) are thermally cleaved from the polymer, often retaining their side-chain, which in this case is an aldehyde [3].
  • Limitations of the Data: The high yield (>50%) is specific to the β-1-type dimer model compound used in the study [1]. In real-world lignin, which is a complex polymer with multiple linkage types (e.g., β-O-4, 5-5', β-5), the overall yield of this specific compound from the whole biomass would be considerably lower and is influenced by the source of the lignin (hardwood vs. softwood) [3].

References

thermal stability analysis 3,5-dimethoxybenzaldehyde derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Thermal and Stability Analysis

For researchers aiming to characterize new derivatives, the following methodologies provide a robust framework. The first table outlines material synthesis and crystallographic analysis, while the second covers computational and thermal analysis techniques.

Table 1: Synthesis and Structural Characterization Methods

Method Description Application & Goal
Synthesis & Crystallization [1] Acrylic acid intermediate dissolved in methanol, with thionyl chloride added dropwise. Reaction refluxed, then slowly evaporated to obtain single crystals. Obtain high-purity, crystallizable derivatives for structural analysis.
X-ray Crystallography [1] Data collection via diffractometer (e.g., Kappa CCD). Structures resolved and refined using software suites like maXus and CRYSTALS. Determine precise molecular geometry, stereochemistry, and intermolecular interactions in the crystal lattice.
Hirshfeld Surface Analysis [1] A computational method to visualize and quantify intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) within a crystal. Understand crystal packing and stability by analyzing non-covalent interactions.

Table 2: Computational and Thermodynamic Analysis Methods

Method Description Application & Goal
Density Functional Theory (DFT) [1] Quantum-mechanical modelling to calculate electronic properties. Key analyzed parameters include HOMO-LUMO energy gap, molecular electrostatic potentials (MEPs), and global hardness/softness. Predict chemical reactivity, kinetic stability, and sites for nucleophilic/electrophilic attack. A larger HOMO-LUMO gap correlates with higher kinetic stability.
Thermogravimetric Analysis (TGA) [2] Measures a sample's mass change as a function of temperature under a controlled atmosphere. Often coupled with Mass Spectrometry (TG-MS) to identify evolved gases. Evaluate thermal decomposition behavior, kinetics, and overall thermal stability of the material.

The workflow below illustrates how these experimental and computational methods can be integrated to comprehensively analyze the stability of dimethoxybenzaldehyde derivatives.

Start Start: Dimethoxybenzaldehyde Derivative Synth Synthesis and Crystallization Start->Synth Struct Structural Analysis Synth->Struct Comp Computational Analysis Struct->Comp Uses Geometry Therm Thermal Analysis Struct->Therm Resource Data Resource for Researchers Comp->Resource Therm->Resource

Key Concepts from Broader Thermal Stability Research

The search also revealed advanced concepts in stability analysis from protein science, which are useful for understanding the principles behind the experimental data.

  • Thermal Profiling as a Functional Probe: Thermal stability is not just an intrinsic property; it can be a proxy for a molecule's functional state. Changes in thermal stability can indicate ligand binding, post-translational modifications, or protein-protein interactions [3] [4]. For a small molecule, this principle could be extended to its interaction with a biological target or its presence in a specific coordination complex.
  • Stability from Hydrophobic Packing: Studies on proteins have shown that a key structural determinant for high thermal and kinetic stability is an increase in small hydrophobic amino acids, which allow for a higher number of interatomic hydrophobic contacts [5]. This highlights the fundamental role of tight hydrophobic packing in achieving stability.
  • Correlation Between Stability Types: Research often finds a correlation between thermal stability and kinetic stability. Molecules with higher thermal denaturation midpoint temperatures (Tm) often also unfold or decompose more slowly, meaning they have a longer half-life at a given temperature [5].

A Practical Path Forward for Your Research

Based on the findings, here is a suggested approach for creating your comparison guide:

  • Define the Derivatives: Clearly specify which 3,5-dimethoxybenzaldehyde derivatives you wish to compare.
  • Apply the Protocols: Use the experimental methodologies outlined above, particularly TGA for empirical thermal decomposition data and DFT calculations for theoretical reactivity and stability indices.
  • Contextualize Findings: Discuss the results in the context of structural features revealed by crystallography and Hirshfeld analysis (e.g., how different functional groups influence hydrogen bonding or crystal packing, and thus, stability) [1].

References

3,5-dimethoxybenzaldehyde HPLC retention time comparison

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Method & Single Retention Time

One source provides a detailed HPLC method for 3,5-dimethoxybenzaldehyde, though it does not include data for other compounds for comparison [1].

Summary of the Analytical Method:

Parameter Specification
Analyte This compound
Column Newcrom R1 (reverse-phase, low silanol activity) [1]
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid [1]
MS-Compatibility Replace Phosphoric Acid with Formic Acid [1]
Scale Scalable from analytical to preparative separation [1]

This method's workflow for separating and analyzing the compound can be visualized as follows:

Start Start HPLC Analysis Column Column: Newcrom R1 Start->Column MobilePhase Mobile Phase: Acetonitrile, Water, Phosphoric Acid Column->MobilePhase Detection Detection: UV or MS MobilePhase->Detection Data Retention Time Data Detection->Data

Guidance for a Comparative Study

To build a comprehensive comparison guide, you will need to generate experimental data. Here is a suggested approach:

  • Select Compounds for Comparison: A meaningful comparison should include structural isomers of this compound, such as 2,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde (veratraldehyde). The latter is commonly used as an internal standard in HPLC, as shown in a validated method for analyzing glycoalkaloids [2].
  • Establish a Baseline Method: You can use the method outlined above as a starting point [1].
  • Systematic Modification: To thoroughly compare performance, you should test the compounds under different conditions, such as varying the mobile phase composition (e.g., different ratios of acetonitrile and water, or using methanol instead) and using columns from different manufacturers with C18 stationary phases.

Key Experimental Protocol

For any laboratory study you undertake, the following protocol, adapted from a validated HPLC method, ensures reliability [2]:

  • Instrument: Standard HPLC system with a UV detector.
  • Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH 7.2; 0.01 M) in a ratio of 36.5:63.5 (v/v).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 200 nm.
  • Injection Volume: 20 µL.
  • Internal Standard: Veratraldehyde (3,4-dimethoxybenzaldehyde) can be used at a concentration of 3 µg/mL [2].
  • Sample Preparation: Dissolve samples in an appropriate solvent like 80% aqueous ethanol containing the internal standard.

References

Comprehensive Comparison of Biological Activity in 3,5-Dimethoxybenzaldehyde Hydrazone Derivatives: Experimental Data and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 3,5-Dimethoxybenzaldehyde Hydrazone Derivatives

This compound hydrazone derivatives represent a significant class of organic compounds that have attracted substantial research interest due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by a hydrazone functional group (-NH-N=CH-) attached to a this compound moiety, which serves as a versatile scaffold for chemical modifications. The presence of both electron-donating methoxy groups and the hydrazone linkage contributes to their unique chemical properties and biological interactions. Current research has demonstrated that structural variations in the hydrazone component can significantly influence their pharmacological profile, making them promising candidates for drug development across multiple therapeutic areas.

The growing scientific interest in these derivatives is evidenced by numerous studies reporting their antioxidant, anticancer, antimicrobial, and enzyme inhibitory activities. Their ability to participate in hydrogen bonding, coordinate with metal ions, and interact with biological targets through both hydrophobic and polar interactions underpins their multifaceted biological effects. This comprehensive review systematically compares the performance of various this compound hydrazone derivatives based on experimental data, providing researchers with evidence-based insights for rational drug design and development.

Chemical Structure and Synthesis Approaches

The fundamental chemical structure of this compound hydrazone derivatives consists of a 3,5-dimethoxyphenyl ring connected through an imine linkage (-C=N-) to a hydrazine functional group. This core structure can be modified at several positions, particularly through substitution on the hydrazone nitrogen atom, leading to diverse derivatives with varied biological properties. The methoxy groups at the 3 and 5 positions of the benzene ring enhance electron density through their mesomeric effect, influencing the compound's reactivity and interaction with biological targets.

Table 1: Summary of Synthetic Approaches for this compound Hydrazone Derivatives

Synthetic Method Reaction Conditions Yield Range Key Advantages
Condensation in Glacial Acetic Acid Reflux at 100°C for 20-30 minutes 68-84% High yield, short reaction time
Ethanol with Acid Catalyst Room temperature or heating 46-94% Mild conditions, versatile
Methanol with Conc. HCl Room temperature for 1440 minutes 15-56% Simple setup but lower yield
Acetonitrile Solvent System Reflux conditions Not specified High purity products

Synthesis of these derivatives typically involves a condensation reaction between this compound and various hydrazides or hydrazine derivatives. According to recent studies, the most efficient synthesis occurs in glacial acetic acid under reflux conditions, yielding products in the range of 68-84% after just 20-30 minutes [1]. Alternative methods using ethanol or methanol with acid catalysts provide varying yields depending on specific reaction conditions. The reaction proceeds through nucleophilic addition-elimination mechanism, where the carbonyl carbon of the aldehyde is attacked by the nitrogen of the hydrazide, followed by dehydration to form the characteristic hydrazone linkage.

Structural confirmation of these compounds is typically achieved through multiple analytical techniques including IR spectroscopy, which shows distinctive bands at approximately 3245 cm⁻¹ (amide NH stretch) and 1666 cm⁻¹ (Amide I), and ¹H-NMR spectroscopy, where the imine proton (CH=N) appears around 7.86 ppm [1]. The crystalline nature of many derivatives facilitates characterization through X-ray diffraction studies, revealing that these molecules often adopt an E-configuration with respect to the hydrazone bridge and can display near-planar arrangements that influence their packing and supramolecular interactions [2].

Antioxidant Activity Evaluation

This compound hydrazone derivatives have demonstrated significant radical scavenging activity, positioning them as promising antioxidant agents. The antioxidant potential is primarily evaluated through standard assays including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests, which measure the ability of compounds to donate hydrogen atoms or electrons to stabilize free radicals.

Table 2: Antioxidant Activity of Selected Hydrazone Derivatives

Compound Identifier DPPH Scavenging Activity ABTS Scavenging Activity Structural Features
7d High activity at 1 μM concentration Significant radical scavenging Pyrrole ring, bromophenyl, ester group
8d High activity at 1 μM concentration Significant radical scavenging Pyrrole ring, bromophenyl, ester group
Compound 4 (from study [3]) SC₅₀ comparable to ascorbic acid SC₅₀ comparable to Trolox Phenolic hydrazone without carbonyl
7j Not specified Outstanding activity in β-carotene-linoleic acid test Benzoyl hydrazone with specific substitution
7e Not specified Notable ABTS cation radical scavenging Benzoyl hydrazone with specific substitution

Experimental evidence indicates that certain derivatives exhibit potent antioxidant activity comparable to well-established antioxidants like ascorbic acid and Trolox. Specifically, compounds 7d and 8d from a 2023 study displayed exceptional radical scavenging capabilities in both DPPH and ABTS assays [1]. Another study highlighted a particular phenolic hydrazone derivative (compound 4) with SC₅₀ values (concentration causing 50% scavenging) equivalent to ascorbic acid and Trolox in DPPH and ABTS tests, respectively [3]. The structure-activity relationship studies reveal that the presence of phenolic hydroxy groups and specific substitutions on the hydrazone moiety significantly enhance antioxidant efficacy.

The mechanism of antioxidant action has been further elucidated through density functional theory (DFT) studies, which indicate that the most effective derivatives possess high HOMO (Highest Occupied Molecular Orbital) energies, facilitating electron donation to free radicals [1]. These compounds demonstrate low polarity and high stability, allowing them to effectively scavenge free radicals in biological systems primarily through hydrogen atom transfer and single electron transfer mechanisms. Additionally, cellular protection studies on human neuroblastoma SH-SY5Y cells under H₂O₂-induced oxidative stress confirmed that these derivatives can reduce oxidative damage at cellular levels, with compound 7d identified as the most promising representative with low cellular toxicity and high protective efficacy [1].

G AntioxidantMechanism Antioxidant Mechanism of Hydrazone Derivatives RAD Free Radical (DPPH•/ABTS•⁺) AntioxidantMechanism->RAD HAT Hydrogen Atom Transfer (HAT) RAD->HAT Hydrogen donation SET Single Electron Transfer (SET) RAD->SET Electron donation StableProduct Stable Product HAT->StableProduct Cellular Cellular Protection (Reduced Oxidative Stress in SH-SY5Y cells) HAT->Cellular SET->StableProduct SET->Cellular DFT DFT Calculations: High HOMO Energy Low Polarizability DFT->HAT DFT->SET

Figure 1: Antioxidant Mechanisms of this compound Hydrazone Derivatives

Enzyme Inhibition Properties

The enzyme inhibitory potential of this compound hydrazone derivatives spans multiple enzyme classes, positioning them as promising candidates for treating various diseases. These compounds have demonstrated significant activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, urease, and laccase enzymes. The inhibition of these enzymes has therapeutic implications for neurodegenerative disorders, hyperpigmentation conditions, gastric infections, and fungal pathologies.

Research indicates that specific structural features markedly influence the inhibitory potency of these derivatives. For cholinesterase inhibition, compound 7f emerged as the most effective derivative against both AChE and BChE enzymes in a synthesized series, suggesting potential applications in Alzheimer's disease management [4]. Molecular docking analyses revealed that the inhibitory mechanism involves critical interactions with the active site residues of these enzymes, similar to established drugs like donepezil and rivastigmine. The presence of electron-withdrawing groups at specific positions on the benzoyl ring appears to enhance cholinesterase inhibition, likely due to improved binding interactions with the enzyme's catalytic site.

In terms of tyrosinase inhibition, which is relevant for managing melanin-related hyperpigmentation disorders, various 3,5-dihydroxybenzoyl-hydrazineylidene analogs conjugated to methoxyphenyl triazole have been evaluated. The most potent analog in this series, bearing a 4-methoxyphenyl moiety (compound 11m), exhibited an IC₅₀ value of 55.39 ± 4.93 µM, acting through a competitive inhibition mechanism [5]. Kinetic studies and molecular docking simulations indicate that these derivatives interact with the copper-containing active site of tyrosinase, disrupting its ability to catalyze melanin production. The structure-activity relationship analysis suggests that compounds with electron-donating groups like methoxy substitutions show enhanced tyrosinase inhibition compared to those with electron-withdrawing groups.

Additionally, these hydrazone derivatives have shown promising results as laccase inhibitors, which could be exploited for developing antifungal agents against phytopathogenic fungi. Studies report that 90% of tested hydrazide-hydrazones demonstrated significant laccase inhibition with Kᵢ values ranging from 8-233 µM, qualifying them as strong inhibitors [6]. The proposed mechanism involves the phenolic hydroxyl groups acting as decoy substrates that compete with natural substrates for the enzyme's active site. Molecular docking studies confirm that these compounds occupy the substrate-binding cavity, forming multiple hydrogen bonds and hydrophobic interactions with key residues.

Anticancer and Antiproliferative Effects

This compound hydrazone derivatives have demonstrated considerable potential as antiproliferative agents against various cancer cell lines. These compounds exert their cytotoxic effects through multiple mechanisms, including tubulin polymerization inhibition, topoisomerase II poisoning, and induction of apoptosis in cancer cells. The flexibility of the hydrazone scaffold allows for structural modifications that can enhance specificity toward cancer cells while minimizing damage to normal cells.

One significant study investigated benzimidazolyl-2-hydrazones, which share structural similarities with this compound hydrazones, revealing their ability to modulate microtubule polymerization [7]. This mechanism is particularly important as tubulin represents a validated target for anticancer therapy. Compounds 7j and 7i in this series not only exhibited potent anthelmintic activity but also showed moderate cytotoxic effects against MCF-7 breast carcinoma cells. Molecular docking studies clarified their binding mode in the colchicine-binding site of tubulin, providing a structural basis for their mechanism of action. Importantly, these compounds did not significantly affect acetylcholinesterase activity even at high concentrations, suggesting a potentially favorable safety profile without neurotoxic side effects.

Another promising derivative, known as QNT11 (1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1,4-dihydro-quinoline-3-carboxylic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide), which incorporates a trimethoxy-benzaldehyde levofloxacin hydrazone structure, has shown selective cytotoxicity against multiple cancer cell lines [8]. This compound exhibited IC₅₀ values of 2.21 μM for Hep3B hepatocarcinoma cells, 2.38 μM for SMMC-7721 cells, 3.17 μM for MCF-7 breast cancer cells, and 2.79 μM for HCT-8 colon adenocarcinoma cells. Notably, QNT11 demonstrated significantly lower cytotoxicity toward mouse bone marrow mesenchymal stem cells (IC₅₀ = 7.46 μM), indicating a favorable selectivity window between cancerous and normal cells.

The anticancer mechanism of QNT11 involves multiple pathways, including G2/M cell cycle arrest, mitochondrial membrane potential disruption, and activation of caspase cascades [8]. Treatment with QNT11 resulted in increased expression of pro-apoptotic proteins (Bax, caspase-9, caspase-8, caspase-3) while decreasing anti-apoptotic Bcl-2 levels. Additionally, QNT11 was found to influence DNA topoisomerase II activity by inhibiting the religation of DNA strands, leading to accumulation of DNA fragments and ultimately triggering apoptotic cell death. This multi-target mechanism makes hydrazone derivatives particularly interesting for overcoming drug resistance in cancer therapy.

G AnticancerMech Anticancer Mechanisms of Hydrazone Derivatives Tubulin Tubulin Polymerization Inhibition AnticancerMech->Tubulin TopoII Topoisomerase II Poisoning AnticancerMech->TopoII Apoptosis Apoptosis Induction AnticancerMech->Apoptosis Selectivity Selective Cytotoxicity (Higher IC₅₀ in normal cells) AnticancerMech->Selectivity CycleArrest G2/M Cell Cycle Arrest Tubulin->CycleArrest DNADamage DNA Fragmentation TopoII->DNADamage MMP Mitochondrial Membrane Potential Disruption Apoptosis->MMP Caspase Caspase Cascade Activation MMP->Caspase DNADamage->Apoptosis

Figure 2: Anticancer Mechanisms of Hydrazone Derivatives

Structure-Activity Relationship Analysis

The biological activities of this compound hydrazone derivatives are strongly influenced by specific structural features, which can be systematically optimized to enhance potency and selectivity. Through extensive structure-activity relationship (SAR) studies, researchers have identified key molecular characteristics that contribute to the efficacy of these compounds across various biological targets.

  • Hydrazone vs. Hydrazide-Hydrazone Structures: Comparative studies reveal that simple hydrazone derivatives (RR′C=N-NH₂) generally exhibit superior radical scavenging activity compared to hydrazone-hydrazide analogs (RR′C=N-NH-(C=O)R″) [3]. The carbonyl group (C=O) in hydrazide-hydrazones appears to play a negative role in antiradical activity, potentially by reducing electron density in the system or sterically hindering optimal interactions with biological targets. Additionally, the NH group of the hydrazone moiety demonstrates higher reactivity than both the NH group of the hydrazide and phenolic OH groups in antioxidant reactions.

  • Electron-Donating vs. Electron-Withdrawing Substituents: The nature and position of substituents on the aromatic rings significantly influence biological activity. For tyrosinase inhibition, electron-donating groups such as methoxy substitutions generally enhance potency, while electron-withdrawing groups like halogens or nitro groups reduce activity [5]. Similarly, in antioxidant applications, phenolic hydroxy groups substantially improve radical scavenging capacity through hydrogen donation. However, for cholinesterase inhibition, specific electron-withdrawing groups at particular positions can enhance activity, as demonstrated by compound 7f which showed the best AChE and BChE inhibition in its series [4].

  • Molecular Planarity and Steric Effects: The relative orientation of aromatic rings and overall molecular planarity impact biological activity. Studies on pyridazine-based hydrazones revealed that comparably flat molecules with small dihedral angles (2.1°) between aromatic rings exhibit different binding characteristics compared to non-planar structures [2]. In some cases, steric hindrance introduced by bulky substituents can positively influence activity by preventing unfavorable interactions or directing the molecule to adopt optimal binding conformations.

  • Tautomeric Preferences: Hydrazone derivatives can exist in different tautomeric forms (keto-imine vs. enamine-keto), which significantly influence their biological activity and interaction with targets. X-ray crystallographic studies of 4-hydroxy-3,5-dimethoxybenzaldehyde isonicotinoylhydrazone confirmed the existence in the keto-imine tautomeric form in the solid state, characterized by C=O and C=N bond lengths of 1.232(2) and 1.272(2) Å, respectively [9]. This tautomeric preference affects hydrogen bonding capacity and molecular recognition by enzyme active sites.

Experimental Protocols and Methodologies

The evaluation of biological activities in this compound hydrazone derivatives relies on standardized experimental protocols that ensure reproducibility and meaningful comparison across different studies. This section details the key methodologies employed in assessing the various biological activities discussed in this review.

Antioxidant Activity Assays
  • DPPH Radical Scavenging Assay: This widely used method involves preparing a 0.1 mM solution of DPPH in methanol and mixing it with various concentrations of the test compounds [1] [3]. After incubation in the dark for 30 minutes, the absorbance is measured at 517 nm. The radical scavenging activity is calculated as percentage inhibition = [(A₀ - A₁)/A₀] × 100, where A₀ is the absorbance of the control and A₁ is the absorbance in the presence of the test compound. The SC₅₀ value (concentration causing 50% scavenging) is determined from dose-response curves.

  • ABTS Cation Radical Scavenging Assay: The ABTS radical cation is generated by reacting ABTS solution (7 mM) with potassium persulfate (2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours [1] [3]. This solution is then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Test compounds are mixed with the diluted ABTS solution, and absorbance is measured after 6 minutes. The percentage inhibition is calculated similarly to the DPPH method.

Enzyme Inhibition Studies
  • Cholinesterase Inhibition Assay: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities are typically evaluated using Ellman's method [4]. The reaction mixture includes phosphate buffer (pH 8.0), enzyme solution, test compound, and acetylthiocholine iodide or butyrylthiocholine iodide as substrate. The production of thiocholine is monitored by its reaction with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) at 412 nm. The percentage inhibition is calculated and IC₅₀ values determined.

  • Tyrosinase Inhibition Assay: Tyrosinase inhibitory activity is measured using a colorimetric method with L-DOPA as substrate [5]. The reaction mixture typically consists of phosphate buffer (pH 6.8), mushroom tyrosinase, and test compounds, followed by addition of L-DOPA. The formation of dopachrome is monitored at 475 nm, and the percentage inhibition is calculated relative to control reactions without inhibitors.

Cytotoxicity and Anticancer Assays
  • MTT Assay for Cell Viability: The cytotoxic effects of hydrazone derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay [8]. Cells are seeded in 96-well plates and treated with various concentrations of test compounds. After incubation, MTT solution is added and incubated further to allow formazan crystal formation. The crystals are dissolved in DMSO, and absorbance is measured at 570 nm. The percentage cell viability is calculated, and IC₅₀ values are determined from dose-response curves.

  • Apoptosis Detection Methods: Apoptotic effects are often confirmed through TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay and DNA laddering analysis [8]. For TUNEL assay, cells are fixed, permeabilized, and incubated with terminal deoxynucleotidyl transferase enzyme and labeled nucleotides. Apoptotic cells are visualized by fluorescence microscopy. For DNA laddering, chromosomal DNA is extracted and analyzed by agarose gel electrophoresis to detect the characteristic DNA fragmentation pattern.

Conclusion and Research Perspectives

This compound hydrazone derivatives represent a promising class of bioactive compounds with demonstrated potential across multiple therapeutic areas. The comprehensive analysis of current research reveals their significant antioxidant properties, with some derivatives exhibiting activity comparable to established antioxidants like ascorbic acid and Trolox. Their enzyme inhibitory capabilities against cholinesterases, tyrosinase, urease, and laccase suggest applications in neurodegenerative disorders, hyperpigmentation conditions, and antimicrobial strategies. Furthermore, selected derivatives have shown promising anticancer activity through mechanisms involving tubulin polymerization inhibition, topoisomerase II poisoning, and apoptosis induction.

References

×

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Exact Mass

166.062994177 Da

Monoisotopic Mass

166.062994177 Da

Heavy Atom Count

12

Melting Point

46.3 °C

UNII

P82W3UJ5DT

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7311-34-4

Wikipedia

3,5-dimethoxybenzaldehyde

Dates

Last modified: 08-15-2023

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